ARS-1630
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Stereospecific Engagement of KRAS G12C: A Technical Guide to the ARS-1630 Series of Covalent Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of small molecules capable of directly targeting the once "undruggable" KRAS oncogene has marked a paradigm shift in cancer therapy. Among the pioneering efforts in this field is the development of the ARS series of inhibitors, which specifically and covalently target the KRAS G12C mutation. This technical guide provides an in-depth exploration of the ARS-1630 series, with a primary focus on the highly potent and selective inhibitor, ARS-1620, and its less active enantiomer, this compound. Through a detailed examination of their mechanism of action, preclinical evaluation, and the critical experimental protocols for their characterization, this document serves as a comprehensive resource for researchers in the field of targeted oncology. We will dissect the stereospecific nature of this inhibition, highlighting the crucial role of this compound as a negative control in validating the on-target activity of ARS-1620.
Introduction: The Dawn of Direct KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cell signaling pathways, including the MAPK and PI3K-AKT pathways, which are central to cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation that locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.
For decades, the smooth surface of the KRAS protein and its picomolar affinity for GTP made direct inhibition a formidable challenge. The breakthrough came with the discovery of a cryptic groove, termed the Switch-II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant. This discovery paved the way for the development of covalent inhibitors that could specifically target the mutant cysteine residue, thereby locking the protein in an inactive conformation. The ARS series of compounds, including ARS-1620 and its enantiomer this compound, were instrumental in demonstrating the feasibility and therapeutic potential of this approach.
Mechanism of Action: Covalent Modification of the Inactive State
The therapeutic efficacy of the ARS series of inhibitors is predicated on their ability to covalently bind to the thiol group of the mutant cysteine at position 12 of KRAS G12C. This irreversible modification is highly specific to the GDP-bound, inactive state of the protein, where the Switch-II pocket is accessible.
The Importance of GTP/GDP Cycling
The success of this covalent targeting strategy is intrinsically linked to the dynamic cycling of KRAS between its active GTP-bound and inactive GDP-bound states. The KRAS G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active state. However, a basal level of GTPase activity persists, allowing for the transient formation of the GDP-bound state. It is during this window of opportunity that inhibitors like ARS-1620 can bind and exert their effect. Factors that influence the rate of GTP hydrolysis or GDP-GTP exchange can therefore impact the efficacy of these inhibitors.
Stereospecificity: The Tale of Two Enantiomers
ARS-1620 and this compound are atropisomers, a type of stereoisomerism arising from hindered rotation around a single bond. While chemically identical in composition, their three-dimensional structures are non-superimposable mirror images. This seemingly subtle difference has profound implications for their biological activity. ARS-1620, the (S)-atropisomer, exhibits potent inhibitory activity against KRAS G12C. In stark contrast, this compound, the (R)-atropisomer, is nearly 1000-fold less potent.[1] This dramatic difference underscores the highly specific nature of the interaction between the inhibitor and the Switch-II pocket, making this compound an invaluable tool as a negative control in experimental settings to confirm that the observed effects of ARS-1620 are due to specific engagement of KRAS G12C.
Figure 1. Mechanism of ARS-1620 Inhibition of the KRAS G12C Signaling Pathway.
Preclinical Characterization: A Comparative Analysis
The preclinical evaluation of the ARS series of inhibitors has provided a wealth of data on their potency, selectivity, and anti-tumor activity. A direct comparison of ARS-1620 and its less active enantiomer, this compound, is essential for understanding the structure-activity relationship and for validating the on-target effects.
| Parameter | ARS-1620 ((S)-atropisomer) | This compound ((R)-atropisomer) | Reference |
| Biochemical Potency | High | Nearly 1000-fold less potent | [1] |
| Cellular Potency (H358 cells) | IC50: 120 nM | Significantly higher IC50 | [1] |
| Covalent Modification Rate | 1,100 ± 200 M⁻¹s⁻¹ | Not reported (presumed to be very low) | [2] |
| Oral Bioavailability (mice) | >60% | Not reported | [1] |
| In Vivo Efficacy | Dose-dependent tumor regression | Used as a negative control | [1] |
Table 1. Comparative Preclinical Data for ARS-1620 and this compound.
Experimental Protocols: A Guide for the Bench Scientist
The following section provides detailed, step-by-step methodologies for the key experiments used to characterize covalent KRAS G12C inhibitors like ARS-1620 and to demonstrate the lack of activity of this compound.
Mass Spectrometry for Confirmation of Covalent Modification
This protocol is designed to verify the covalent binding of an inhibitor to the KRAS G12C protein.
Objective: To detect the mass shift corresponding to the inhibitor covalently bound to the target protein.
Materials:
-
Recombinant KRAS G12C protein
-
ARS-1620 and this compound
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4)
-
Quenching solution (e.g., 0.4% formic acid)
-
LC-MS system
Procedure:
-
Prepare a solution of recombinant KRAS G12C protein in the reaction buffer to a final concentration of 4 µM.
-
Prepare stock solutions of ARS-1620 and this compound in DMSO.
-
Incubate the KRAS G12C protein with a molar excess of the inhibitor (e.g., 25 µM) or DMSO (vehicle control) at room temperature for 24 hours.
-
Quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS. The mass spectrometer should be set to detect the expected mass of the unmodified KRAS G12C protein and the mass of the protein-inhibitor adduct.
Expected Outcome: A peak corresponding to the mass of the KRAS G12C-ARS-1620 covalent adduct will be observed in the sample treated with ARS-1620. In contrast, the sample treated with this compound should show a significantly smaller or no adduct peak, similar to the vehicle control.
Figure 2. Workflow for Mass Spectrometry Analysis of Covalent Modification.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.
Objective: To demonstrate that ARS-1620 binding stabilizes KRAS G12C against thermal denaturation in cells.
Materials:
-
KRAS G12C-mutant cell line (e.g., H358)
-
ARS-1620 and this compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Western blotting reagents
Procedure:
-
Culture H358 cells to ~80% confluency.
-
Treat the cells with ARS-1620, this compound, or DMSO (vehicle control) at the desired concentration for a specified time (e.g., 1-3 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermocycler for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KRAS G12C in each sample by Western blotting.
Expected Outcome: In the ARS-1620 treated samples, a higher amount of soluble KRAS G12C will be detected at elevated temperatures compared to the vehicle and this compound treated samples, indicating stabilization upon binding.
Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow.
Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state, thereby preventing the exchange for GTP.
Objective: To quantify the inhibition of SOS1-mediated nucleotide exchange by ARS-1620.
Materials:
-
Recombinant KRAS G12C protein
-
Recombinant SOS1 protein (catalytic domain)
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)
-
ARS-1620 and this compound
-
96-well plate and fluorescence plate reader
Procedure:
-
Pre-incubate KRAS G12C with a molar excess of BODIPY-FL-GDP to load the protein with the fluorescent nucleotide.
-
In a 96-well plate, add the pre-loaded KRAS G12C.
-
Add serial dilutions of ARS-1620, this compound, or DMSO (vehicle control).
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.
-
Monitor the decrease in fluorescence over time. The displacement of BODIPY-FL-GDP by GTP results in a loss of fluorescence.
Expected Outcome: ARS-1620 will inhibit the SOS1-catalyzed nucleotide exchange, resulting in a slower rate of fluorescence decay compared to the vehicle and this compound treated samples.
In Vivo Xenograft Model Efficacy Study
This protocol outlines a typical study to assess the anti-tumor activity of a KRAS G12C inhibitor in a mouse model.
Objective: To evaluate the in vivo efficacy of ARS-1620 in a KRAS G12C-mutant tumor xenograft model.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., H358)
-
Immunocompromised mice (e.g., nude mice)
-
ARS-1620 and this compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject H358 cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, ARS-1620, this compound).
-
Administer the compounds orally, once daily, at the desired dose.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Expected Outcome: The ARS-1620 treated group should show significant tumor growth inhibition or regression compared to the vehicle and this compound treated groups.[1]
Mechanisms of Resistance
Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies. Resistance to ARS-1620 and other KRAS G12C inhibitors can arise through various mechanisms, including:
-
Secondary KRAS mutations: Mutations that prevent the inhibitor from binding to the Switch-II pocket.
-
Reactivation of the MAPK pathway: Upregulation of upstream signaling molecules (e.g., receptor tyrosine kinases) that bypass the need for KRAS G12C activity.
-
Activation of parallel signaling pathways: Increased signaling through pathways like PI3K-AKT that can compensate for the loss of KRAS-driven signaling.
Conclusion and Future Directions
The development of the ARS series of inhibitors, particularly ARS-1620, represents a landmark achievement in the field of oncology. The stereospecific covalent targeting of the KRAS G12C mutant has provided a powerful therapeutic strategy for a previously intractable target. The use of the less active enantiomer, this compound, has been instrumental in validating the on-target mechanism of action and serves as a critical tool for researchers.
The insights gained from studying these pioneering compounds have laid the foundation for the development of clinically approved KRAS G12C inhibitors and continue to inform the design of next-generation therapeutics aimed at overcoming resistance and targeting other KRAS mutations. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of novel KRAS inhibitors, with the ultimate goal of improving outcomes for patients with KRAS-mutant cancers.
References
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]
-
Roskoski, R. Jr. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. Pharmacological Research, 157, 104848. [Link]
-
Lito, P., et al. (2021). The Research Progress of Direct KRAS G12C Mutation Inhibitors. Pathology & Oncology Research, 27, 631095. [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]
-
Molina-Arcas, M., et al. (2019). KRASG12C inhibition produces a driver-limited state revealing collateral dependencies. Science Signaling, 12(582), eaaw9450. [Link]
-
BPS Bioscience. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit. [Link]
-
Martinez, N. J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 183-200. [Link]
-
Lazzara, M. J., et al. (2018). Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. ACS Chemical Biology, 13(5), 1349-1358. [Link]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. [Link]
Sources
ARS-1630: A Stereochemical Exploration of a KRAS G12C Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Targeting KRAS and the Dawn of Covalent Inhibitors
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical signaling node in cells, regulating processes such as proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets.
A breakthrough in targeting KRAS G12C came with the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue. This was made possible by the discovery of an inducible allosteric pocket, termed the switch-II pocket (S-IIP), which is accessible only in the inactive, GDP-bound state of the KRAS G12C protein. By covalently modifying Cys12, these inhibitors lock KRAS G12C in an inactive conformation, thereby blocking its downstream signaling. ARS-1630 is one such molecule, identified as a novel inhibitor of KRAS G12C. However, its significance in the field is primarily understood through its relationship with its potent enantiomer, ARS-1620.
This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, with a focus on the stereochemical nuances that dictate its biological activity.
The Chemical Identity of this compound
This compound is a quinazoline-based small molecule that serves as a crucial tool for understanding the structure-activity relationships of KRAS G12C inhibitors.
Core Structure and Functional Groups
The core of this compound is a quinazoline scaffold, a bicyclic aromatic heterocycle. This core is substituted with several key functional groups that contribute to its binding and reactivity:
-
Acrylamide Warhead: An essential feature for its mechanism of action, the acrylamide group is an electrophile that forms a covalent bond with the nucleophilic thiol group of the Cys12 residue in KRAS G12C.
-
Piperazine Linker: A piperazine ring connects the acrylamide warhead to the quinazoline core, providing appropriate spacing and orientation for the covalent interaction.
-
Substituted Phenyl Ring: A substituted phenyl group is attached to the quinazoline core, which plays a role in occupying the switch-II pocket and contributing to binding affinity through various non-covalent interactions.
Physicochemical Properties
While specific experimental data for this compound is limited, its general physicochemical properties can be inferred from its structure and its relation to ARS-1620.
| Property | Value | Source |
| Molecular Formula | C21H17ClF2N4O2 | [1] |
| Molecular Weight | 430.84 g/mol | [1] |
| CAS Number | 1698055-86-5 | [1] |
The Critical Role of Stereochemistry: this compound vs. ARS-1620
This compound is the less active enantiomer of ARS-1620.[1] This stereochemical difference is the defining feature of this compound and is central to understanding its biological activity. The atropisomerism in this class of molecules arises from hindered rotation around the single bond connecting the quinazoline core and the substituted phenyl ring.
The (S)-atropisomer, ARS-1620, is a potent inhibitor of KRAS G12C. In contrast, the (R)-atropisomer, which is understood to be this compound, is significantly less active, reported to be nearly 1000-fold less potent than ARS-1620.[2] This stark difference in activity underscores the highly specific three-dimensional arrangement required for optimal binding within the switch-II pocket of KRAS G12C.
The higher potency of ARS-1620 is attributed to its ability to form key hydrogen bonds and favorable hydrophobic interactions within the binding pocket, which optimally positions the acrylamide warhead for covalent modification of Cys12.[2] The stereochemistry of this compound likely results in a suboptimal fit, leading to reduced binding affinity and a significantly lower rate of covalent bond formation.
Mechanism of Action: A Tale of Two Enantiomers
The mechanism of action for both this compound and ARS-1620 involves the covalent modification of the Cys12 residue in the GDP-bound state of KRAS G12C.[3] This process can be broken down into two key steps:
-
Reversible Binding: The inhibitor first reversibly binds to the switch-II pocket of KRAS G12C-GDP.
-
Covalent Modification: Following initial binding, the acrylamide warhead undergoes a Michael addition reaction with the thiol group of Cys12, forming an irreversible covalent bond.
Caption: Mechanism of this compound inhibition of the KRAS G12C signaling cycle.
The profound difference in potency between ARS-1620 and this compound highlights the exquisite sensitivity of the switch-II pocket to the stereochemical presentation of the inhibitor. The suboptimal binding of this compound likely hinders the efficient formation of the covalent adduct, rendering it a much less effective inhibitor.
Experimental Protocols for Characterization
While specific data for this compound is scarce, the following experimental protocols are standard for characterizing KRAS G12C inhibitors and would be applicable for a comparative analysis of this compound and ARS-1620.
Biochemical Assays
-
KRAS G12C Binding Affinity Assay:
-
Recombinant KRAS G12C protein is incubated with varying concentrations of the inhibitor.
-
Binding can be measured using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (Kd).
-
A significantly higher Kd for this compound compared to ARS-1620 would be expected, reflecting its lower binding affinity.
-
-
Covalent Modification Rate Assay:
-
Recombinant KRAS G12C protein is incubated with the inhibitor over a time course.
-
The extent of covalent modification can be monitored by mass spectrometry, looking for the mass shift corresponding to the adduction of the inhibitor.
-
The rate of covalent modification (kinact/KI) can be calculated, which is expected to be substantially lower for this compound.
-
Caption: Workflow for biochemical characterization of this compound.
Cellular Assays
-
Cell Viability/Proliferation Assay:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are treated with a dose range of the inhibitor.
-
Cell viability is measured after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is determined. The IC50 for this compound is expected to be significantly higher than that of ARS-1620.
-
-
Target Engagement and Pathway Modulation Assay:
-
KRAS G12C mutant cells are treated with the inhibitor.
-
Cell lysates are collected and analyzed by Western blot.
-
Target engagement can be confirmed by observing a decrease in the level of GTP-bound KRAS.
-
Downstream pathway inhibition can be assessed by measuring the phosphorylation levels of key signaling proteins such as ERK and AKT. This compound would be expected to show a much-reduced effect on these pathways compared to ARS-1620 at equivalent concentrations.
-
Conclusion: A Lesson in Stereospecificity
This compound, while not a clinically pursued candidate itself, serves as an invaluable scientific tool. Its existence and characterization as the less active enantiomer of the potent KRAS G12C inhibitor ARS-1620 provide a stark and compelling demonstration of the critical importance of stereochemistry in drug design. The thousand-fold difference in potency between these two molecules, which are mirror images of each other, underscores the precise three-dimensional complementarity required for effective engagement of the switch-II pocket of KRAS G12C.
For researchers in the field of drug development, the story of this compound is a powerful reminder that even subtle changes in molecular geometry can have profound effects on biological activity. It highlights the necessity of meticulous stereochemical control during synthesis and the importance of characterizing all stereoisomers to fully understand the structure-activity relationship of a lead compound. As the quest for more effective and selective KRAS inhibitors continues, the lessons learned from molecules like this compound will undoubtedly guide the design of the next generation of cancer therapeutics.
References
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]
-
Lito, P., et al. (2016). Allele-specific inhibitors inactivate mutated KRAS G12C by a trapping mechanism. Science, 351(6273), 604-608. [Link]
-
The Research Progress of Direct KRAS G12C Mutation Inhibitors. (2020). Frontiers in Oncology, 10, 1075. [Link]
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector binding. Nature, 503(7477), 548-551. [Link]
-
Hofmann, M. H., et al. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. RSC Medicinal Chemistry, 11(7), 760-771. [Link]
-
Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. (2022). Bioorganic & Medicinal Chemistry, 56, 116652. [Link]
-
The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement. (2023). Journal of Biological Chemistry, 299(11), 105333. [Link]
-
KRasG12C inhibitors in clinical trials: a short historical perspective. (2020). RSC Medicinal Chemistry, 11(7), 760-771. [Link]
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Technical Guide: The ARS-1620/1630 Scaffold and Atropisomeric Resolution
The following technical guide details the discovery, structural characterization, and experimental utility of the ARS-1620/1630 chemical series.
Crucial Scientific Distinction: In the context of KRAS G12C drug discovery, ARS-1620 is the active S-atropisomer (eutomer) and a validated clinical candidate precursor. ARS-1630 is the corresponding R-atropisomer (distomer), which exhibits significantly reduced potency.[1]
This guide focuses on the This compound structure as a critical negative control and chemical probe, essential for validating the on-target mechanism of the scaffold.
Executive Summary: The Structural Challenge
For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and lack of deep hydrophobic pockets. The breakthrough came with the identification of the Switch-II Pocket (S-IIP) , a shallow groove accessible only when KRAS is in its inactive (GDP-bound) state.[2]
The ARS-1620/1630 series represents a pivotal evolution in this field. Unlike early flexible inhibitors (e.g., ARS-853), this scaffold utilizes a rigid quinazoline core. This rigidity introduces atropisomerism —axial chirality resulting from restricted rotation.
-
ARS-1620 (Eutomer): Orients the acrylamide warhead perfectly to covalently modify Cysteine 12.
-
This compound (Distomer): Orients the warhead away from Cysteine 12, resulting in >1000-fold loss of potency despite identical chemical composition.
Research Application: this compound is the gold-standard negative control for ARS-1620 studies. It allows researchers to distinguish between bona fide KRAS G12C inhibition and non-specific cysteine reactivity or off-target toxicity.
Mechanistic Basis: Trapping the GDP State
The ARS scaffold does not compete with GTP. Instead, it relies on the intrinsic hydrolysis of GTP to GDP. Once KRAS cycles to the GDP-bound state, the S-IIP opens, allowing the inhibitor to bind and crosslink Cys12. This "traps" the protein in an inactive conformation, blocking RAF/MEK/ERK signaling.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the KRAS nucleotide cycle and the specific intervention point of the ARS scaffold.
Figure 1: The Kinetic Trap Mechanism. ARS-1620 locks KRAS-GDP, while this compound fails to engage the pocket.
Chemical Development & Atropisomerism
The transition from early hits to the ARS-1620/1630 pair was driven by the need for rigidification . Early compounds had poor oral bioavailability. The introduction of the quinazoline core improved stability but created a stereochemical challenge.
The Chirality Problem
The bond between the quinazoline ring and the piperazine-acrylamide tail has restricted rotation. This creates two distinct 3D shapes (atropisomers) that do not interconvert under physiological conditions.
| Property | ARS-1620 (Active) | This compound (Inactive) |
| Configuration | S-atropisomer | R-atropisomer |
| S-IIP Fit | Warhead aligns with Cys12 | Warhead clashes/misaligns |
| Cellular IC50 (H358) | ~30 - 100 nM | > 10,000 nM (typical) |
| Covalent Rate ( | High | Negligible |
| Utility | Primary Inhibitor | Negative Control / Specificity Check |
Discovery Workflow
The separation of these isomers is a critical step in the synthesis pipeline.
Figure 2: Resolution of the ARS-1323 racemate into the active ARS-1620 and inactive this compound.
Experimental Protocols
To utilize this compound effectively as a negative control, specific protocols must be followed to ensure data integrity.
Protocol A: Differential Mass Spectrometry (Target Occupancy)
This assay quantifies the percentage of KRAS G12C covalently modified by the drug.
-
Objective: Prove that ARS-1620 binds Cys12 while this compound does not.
-
System: NCI-H358 cells (KRAS G12C homozygous).
Steps:
-
Treatment: Treat cells with 1
M ARS-1620 or this compound for 2–4 hours. -
Lysis: Lyse cells in buffer containing 1% Triton X-100 and protease inhibitors.
-
Immunoprecipitation: Pull down KRAS using an anti-KRAS antibody (e.g., clone 9.13).
-
Intact Protein MS: Analyze eluate via LC-MS (TOF or Orbitrap).
-
Data Analysis:
Protocol B: 3D Spheroid Viability Assay
Monolayer assays often overestimate the potency of weak inhibitors. 3D assays provide a more rigorous threshold for efficacy.
Steps:
-
Seeding: Seed H358 cells (500 cells/well) in Ultra-Low Attachment (ULA) plates.
-
Formation: Centrifuge at 1000 rpm for 10 min; incubate 72h to form spheroids.
-
Dosing:
-
Group A: ARS-1620 (Serial dilution 10 nM – 10
M). -
Group B: this compound (Same concentrations).
-
-
Incubation: 7–10 days (refresh media/drug every 3 days).
-
Readout: Add CellTiter-Glo 3D; measure luminescence.
-
Validation: this compound should show a flat dose-response curve (no toxicity) up to 10
M, confirming that any killing seen in Group A is KRAS-specific.
In Vivo Implications & Clinical Translation
While this compound itself is not a clinical candidate, its "twin," ARS-1620, paved the way for Sotorasib (AMG 510) and Adagrasib (MRTX849) .
-
PK/PD Correlation: Studies using ARS-1620 demonstrated that >70% target occupancy for >12 hours is required for tumor regression.
-
Specificity Check: In animal toxicity studies, this compound can be used to assess off-target toxicity associated with the quinazoline scaffold itself, independent of KRAS inhibition.
Summary of Key Data Points
| Compound | PDB Entry | Reactive Group | Key Interaction |
| ARS-1620 | 5V9U | Acrylamide | H-bond with His95 (stabilizes binding) |
| This compound | N/A | Acrylamide | Steric clash prevents H95 interaction |
References
-
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-
Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State.[8] Cancer Discovery, 6(3), 316–329.
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The Pivotal Role of ARS-1630's Predecessor in the Genesis of Sotorasib: A Technical Guide to the Evolution of a KRAS G12C Inhibitor
Abstract
This technical guide provides an in-depth exploration of the scientific journey that led to the development of sotorasib (AMG 510), the first-in-class approved inhibitor of KRAS G12C. Contrary to the notion of a direct synthetic lineage, this guide clarifies the role of ARS-1630 as the less active enantiomer of ARS-1620, a foundational molecule in the quest to target the historically "undruggable" KRAS oncoprotein. We will dissect the critical discoveries, from the initial identification of a druggable pocket on KRAS G12C to the nuanced stereochemical considerations that were paramount in the evolution from early quinazoline-based inhibitors to the clinical reality of sotorasib. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the structure-activity relationships, synthetic strategies, and analytical methodologies that underpinned this landmark achievement in oncology.
The KRAS G12C Challenge: An "Undruggable" Target Redefined
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an intractable target for therapeutic intervention.[1] The KRAS protein, a small GTPase, functions as a molecular switch in intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the MAPK and PI3K-AKT cascades, thereby promoting tumorigenesis.
The breakthrough in targeting KRAS G12C came with the discovery of a cryptic "switch-II pocket" that is accessible in the inactive, GDP-bound state of the mutant protein.[2] This finding opened the door for the design of covalent inhibitors that could specifically and irreversibly bind to the mutant cysteine residue, a feature absent in the wild-type protein, thus offering a window for therapeutic selectivity.
The Emergence of ARS-1620 and the Significance of Atropisomerism
The journey to sotorasib was paved by a series of pioneering molecules, with ARS-1620 standing out as a critical milestone. ARS-1620 is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[3] It features a quinazoline core and demonstrated for the first time that a KRAS G12C inhibitor could induce tumor regression in animal models.[3]
A crucial and defining feature of ARS-1620, and subsequently sotorasib, is the presence of atropisomerism. This is a type of stereoisomerism arising from hindered rotation around a single bond, in this case, the bond connecting the quinazoline core to a substituted aromatic ring. This restricted rotation gives rise to two non-superimposable, mirror-image enantiomers that are stable at room temperature.
It is in this context that this compound is properly understood. This compound is the less active enantiomer of ARS-1620. The profound difference in biological activity between these two atropisomers underscored the critical importance of stereochemistry in the design of effective KRAS G12C inhibitors. The more active enantiomer, ARS-1620, could optimally engage the switch-II pocket, while this compound could not, leading to a significant drop in potency. This discovery was instrumental in guiding the subsequent development efforts toward a single, highly active atropisomer.
Structural Evolution: From ARS-1620 to Sotorasib (AMG 510)
The development of sotorasib from the ARS-1620 scaffold involved meticulous structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic properties. While both molecules share the core principle of covalent inhibition of the G12C cysteine, key structural modifications in sotorasib led to its superior clinical profile.
| Feature | ARS-1620 | Sotorasib (AMG 510) | Rationale for Change |
| Core Scaffold | Quinazoline | Pyrido[2,3-d]pyrimidin-2(1H)-one | Optimization of physicochemical properties and patentability. |
| Substituent at N1 | None | 4-methyl-2-(propan-2-yl)pyridin-3-yl | Enhanced interactions with a cryptic pocket, significantly boosting potency. |
| Piperazine Moiety | 4-(prop-2-enoyl)piperazin-1-yl | (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl | Introduction of a chiral center to further optimize binding and properties. |
| Substitution on Core | Chloro and Fluoro groups | Fluoro and 2-fluoro-6-hydroxyphenyl groups | Fine-tuning of electronic and steric properties for improved target engagement. |
These modifications culminated in a molecule with significantly improved potency and a more favorable drug-like profile, ultimately leading to the selection of sotorasib for clinical development.
Synthesis of Sotorasib: A Multi-step Approach
The commercial synthesis of sotorasib is a complex, multi-step process that has been optimized for efficiency and scalability.[4] While the exact, proprietary details are extensive, the general synthetic strategy involves the following key transformations:
Experimental Protocol Overview: Commercial Synthesis of Sotorasib
The following is a generalized overview of the key steps in the manufacturing process of sotorasib.
-
Formation of the Pyrido[2,3-d]pyrimidin-2(1H)-one Core:
-
This typically involves the condensation of a substituted aminopyridine with a suitable carbonyl-containing component, followed by cyclization to form the bicyclic core structure.
-
-
Chlorination and Amination:
-
The core is activated, often through chlorination with reagents like phosphoryl chloride.
-
This is followed by a nucleophilic substitution with a protected piperazine derivative. This step is critical and has been optimized to minimize the formation of dimeric side products.[4]
-
-
Palladium-Catalyzed Cross-Coupling:
-
A key step to introduce the substituted phenyl group. This is often a Suzuki or a similar cross-coupling reaction.
-
Process optimization has focused on using more environmentally friendly solvents and reducing the palladium catalyst loading.[4]
-
-
Deprotection and Acrylamide Formation:
-
A protecting group on the piperazine moiety (commonly a Boc group) is removed under acidic conditions.
-
The final acrylamide "warhead" is introduced by reacting the deprotected piperazine with acryloyl chloride. This step is crucial for the covalent interaction with the target cysteine.
-
-
Purification and Crystallization:
-
The crude product is purified, often through recrystallization, to yield the final active pharmaceutical ingredient (API) with high purity.[4]
-
Analytical Considerations: The Challenge of Atropisomerism
The atropisomeric nature of sotorasib presents unique analytical challenges. It is imperative to not only ensure the chemical purity of the final product but also its stereochemical integrity. The development of robust analytical methods to separate and quantify the desired atropisomer from its less active counterpart was a critical aspect of the overall development program.
Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.
Protocol: Chiral HPLC for Sotorasib Atropisomer Separation
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., ethanol, isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation of the atropisomers.
-
Detector: A UV detector is commonly used, with the wavelength set to a maximum absorbance of sotorasib.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of the desired atropisomer and any stereoisomeric impurities.
Conclusion
The development of sotorasib represents a paradigm shift in the treatment of KRAS G12C-mutated cancers. This technical guide has elucidated that this compound is not a direct synthetic precursor to sotorasib but rather the less active enantiomer of a key developmental compound, ARS-1620. The journey from these early quinazoline-based inhibitors to the clinically approved sotorasib is a testament to the power of medicinal chemistry, highlighting the critical importance of understanding and controlling stereochemistry in drug design. The insights gained from the SAR of these early compounds, coupled with sophisticated synthetic and analytical chemistry, were instrumental in delivering a first-in-class therapy for a patient population with high unmet medical need. The story of sotorasib serves as a powerful case study in modern drug discovery, demonstrating how a deep understanding of target biology, coupled with innovative chemistry, can conquer even the most challenging of therapeutic targets.
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A Technical Guide to the Covalent Inhibition of KRAS G12C by ARS-1630
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of ARS-1630, a pioneering covalent inhibitor of the KRAS G12C oncoprotein. We will explore the molecular mechanism of action, detail the critical experimental workflows used for its characterization, and present the foundational data that established the viability of directly targeting this once "undruggable" protein.
The KRAS G12C Challenge: A Historic Hurdle and a Unique Opportunity
For decades, the KRAS oncoprotein was deemed an intractable target in cancer therapy. Its picomolar affinity for GTP and the absence of deep, well-defined allosteric pockets made the development of effective small molecule inhibitors a formidable challenge.[1] However, the specific mutation of glycine to cysteine at codon 12 (G12C), prevalent in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors, presented a unique therapeutic window.[2][3][4] This mutation introduces a nucleophilic cysteine residue, creating a target for covalent inhibitors to form an irreversible bond, thereby locking the protein in an inactive state.
This compound and its closely related predecessor, ARS-1620, were instrumental in validating this therapeutic strategy.[5][6] These molecules were designed to specifically target the inactive, GDP-bound conformation of KRAS G12C.[2][5] By covalently binding to Cysteine-12, this compound traps the oncoprotein, preventing its activation by guanine nucleotide exchange factors (GEFs) like SOS1 and blocking the downstream signaling cascades that drive tumor proliferation and survival.[2][7][8]
Mechanism of Action: Irreversible Inactivation of the Molecular Switch
The inhibitory activity of this compound is contingent on the dynamic cycling of KRAS G12C between its active GTP-bound and inactive GDP-bound states.[1][5] The inhibitor exploits a transient, inducible pocket near the Switch-II region (S-IIP) that is accessible only when KRAS is bound to GDP.[2][5][9]
The mechanism unfolds in two key steps:
-
Reversible Binding: this compound initially forms a non-covalent, reversible interaction with the S-IIP of GDP-bound KRAS G12C. Interestingly, studies have shown this initial binding affinity is relatively weak, in the micromolar range.[1][10]
-
Irreversible Covalent Bonding: The electrophilic acrylamide "warhead" of this compound is then positioned in close proximity to the nucleophilic thiol group of Cysteine-12. The protein itself catalyzes the Michael addition reaction, leading to the formation of a stable, irreversible covalent bond.[1][10]
This covalent modification effectively locks KRAS G12C in an inactive conformation, rendering it incapable of engaging with downstream effectors such as RAF and PI3K, thereby shutting down oncogenic signaling.[7][8]
Core Experimental Workflow for Characterization
A multi-faceted approach combining biochemical, cellular, and in vivo assays is essential to fully characterize a covalent inhibitor like this compound.
Biochemical Assays: Probing Direct Target Interaction
Biochemical assays are foundational for confirming direct, covalent engagement with the target protein and quantifying the functional consequences of this interaction.
Protocol 1: Mass Spectrometry for Covalent Modification
-
Objective: To confirm covalent bond formation and determine the rate of reaction.
-
Methodology:
-
Recombinantly express and purify human KRAS G12C protein loaded with GDP.
-
Incubate the purified KRAS G12C-GDP protein with a molar excess of this compound at a defined temperature (e.g., 25°C).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a denaturing agent and flash-freezing.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift corresponding to the addition of the this compound molecule to the protein.
-
Calculate the rate of covalent modification (k_obs/[I]) from the time-course data.
-
-
Causality: This assay provides unequivocal evidence of a direct covalent interaction. The kinetic data are crucial for structure-activity relationship (SAR) studies, allowing researchers to compare the reactivity of different inhibitor analogs. For example, ARS-1620, a closely related compound, covalently modified KRAS G12C at a rate of 1,100 ± 200 M⁻¹s⁻¹, which was ten times higher than its predecessor, ARS-853.[7][11]
Protocol 2: SOS1-Catalyzed Nucleotide Exchange Assay
-
Objective: To functionally demonstrate that this compound locks KRAS G12C in an inactive state.
-
Methodology:
-
Pre-incubate purified KRAS G12C-GDP with this compound or a vehicle control to allow for covalent modification.
-
Introduce the catalytic domain of the GEF, SOS1, into the reaction mixture.
-
Add a fluorescent GTP analog (e.g., mant-GTP).
-
Monitor the increase in fluorescence over time using a plate reader. The binding of mant-GTP to KRAS results in a significant increase in its fluorescence signal.
-
Compare the rate of fluorescence increase between the this compound-treated and vehicle-treated samples.
-
-
Causality: A significant reduction in the rate of nucleotide exchange in the presence of the inhibitor confirms that the covalent modification prevents SOS1 from accessing the nucleotide-binding pocket and catalyzing the GDP-to-GTP exchange.[2] This directly demonstrates the inhibitor's ability to block the reactivation of the oncoprotein.
Cell-Based Assays: Verifying Activity in a Biological Context
Cellular assays are critical to ensure the inhibitor is cell-permeable, engages its target within the cell, and produces the desired downstream biological effects.
Protocol 3: Cellular Target Occupancy and Signaling Inhibition
-
Objective: To measure target engagement in cancer cells and its effect on downstream signaling.
-
Methodology:
-
Culture KRAS G12C mutant human cancer cells (e.g., NCI-H358 lung adenocarcinoma) and treat with varying concentrations of this compound for a set time (e.g., 2-4 hours).
-
Harvest the cells and prepare protein lysates.
-
For Target Occupancy: Use a mass spectrometry-based assay to quantify the ratio of this compound-bound KRAS G12C peptide to the unbound peptide.[12][13][14]
-
For Signaling Inhibition: Perform Western blot analysis on the lysates using antibodies against total and phosphorylated forms of key signaling proteins, including MEK, ERK, AKT, and S6 ribosomal protein.
-
-
Causality: This dual-purpose experiment directly links target engagement (occupancy) with a functional outcome (signaling inhibition). A dose-dependent increase in occupancy should correlate with a dose-dependent decrease in the phosphorylation of ERK and other downstream effectors, providing strong evidence of on-target activity.[7][11]
Protocol 4: Cell Viability and Selectivity Assay
-
Objective: To determine the anti-proliferative potency and selectivity of this compound.
-
Methodology:
-
Plate a panel of cell lines in 96-well plates. The panel should include KRAS G12C mutant cells (e.g., NCI-H358, H23) and KRAS wild-type or other mutant cells as negative controls (e.g., A549).[7][15]
-
Treat the cells with a serial dilution of this compound for an extended period (e.g., 72-96 hours).
-
Measure cell viability using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[12][15]
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
-
Causality: Demonstrating potent growth inhibition in KRAS G12C-mutant cell lines with minimal effect on KRAS wild-type cells is the definitive measure of the inhibitor's selectivity and therapeutic potential.[7]
In Vivo Efficacy and PK/PD Studies
Animal models are the final preclinical step to evaluate an inhibitor's therapeutic efficacy and to understand its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Protocol 5: Mouse Xenograft Tumor Model
-
Objective: To assess the anti-tumor activity of this compound in a living system.
-
Methodology:
-
Subcutaneously implant KRAS G12C mutant human cancer cells (e.g., NCI-H358) into immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., once daily). ARS-1620, for instance, showed excellent oral bioavailability (>60%) in mice.[7]
-
Measure tumor volumes with calipers regularly throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
-
-
Causality: Achieving significant tumor regression or stasis in treated mice compared to the control group provides the most compelling preclinical evidence of therapeutic potential.[5][6]
Summary of Key Quantitative Data
The following table summarizes representative data for ARS-1620, a compound with properties highly similar to this compound, illustrating the expected outcomes from the described assays.
| Parameter | Assay Type | Cell Line / System | Result | Significance | Reference |
| Covalent Modification Rate | Biochemical (LC-MS) | Purified KRAS G12C | 1,100 ± 200 M⁻¹s⁻¹ | Demonstrates rapid and efficient covalent bond formation. | [7][11] |
| Cellular IC₅₀ | Cell Viability | NCI-H358 (KRAS G12C) | ~1.32 µM | Shows potent, selective anti-proliferative activity. | [16] |
| Signaling Inhibition | Cellular (Western Blot) | NCI-H358 (KRAS G12C) | Dose-dependent reduction in p-ERK | Confirms on-target pathway inhibition. | [7][11] |
| In Vivo Efficacy | Mouse Xenograft | NCI-H358 | 47% Tumor Growth Inhibition (TGI) | Validates anti-tumor activity in a living organism. | [16] |
Conclusion
This compound and its related compounds were a landmark achievement in oncology drug discovery. They provided the first compelling in vivo evidence that directly and selectively targeting mutant KRAS is a viable therapeutic strategy.[5] The experimental framework detailed in this guide—spanning biochemical kinetics, cellular target engagement, and in vivo efficacy—represents a self-validating system for the characterization of covalent inhibitors. This rigorous, mechanism-driven approach not only validated KRAS G12C as a druggable target but also paved the way for the development and clinical approval of next-generation inhibitors like sotorasib and adagrasib, which have transformed the treatment landscape for patients with KRAS G12C-mutated cancers.
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In Vitro Characterization of ARS-1630: A Technical Guide for Drug Development Professionals
Introduction: Targeting the "Undruggable" KRAS-G12C
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an undruggable target in oncology.[1] As a small GTPase, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival.[2] Oncogenic mutations, particularly at codon 12, lock KRAS in a constitutively active state, driving tumorigenesis in a significant fraction of non-small cell lung, colorectal, and pancreatic cancers. The KRAS G12C mutation, where glycine is replaced by cysteine, creates a unique therapeutic window. This mutant-specific cysteine residue provides a handle for targeted covalent inhibitors.
ARS-1630 is a next-generation, orally bioavailable, covalent inhibitor that specifically and irreversibly binds to the cysteine at position 12 of KRAS-G12C.[3] This guide provides a comprehensive overview of the essential in vitro assays required to characterize the potency, selectivity, and mechanism of action of this compound, offering field-proven insights and detailed protocols for researchers in drug development.
The KRAS-G12C Signaling Cascade and Mechanism of this compound Inhibition
KRAS-G12C perpetually activates downstream pro-survival pathways, primarily the RAF-MEK-ERK (MAPK) signaling cascade.[2] this compound exerts its therapeutic effect by covalently binding to the mutant cysteine in the Switch-II pocket of KRAS-G12C, locking it in an inactive, GDP-bound state. This prevents GTP loading and subsequent interaction with downstream effectors like RAF, thereby abrogating the oncogenic signaling.
Caption: Mechanism of this compound action on the KRAS-G12C signaling pathway.
I. Cellular Proliferation and Viability Assays: Gauging Cytotoxic Potency
The foundational step in characterizing any anti-cancer agent is to determine its effect on tumor cell viability. For KRAS-G12C inhibitors, it is crucial to demonstrate potent and selective cytotoxicity in cell lines harboring this specific mutation.
Scientific Rationale
We employ the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. This method is highly sensitive and has a broad dynamic range, making it suitable for determining IC50 values (the concentration of a drug that inhibits a biological process by 50%). The choice of cell lines is paramount; we utilize models such as NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer), both of which are heterozygous for the KRAS-G12C mutation.[1][4]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound in KRAS-G12C cell lines.
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Trypsinize and count NCI-H358 or MIA PaCa-2 cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete culture medium (RPMI-1640 with 10% FBS) in opaque-walled 96-well plates.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.
-
Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Expected Quantitative Data
| Cell Line | KRAS Mutation | ARS-1620 IC50 (nM) | Reference Compound (AMG-510) IC50 (nM) |
| NCI-H358 | G12C | ~400 | ~6 |
| MIA PaCa-2 | G12C | Data not available | ~9 |
| SW1573 | G12C | Varies | Varies |
Note: ARS-1620 is a precursor to compounds like AMG-510, hence the difference in IC50 values. The IC50 for ARS-1620 in NCI-H358 cells has been reported to be approximately 0.4 µM (400 nM) in 2D culture.[4]
II. Target Engagement and Downstream Signaling: Confirming Mechanism of Action
Demonstrating that this compound directly engages KRAS-G12C and inhibits its downstream signaling is critical to confirming its on-target activity. This is achieved through a combination of biochemical and cell-based assays.
A. Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement
CETSA is a powerful method for verifying drug-target engagement in a cellular context.[5] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with this compound to various temperatures, we can observe a shift in the melting temperature of KRAS-G12C, providing direct evidence of target engagement.
-
Cell Treatment and Lysis:
-
Treat NCI-H358 cells with this compound (e.g., 1 µM) or vehicle for 2 hours.
-
Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Lyse cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KRAS-G12C at each temperature by Western blotting using a KRAS-G12C specific antibody.
-
A shift in the melting curve in the presence of this compound indicates target stabilization.
-
B. Western Blotting: Probing Downstream Pathway Inhibition
The most direct downstream effector of KRAS is the RAF-MEK-ERK pathway. Inhibition of KRAS-G12C should lead to a rapid decrease in the phosphorylation of ERK (p-ERK). Western blotting allows for the sensitive detection of this change, providing a robust readout of target inhibition.
-
Cell Lysis:
-
Treat NCI-H358 or MIA PaCa-2 cells with a dose range of this compound for a specified time (e.g., 2 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.[6]
-
C. AlphaLISA Assay: Quantifying KRAS-RAF Interaction
To further confirm that this compound disrupts the function of active KRAS-G12C, we can measure its interaction with its direct downstream effector, RAF1. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay that can quantify this protein-protein interaction.[7] Inhibition of KRAS-G12C by this compound is expected to prevent its interaction with RAF1, leading to a decrease in the AlphaLISA signal.
-
Reagent Preparation:
-
Use recombinant GST-tagged KRAS-G12C and His-tagged RAF1 proteins.
-
Prepare a mixture of Glutathione Donor beads and Anti-6xHis AlphaLISA Acceptor beads.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant proteins, this compound at various concentrations, and GTP.
-
Incubate to allow for protein-protein interaction and inhibitor binding.
-
Add the bead mixture and incubate in the dark.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader. A decrease in the signal indicates inhibition of the KRAS-G12C/RAF1 interaction.
-
III. Summary and Future Directions
The in vitro characterization of this compound through the assays detailed in this guide provides a robust framework for establishing its potency, selectivity, and mechanism of action. The data generated from these experiments are critical for the preclinical development of this promising KRAS-G12C inhibitor. Future studies may involve exploring mechanisms of resistance and identifying potential combination therapies to enhance the efficacy of this compound. The continued investigation of compounds like this compound represents a significant step forward in the treatment of KRAS-mutant cancers.[8][9]
References
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Cell type–specific Adaptive Signaling Responses to KRASG12C Inhibition. (n.d.). AACR Journals. Retrieved January 28, 2026, from [Link]
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X-ray co-crystal structure of ARS-1620,compound 14 and KRAS G12C. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
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The Research Progress of Direct KRAS G12C Mutation Inhibitors. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
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Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. (2022, February 10). Europe PMC. Retrieved January 28, 2026, from [Link]
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
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Abstract B027: Bioluminescence resonance energy transfer (BRET) as a tool for assessing mutant KRAS-effector affinity and drug efficacy. (2023, May 1). AACR Journals. Retrieved January 28, 2026, from [Link]
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Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats. (n.d.). Reaction Biology. Retrieved January 28, 2026, from [Link]
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Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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KRAS nucleotide exchange assays for inhibitor screening and profiling. (n.d.). BPS Bioscience. Retrieved January 28, 2026, from [Link]
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In situ RAS:RAF binding correlates with response to KRASG12C inhibitors in KRASG12C-mutant non–small cell lung cancer. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
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Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. (2025, October 14). MDPI. Retrieved January 28, 2026, from [Link]
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Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. (n.d.). Berthold Technologies. Retrieved January 28, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 28, 2026, from [Link]
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PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024, July 23). bioRxiv. Retrieved January 28, 2026, from [Link]
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Predicting Response to KRAS G12C Inhibitors in NSCLC. (2025, February 4). The ASCO Post. Retrieved January 28, 2026, from [Link]
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Protein-Protein Interactions: Bioluminescence Resonance Energy Transfer l Protocol Preview. (2022, July 29). YouTube. Retrieved January 28, 2026, from [Link]
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Publications. (n.d.). CETSA. Retrieved January 28, 2026, from [Link]
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Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (n.d.). NIH. Retrieved January 28, 2026, from [Link]
-
Western blotting analysis of KRAS downstream signal pathways. (A)... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy. (n.d.). PMC. Retrieved January 28, 2026, from [Link]
-
Cell type-dependent differential activation of ERK by oncogenic KRAS in colon cancer and intestinal epithelium. (2019, July 2). PMC. Retrieved January 28, 2026, from [Link]
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A Technical Guide to the Preclinical Evaluation of ARS-1630, a Covalent KRAS G12C Inhibitor
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of ARS-1630, a targeted covalent inhibitor of the KRAS G12C oncoprotein. This guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, empowering research teams to design, execute, and interpret robust preclinical studies.
Introduction: Drugging the "Undruggable"
For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog was considered an "undruggable" target in oncology.[1] As one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer, KRAS mutations drive uncontrolled cell proliferation and survival.[2][3] The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate critical downstream signaling pathways.[2] The specific mutation where glycine is replaced by cysteine at codon 12 (G12C) impairs the protein's intrinsic GTPase activity, locking it in a constitutively active, pro-growth state.[2]
The development of covalent inhibitors targeting the unique cysteine residue of the KRAS G12C mutant marked a paradigm shift in cancer therapy.[1][4] These molecules, including this compound, exploit a cryptic binding pocket near the mutant cysteine, allowing for a highly specific and irreversible bond that traps the oncoprotein in its inactive state.[5][6] This guide outlines a comprehensive preclinical framework to rigorously assess the efficacy, mechanism of action, and potential limitations of this compound.
Part 1: Elucidating the Mechanism of Action
A foundational understanding of how this compound engages its target and modulates downstream signaling is critical. This involves confirming its specific inhibitory effect on the KRAS G12C-driven signaling cascade.
The KRAS G12C Signaling Network
The oncogenic activity of KRAS G12C is primarily mediated through the persistent activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2][7][8] These pathways are central to processes that are hallmarks of cancer, including cell growth, proliferation, and survival.[2] this compound is designed to sever this connection by locking KRAS G12C in an inactive conformation, thereby preventing the recruitment and activation of downstream effectors.
Experimental Protocol: Target Engagement via Western Blot
The most direct method to confirm that this compound inhibits KRAS G12C signaling is to measure the phosphorylation status of downstream kinases. A reduction in phosphorylated ERK (p-ERK) is the canonical biomarker of target engagement for this class of inhibitors.
Objective: To quantify the dose-dependent inhibition of ERK phosphorylation in KRAS G12C mutant cells following this compound treatment.
Methodology:
-
Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358 NSCLC cell line) in appropriate media until they reach 70-80% confluency in 6-well plates.
-
Serum Starvation (Optional but Recommended): To reduce basal pathway activation, replace the growth medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK and the loading control.
Expected Outcome: A dose-dependent decrease in the p-ERK/total ERK ratio, demonstrating effective inhibition of the MAPK pathway by this compound.
Part 2: In Vitro Efficacy Assessment
In vitro assays are essential for determining the potency and selectivity of this compound against cancer cells harboring the KRAS G12C mutation versus those without it.
Experimental Protocol: Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cell lines.
Methodology:
-
Cell Panel Selection: Choose a panel of cell lines that includes:
-
KRAS G12C Mutant: NCI-H358, MIA PaCa-2
-
Other KRAS Mutations: A549 (G12S), HCT116 (G13D)
-
KRAS Wild-Type: Calu-3, MCF7
-
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Titration: Prepare a serial dilution of this compound (e.g., 11-point, 3-fold dilution starting from 10 µM). Add the drug to the plates, including vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher) and measure luminescence or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Data Presentation: Comparative IC50 Values
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (nM) [Hypothetical Data] |
| NCI-H358 | NSCLC | G12C | 15 |
| MIA PaCa-2 | Pancreatic | G12C | 25 |
| A549 | NSCLC | G12S | > 5,000 |
| HCT116 | Colorectal | G13D | > 10,000 |
| Calu-3 | NSCLC | Wild-Type | > 10,000 |
Causality: The significant difference in IC50 values between KRAS G12C mutant cells and non-G12C cells provides strong evidence for the on-target selectivity of this compound.
Part 3: In Vivo Preclinical Evaluation
Moving from in vitro to in vivo models is a crucial step to evaluate the therapeutic potential of this compound in a complex biological system. Cell-line derived xenograft (CDX) models are a standard and robust starting point.
Overall Preclinical Workflow
The evaluation process follows a logical progression from establishing the in vivo model to assessing efficacy and confirming on-target activity within the tumor tissue.
Experimental Protocol: CDX Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a KRAS G12C-driven CDX mouse model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude or NSG mice, 6-8 weeks old).
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cells (e.g., 5 x 10⁶ NCI-H358 cells in Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When average tumor volumes reach 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all cohorts.
-
Group 1: Vehicle (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 50 mg/kg)
-
-
Drug Administration: Administer the compound daily via oral gavage (p.o.) for the duration of the study (e.g., 21 days).
-
Efficacy Readouts: Monitor tumor volume and body weight throughout the study. Body weight is a key indicator of drug tolerance.
-
Endpoint and Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Pharmacodynamic Analysis: For a satellite group of animals, collect tumors at a specified time point after the final dose (e.g., 4 hours) and process for western blot or immunohistochemistry (IHC) to assess p-ERK levels, confirming in vivo target engagement.
Data Presentation: In Vivo Efficacy Summary
| Treatment Group | Dosing (p.o.) | Mean Tumor Volume (Day 21) [mm³] | % TGI | Mean Body Weight Change (%) |
| Vehicle | Daily | 1250 | - | +2% |
| This compound | 50 mg/kg Daily | 310 | 76% | -1% |
Trustworthiness: A robust TGI value coupled with stable body weight and confirmed p-ERK reduction in tumor tissue provides a self-validating system, strongly indicating that the observed anti-tumor activity is a direct result of on-target KRAS G12C inhibition and not off-target toxicity.
Part 4: Addressing Therapeutic Resistance
Acquired resistance is a significant challenge for targeted therapies. Preclinical studies should proactively investigate potential resistance mechanisms and explore combination strategies to overcome them.
Mechanisms of Resistance
Resistance to KRAS G12C inhibitors can arise from various biological adaptations.[7] A common mechanism is the reactivation of the MAPK pathway or the activation of parallel survival pathways, such as the PI3K-AKT axis, which can bypass the blockade of KRAS.[7] This signaling redundancy can diminish the long-term efficacy of monotherapy.
Preclinical Strategy: Combination Therapy
Rationale: Combining this compound with an inhibitor of a potential escape pathway can create a synergistic anti-tumor effect and delay the onset of resistance. For example, combining a KRAS G12C inhibitor with an SHP2 inhibitor has shown promise, as SHP2 is a tyrosine phosphatase that acts upstream to positively regulate RAS-MAPK signaling.
Experimental Design: An in vitro synergy study can be conducted using a checkerboard assay.
-
Treat KRAS G12C cells with a matrix of concentrations of this compound and a second agent (e.g., an SHP2 inhibitor).
-
Measure cell viability after 72 hours.
-
Calculate synergy scores using a model such as the Bliss Independence or Loewe Additivity model. A positive score indicates synergy, suggesting the combination is more effective than the additive effects of the individual drugs.
Conclusion
The preclinical evaluation of this compound requires a multi-faceted approach, beginning with the confirmation of its mechanism of action at the molecular level, progressing through rigorous in vitro potency and selectivity testing, and culminating in robust in vivo efficacy studies. By integrating pharmacodynamic markers and proactively investigating resistance mechanisms, research teams can build a comprehensive data package that validates the therapeutic hypothesis and provides a solid foundation for potential clinical development. This structured, rationale-driven approach ensures scientific integrity and maximizes the potential for translating a promising molecule into a life-saving therapy.
References
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Falcone, M., et al. (2022). KRAS G12C Mutations in NSCLC: From Target to Resistance. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Mechanism of action of G12C inhibition. ResearchGate. [Link]
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Patsnap. (2025). What are the therapeutic candidates targeting KRAS G12C?. Patsnap Synapse. [Link]
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OncoKB. (n.d.). Somatic KRAS G12C. OncoKB™. [Link]
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Frontiers. (2024). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Frontiers in Pharmacology. [Link]
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PubMed Central. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Signal Transduction and Targeted Therapy. [Link]
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Cold Spring Harbor Perspectives in Medicine. (2021). Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. Cold Spring Harbor Laboratory Press. [Link]
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MDPI. (2023). Preclinical Models for Functional Precision Lung Cancer Research. MDPI. [Link]
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American Chemical Society. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. [Link]
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Annual Reviews. (2022). Targeting KRAS G12C with Covalent Inhibitors. Annual Review of Cancer Biology. [Link]
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PubMed Central. (2020). A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy. Cancer Cell. [Link]
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The Selectivity of ARS-1630 for the KRAS G12C Mutant: A Technical Guide
Introduction: The Challenge of Targeting KRAS and the Dawn of G12C-Specific Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, functions as a critical molecular switch in intracellular signaling pathways that govern cell growth, proliferation, and survival. For decades, activating mutations in the KRAS gene, found in approximately 30% of all human cancers, have rendered it one of the most sought-after yet elusive therapeutic targets.[1] The smooth protein surface and picomolar affinity for its GTP substrate made the development of direct inhibitors a formidable challenge.
A breakthrough arrived with the discovery that the specific KRAS mutation, G12C (a glycine-to-cysteine substitution at codon 12), introduces a reactive cysteine residue. This unique feature paved the way for the development of covalent inhibitors that can specifically and irreversibly bind to the mutant protein, sparing its wild-type counterpart. ARS-1630 and its more potent enantiomer, ARS-1620, are pioneering examples of this class of inhibitors, demonstrating that direct and selective targeting of KRAS G12C is an achievable and potent therapeutic strategy.[2] This guide provides an in-depth technical overview of the mechanism, selectivity, and experimental validation of the this compound scaffold.
The Covalent Mechanism: Exploiting a Unique Target
The defining characteristic of this compound and its analogs is their ability to form a covalent bond with the thiol group of the Cysteine-12 residue in the KRAS G12C mutant. This irreversible interaction is the primary basis for its selectivity.
State-Dependent Binding: A Lock on the "Off" Switch
A crucial aspect of the mechanism is that this compound exclusively binds to KRAS G12C when it is in its inactive, GDP-bound state.[2][3] In this conformation, a pocket near the Switch II region (S-IIP) becomes accessible.[2][4] By binding to this pocket and covalently modifying Cys12, this compound effectively locks KRAS G12C in its inactive state, preventing the exchange of GDP for GTP and subsequent activation of downstream pro-proliferative signaling pathways.[2][3]
Caption: Mechanism of this compound inhibition of the KRAS G12C signaling cycle.
Structural Basis of Selectivity
The high selectivity of the this compound scaffold for KRAS G12C over wild-type KRAS and other mutants is conferred by two key structural features:
-
The Covalent Warhead: The molecule contains an electrophilic group (an acrylamide) that specifically reacts with the nucleophilic thiol of the mutant cysteine. Wild-type KRAS has a glycine at position 12 and therefore lacks this reactive handle.
-
The Switch II Pocket (S-IIP): The inhibitor binds to a pocket that is only accessible in the GDP-bound state of KRAS G12C.[2][4] X-ray co-crystal structures of the more potent enantiomer, ARS-1620, bound to KRAS G12C reveal that in addition to the covalent bond, interactions with other residues, such as a hydrogen bond with His95, contribute to the compound's high potency and the stability of the complex.[5]
Experimental Validation of Selectivity and Potency
A suite of biochemical and cellular assays is essential to rigorously characterize the selectivity and potency of KRAS G12C inhibitors like this compound.
Biochemical Assays: Quantifying Covalent Modification
The direct interaction between the inhibitor and the KRAS G12C protein is quantified using biochemical assays.
Table 1: Biochemical Potency of the ARS-1620 Scaffold
| Parameter | Value | Method |
|---|---|---|
| kinact/KI | 1,100 ± 200 M-1s-1 | Mass Spectrometry |
| kinact/KI (Cmpd1)* | 501 M-1s-1 | Mass Spectrometry |
*Cmpd1 is a racemic mixture identical to ARS-1620/ARS-1630.[6]
The rate of covalent modification is a key parameter for covalent inhibitors. This is often determined using mass spectrometry to measure the formation of the drug-protein adduct over time. For ARS-1620, the rate of covalent modification of KRAS G12C was determined to be 1,100 ± 200 M-1s-1, which was about 10 times higher than its predecessor, ARS-853.[3]
-
Protein Preparation: Recombinant human KRAS G12C (residues 1-169 or similar) is expressed and purified. The protein is loaded with GDP.
-
Reaction Setup: A fixed concentration of KRAS G12C protein (e.g., 2-4 µM) is incubated with varying concentrations of the inhibitor in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at a controlled temperature.
-
Time Course Sampling: Aliquots are taken from the reaction mixture at multiple time points.
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically an acid like formic acid, to a final concentration of ~0.4%.[7]
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified protein from the covalently modified adduct. The relative abundance of each species is determined by integrating the corresponding peaks in the mass chromatogram.
-
Data Analysis: The fraction of modified protein is plotted against time for each inhibitor concentration. The observed rate constant (kobs) is determined from the slope of this plot. The kinact/KI is then calculated from the slope of a plot of kobs versus inhibitor concentration.[6]
Cellular Assays: Demonstrating On-Target Activity
Cellular assays are critical to confirm that the biochemical activity translates into the desired biological effect in a relevant cellular context.
Table 2: Cellular Potency of ARS-1620 in KRAS G12C Mutant Cell Lines
| Cell Line | KRAS Status | IC50 (µM) |
|---|---|---|
| NCI-H358 | G12C | ~1.32 |
| NCI-H23 | G12C | ~1.32 |
Data for ARS-1620, the more potent enantiomer.[1]
The selectivity of ARS-1620 is demonstrated by its potent inhibition of proliferation in cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358), while having minimal effect on cells with wild-type KRAS or other KRAS mutations.[3]
-
Cell Plating: Seed KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., A549) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence signal to vehicle-treated control cells. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to on-target inhibition of KRAS G12C, it is essential to measure target engagement and the impact on downstream signaling pathways.
Treatment of KRAS G12C mutant cells with ARS-1620 leads to a dose-dependent decrease in the phosphorylation of key downstream effectors in the MAPK pathway, including MEK, ERK, RSK, and S6.[3] This effect is not observed in KRAS wild-type cells, further confirming the selectivity of the inhibitor.[3]
Caption: Inhibition of the KRAS G12C downstream signaling pathway by this compound.
-
Cell Treatment and Lysis: Treat KRAS G12C and wild-type cells with the inhibitor for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., p-ERK, total ERK, p-MEK, total MEK). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chemoproteomics for Off-Target Profiling
A key aspect of validating a covalent inhibitor's selectivity is to assess its potential for off-target interactions with other cysteine-containing proteins in the proteome. Chemical proteomics provides a powerful tool for this purpose.
-
Probe Synthesis: An alkyne-modified version of the inhibitor is synthesized to serve as a probe.[6]
-
Cell Treatment: H358 cells (KRAS G12C) are treated with either a vehicle (DMSO) or a high concentration of the unlabeled inhibitor (e.g., this compound).
-
Probe Labeling: The alkyne probe is then added to the cells to label any available cysteine residues that were not blocked by the unlabeled inhibitor.
-
Lysis and Click Chemistry: Cells are lysed, and the alkyne-labeled proteins are conjugated to an azide-biotin tag via click chemistry.
-
Enrichment and Digestion: The biotinylated proteins are enriched using streptavidin beads, followed by on-bead digestion to release the peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by quantitative mass spectrometry (e.g., using tandem mass tags, TMT) to identify and quantify the proteins that were captured.
-
Data Analysis: Proteins that show a significant reduction in abundance in the inhibitor-treated sample compared to the vehicle control are identified as potential off-targets. Studies with a compound analogous to ARS-1620 demonstrated high selectivity for KRAS G12C with only a few other proteins showing significant engagement.[6]
Conclusion: A Paradigm Shift in KRAS Targeting
This compound and its derivatives represent a landmark achievement in the long-standing effort to drug KRAS. The exquisite selectivity for the G12C mutant is rooted in a state-dependent covalent mechanism that exploits the unique biochemistry of this oncogenic driver. The rigorous experimental framework, encompassing biochemical kinetics, cellular potency assays, and proteome-wide selectivity profiling, provides a self-validating system to confirm its mechanism of action. This technical guide outlines the core principles and methodologies that underpin our understanding of this compound's selectivity, offering a blueprint for the evaluation of next-generation covalent inhibitors targeting oncogenic KRAS and other challenging therapeutic targets.
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Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., Guo, X., Chen, Y., Babbar, A., Firdaus, S. J., Darjania, L., Feng, J., Chen, J. H., Li, S., Li, S., Cheng, H., Wan, J., Do, S., Cheng, A. C., Wang, Z., & Liu, Y. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578–589.e17. [Link]
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Liu, Z., Wu, X., Wu, C., Li, X., & Chen, J. (2022). Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. Bioorganic Chemistry, 121, 105652. [Link]
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Creative Biostructure. (2019, July 20). ARS-1620, a G12C-Specific Inhibitor, is a Promising Candidate for KRAS-mutant Cancer. [Link]
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Gentile, D. R., Rathinaswamy, K., Jenkins, M. L., Moss, S. M., Siempelkamp, B. D., Varghese, S., Cherian, J., Soth, M., & Renslo, A. R. (2017). Cocrystal Structures of Inhibitors Covalently Bound to KRASG12C-GDP and KRASG12C-GNP. ACS Omega, 2(10), 6650–6656. [Link]
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Iskandar, K., & Facchinetti, F. (2021). Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes. Translational Lung Cancer Research, 10(11), 4337–4349. [Link]
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Xiong, Y., Wang, M., & Liu, Y. (2021). The Research Progress of Direct KRAS G12C Mutation Inhibitors. Frontiers in Oncology, 11, 651532. [Link]
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Hofmann, M. H., & Gmachl, M. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. RSC Medicinal Chemistry, 11(7), 756–760. [Link]
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Patricelli, M. P., Janes, M. R., Li, L. S., Hansen, R., Peters, U., Guo, X., Chen, Y., Babbar, A., Firdaus, S. J., Darjania, L., Feng, J., Chen, J. H., Li, S., Li, S., Cheng, H., Wan, J., Do, S., Cheng, A. C., Wang, Z., & Liu, Y. (2016). Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. Journal of the American Chemical Society, 138(46), 15157–15160. [Link]
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Belyanskaya, S. L., et al. (2024). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]
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Frontiers Media. (n.d.). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer. Retrieved January 28, 2026, from [Link]
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Gentile, D. R., et al. (2018). Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. Journal of Chemical Information and Modeling, 58(2), 464-471. [Link]
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Ostrem, J. M., & Shokat, K. M. (2022). Targeting KRAS G12C with Covalent Inhibitors. Annual Review of Cancer Biology, 6(1), 77–90. [Link]
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ResearchGate. (n.d.). X-ray co-crystal structure of ARS-1620,compound 14 and KRAS G12C. Retrieved January 28, 2026, from [Link]
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An In-Depth Technical Guide to the Downstream Signaling Effects of ARS-1630
This guide provides a comprehensive technical overview of the downstream signaling effects of ARS-1630, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, the subsequent impact on critical signaling pathways, and the experimental methodologies required to accurately characterize these effects.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of well-defined binding pockets. The development of allele-specific inhibitors, such as this compound and its analogs (e.g., ARS-1620), represents a landmark achievement in precision oncology. These molecules have demonstrated the feasibility of directly targeting this once-elusive oncoprotein.
This compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant.[1] This irreversible binding locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][2] This guide will elucidate the profound downstream consequences of this targeted inhibition.
Mechanism of Action: Covalent Inhibition of KRAS G12C
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, signal-transducing form of the protein. This constitutively active state drives aberrant downstream signaling, promoting cell proliferation, survival, and tumorigenesis.
This compound and its analogs exploit a novel, allosteric switch-II pocket (S-IIP) that is accessible only in the GDP-bound conformation of KRAS G12C.[3] The inhibitor forms a covalent bond with the mutant cysteine-12 residue, effectively trapping KRAS G12C in an inactive state. This prevents the exchange of GDP for GTP, thereby abrogating downstream signaling.
Core Downstream Signaling Effects: Inhibition of the MAPK and PI3K Pathways
The primary consequence of this compound-mediated KRAS G12C inhibition is the suppression of its key downstream effector pathways: the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/AKT pathway.
The MAPK/ERK Pathway
The MAPK pathway, also known as the RAF-MEK-ERK pathway, is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Constitutive activation of this pathway is a hallmark of KRAS-mutant cancers. Treatment of KRAS G12C mutant cells with this compound analogs, such as ARS-1620, leads to a dose-dependent decrease in the phosphorylation of key downstream kinases, including MEK and ERK.[4]
The PI3K/AKT Pathway
The PI3K/AKT pathway is another critical downstream effector of RAS signaling, playing a key role in cell survival, growth, and metabolism. While the MAPK pathway is often the dominant signaling axis downstream of KRAS, the PI3K/AKT pathway is also frequently activated. Studies have shown that inhibition of KRAS G12C with ARS-1620 can lead to a reduction in AKT phosphorylation in some cellular contexts.[5] However, the extent of PI3K pathway inhibition can be heterogeneous across different KRAS G12C mutant cell lines, suggesting that in some cases, this pathway may be regulated by factors other than mutant KRAS.[5]
Table 1: Representative Effects of ARS-1620 on Downstream Signaling
| Cell Line | Treatment Concentration (ARS-1620) | p-ERK Inhibition | p-AKT Inhibition | Reference |
| NCI-H358 | 1 µM | Yes | Yes | [5] |
| LU65 | 1 µM | Yes | Yes | [5] |
| MIA PaCa-2 | 10 µM | Yes | Variable | [4] |
Feedback Reactivation: A Mechanism of Resistance
A critical aspect of targeting the RAS-MAPK pathway is the phenomenon of adaptive feedback reactivation. Inhibition of KRAS G12C can lead to the reactivation of upstream signaling through receptor tyrosine kinases (RTKs) such as EGFR and FGFR.[6] This feedback loop can reactivate wild-type RAS isoforms (HRAS and NRAS), which in turn restimulates the MAPK pathway, thereby limiting the efficacy of the inhibitor.[4][6] This highlights the dynamic nature of cellular signaling and the challenges in achieving sustained pathway inhibition with monotherapy.
Experimental Protocols for Characterizing Downstream Effects
To rigorously assess the downstream signaling effects of this compound, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for these investigations.
Western Blotting for Phosphorylated Kinases
This protocol is designed to measure the phosphorylation status of key downstream effectors of the MAPK and PI3K/AKT pathways.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-AKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells and allow them to adhere overnight. Treat cells with a dose-response or time-course of this compound. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates in sample buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total ERK).
RAS Activation (GTP-RAS Pulldown) Assay
This assay measures the levels of active, GTP-bound RAS in cells.
Materials:
-
KRAS G12C mutant cell lines
-
Cell lysis buffer (as above)
-
RAF-RBD (RAS-binding domain of RAF) agarose beads
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
-
Wash buffer
-
Primary antibodies (e.g., anti-pan-RAS, anti-KRAS, anti-NRAS, anti-HRAS)
-
SDS-PAGE and Western blotting reagents (as above)
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
Cell Lysis: Lyse cells in a buffer that preserves the GTP-bound state of RAS.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown of GTP-RAS: Incubate equal amounts of protein lysate with RAF-RBD agarose beads for 1-2 hours at 4°C with gentle rotation. The RAF-RBD specifically binds to GTP-bound RAS.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against the desired RAS isoforms.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
KRAS G12C mutant and wild-type cell lines
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value, which represents the concentration of the drug that inhibits cell viability by 50%.
Table 2: Representative IC50 Values for ARS-1620 in KRAS G12C Mutant Cell Lines
| Cell Line | Assay Format | IC50 (nM) | Reference |
| NCI-H358 | 2D | ~10-100 | [7] |
| MIA PaCa-2 | 2D | ~100-1000 | [7] |
| Various | 3D Spheroid | ~0.2-100 | [7] |
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its mechanism of action, involving the covalent and selective inhibition of the mutant oncoprotein, leads to the profound suppression of downstream signaling pathways, primarily the MAPK/ERK cascade. However, the dynamic nature of cellular signaling networks, exemplified by feedback reactivation of wild-type RAS, underscores the complexity of achieving durable clinical responses. The experimental protocols outlined in this guide provide a robust framework for researchers to meticulously dissect the downstream effects of this compound and to explore rational combination strategies to overcome resistance and enhance therapeutic efficacy.
References
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Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]
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Misale, S., et al. (2019). KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. Clinical Cancer Research, 25(2), 796-807. [Link]
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Lito, P., et al. (2016). Allele-Specific Inhibitors Inactivate KRAS G12C by a Covalent Mechanism. Science, 351(6273), 604-608. [Link]
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Ryan, M. B., et al. (2020). Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRAS G12C Inhibition. Clinical Cancer Research, 26(7), 1633-1643. [Link]
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Ryan, M. B., et al. (2022). KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy. Cell Reports, 39(12), 110993. [Link]
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Ferlay, J., et al. (2019). Global cancer statistics 2018: GLOBOCAN estimates of incidence and mortality worldwide for 36 cancers in 185 countries. CA: A Cancer Journal for Clinicians, 69(6), 394-424. [Link]
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Misale, S., et al. (2019). KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. Clinical Cancer Research, 25(2), 796-807. [Link]
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Ryan, M. B., et al. (2020). Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRAS G12C Inhibition. Clinical Cancer Research, 26(7), 1633-1643. [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]
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Hallin, J., et al. (2020). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]
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The KRAS Conundrum: A Technical Guide to Targeting the GDP-Bound State with ARS-1630
For decades, the KRAS oncoprotein was considered an "undruggable" target in cancer therapy. Its smooth surface and high affinity for GTP made the development of effective inhibitors a formidable challenge.[1][2] However, the discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, opened a new frontier in precision oncology. This guide provides an in-depth exploration of ARS-1630, a pioneering covalent inhibitor that selectively targets the inactive, GDP-bound state of KRAS G12C, offering a blueprint for the rational design and evaluation of this important class of therapeutics.
The KRAS Signaling Axis: A Central Node in Cancer Pathogenesis
The KRAS gene, a member of the RAS superfamily of small GTPases, is one of the most frequently mutated oncogenes in human cancers, driving tumor initiation and progression in a significant portion of lung, colorectal, and pancreatic cancers.[3][4] KRAS functions as a molecular switch, cycling between an active, GTP-bound state and an inactive, GDP-bound state.[5][6][7] In its active conformation, KRAS engages with a multitude of downstream effector proteins, including RAF and PI3K, to trigger signaling cascades that regulate cell proliferation, survival, and differentiation.[8][9]
Oncogenic mutations, such as the G12C substitution, impair the intrinsic GTPase activity of KRAS, leading to a constitutively active state and uncontrolled downstream signaling.[10][11] This persistent activation fuels the malignant phenotype, making the targeted inhibition of mutant KRAS a highly sought-after therapeutic strategy.
Figure 1: Simplified KRAS Signaling Pathway. Upon growth factor stimulation, GEFs like SOS1 promote the exchange of GDP for GTP, activating KRAS. Activated KRAS then engages downstream effector pathways such as the RAF/MEK/ERK and PI3K/AKT cascades, leading to the regulation of gene expression and cellular processes. GAPs enhance the intrinsic GTPase activity of KRAS, returning it to its inactive state.
This compound: A Paradigm Shift in KRAS Inhibition
The development of this compound and its predecessors represented a landmark achievement in targeting the previously intractable KRAS protein.[12] These molecules exploit the unique chemical reactivity of the cysteine residue present in the KRAS G12C mutant.
Mechanism of Action: Covalent Modification of the GDP-Bound State
This compound is a covalent inhibitor that specifically and irreversibly binds to the thiol group of cysteine-12 in KRAS G12C.[13][14] Crucially, this interaction occurs when KRAS is in its inactive, GDP-bound conformation. The inhibitor accesses a previously cryptic pocket, termed the switch-II pocket (S-IIP), which is only accessible in this state.[5][13][15] By forming a covalent bond, this compound locks KRAS G12C in an inactive conformation, preventing its subsequent activation and engagement with downstream effectors.[15][16] This mechanism of action has two key consequences:
-
Inhibition of Nucleotide Exchange: The covalent modification of the switch-II region impairs the ability of guanine nucleotide exchange factors (GEFs) to promote the exchange of GDP for GTP, thus keeping KRAS in its "off" state.[6]
-
Steric Hindrance: The presence of the bound inhibitor sterically hinders the interaction of KRAS with its downstream signaling partners, further blocking signal transduction.[6]
Figure 2: Mechanism of Action of this compound. this compound selectively binds to the inactive, GDP-bound state of KRAS G12C and forms an irreversible covalent bond with the cysteine-12 residue. This locks the protein in an inactive conformation, preventing its activation and subsequent downstream signaling.
Preclinical Evaluation of this compound: A Multi-faceted Approach
The characterization of a novel KRAS inhibitor like this compound requires a comprehensive suite of biochemical and cell-based assays to elucidate its potency, selectivity, and mechanism of action.
Biochemical Assays: Quantifying Inhibitor Potency
Biochemical assays are essential for determining the direct interaction of an inhibitor with its target protein in a controlled, cell-free environment.
| Assay Type | Principle | Key Parameters Measured |
| Nucleotide Exchange Assay | Measures the rate of exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein in the presence of a GEF. | IC50: The concentration of inhibitor required to inhibit 50% of the nucleotide exchange activity. |
| Thermal Shift Assay | Determines the change in the melting temperature (Tm) of the target protein upon inhibitor binding. Ligand binding typically stabilizes the protein, leading to an increase in Tm. | ΔTm: The shift in melting temperature, indicating direct target engagement. |
| Competition Binding Assay | A labeled ligand with known affinity for the target is displaced by the test inhibitor. The amount of displaced ligand is quantified to determine the inhibitor's binding affinity. | Ki or Kd: The inhibition or dissociation constant, reflecting the affinity of the inhibitor for the target. |
This protocol provides a generalized framework for assessing the inhibitory activity of this compound on GEF-mediated nucleotide exchange.
-
Reagents and Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-GTP (fluorescent GTP analog)
-
Guanosine diphosphate (GDP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test inhibitor) serially diluted in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure: a. Prepare a solution of KRAS G12C protein pre-loaded with GDP by incubating the protein with an excess of GDP. b. In a 384-well plate, add the assay buffer. c. Add the serially diluted this compound or DMSO vehicle control to the wells. d. Add the KRAS G12C-GDP complex to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. e. Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and BODIPY-GTP. f. Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for BODIPY).
-
Data Analysis: a. Calculate the initial rate of the reaction for each inhibitor concentration. b. Plot the reaction rates against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Assays: Assessing Biological Activity
Cell-based assays are critical for evaluating the efficacy of an inhibitor in a more physiologically relevant context, taking into account factors such as cell permeability and target engagement within the cellular milieu.[17]
| Assay Type | Principle | Key Parameters Measured |
| Cell Proliferation/Viability Assay | Measures the effect of the inhibitor on the growth and survival of cancer cell lines harboring the KRAS G12C mutation. | GI50 or IC50: The concentration of inhibitor required to cause 50% growth inhibition or a 50% reduction in cell viability. |
| Target Engagement Assay | Confirms that the inhibitor binds to its intended target within the cell. This can be assessed using techniques like the cellular thermal shift assay (CETSA). | Evidence of direct binding of the inhibitor to KRAS G12C in a cellular context. |
| Downstream Signaling Pathway Analysis (Western Blot) | Measures the phosphorylation status of key downstream effector proteins (e.g., ERK, AKT) to determine the extent to which the inhibitor blocks KRAS signaling. | Reduction in the levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT). |
This protocol outlines a common method for determining the anti-proliferative effect of this compound on KRAS G12C-mutant cancer cells.
-
Reagents and Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear-bottom white or black microplates
-
Luminometer or fluorescence plate reader
-
-
Procedure: a. Seed the KRAS G12C-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or DMSO vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well according to the manufacturer's instructions. e. Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: a. Normalize the signal from the treated wells to the signal from the DMSO control wells. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the GI50 or IC50 value.
Challenges and Future Directions
Despite the groundbreaking success of KRAS G12C inhibitors, challenges remain. The emergence of acquired resistance through various mechanisms, including secondary KRAS mutations and activation of bypass signaling pathways, is a significant clinical hurdle.[18][19][20] Future research is focused on:
-
Developing next-generation inhibitors: These aim to overcome resistance mechanisms and improve upon the efficacy of first-generation compounds.[3]
-
Combination therapies: Combining KRAS G12C inhibitors with other targeted agents, such as MEK inhibitors or EGFR inhibitors, is a promising strategy to enhance anti-tumor activity and prevent or delay the onset of resistance.
-
Targeting other KRAS mutations: While the G12C mutation has provided a foothold, developing inhibitors for other prevalent KRAS mutations, such as G12D and G12V, remains a critical area of research.[1]
The development of this compound and subsequent KRAS G12C inhibitors has transformed the therapeutic landscape for patients with these specific tumors. This technical guide provides a framework for understanding the intricate biology of KRAS, the innovative mechanism of covalent inhibition of the GDP-bound state, and the key experimental approaches used to validate this groundbreaking class of anti-cancer agents.
References
-
KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier - GlobalRPH. (URL: [Link])
-
An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PubMed Central. (URL: [Link])
-
Mechanism of action of the novel KRASG12C inhibitor GDC-6036 - YouTube. (URL: [Link])
-
Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - NIH. (URL: [Link])
-
Therapies in Development for KRAS G12C–Mutated NSCLC. (URL: [Link])
-
A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy - PMC - PubMed Central. (URL: [Link])
-
Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Publications. (URL: [Link])
-
A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders - ResearchGate. (URL: [Link])
-
Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC - NIH. (URL: [Link])
-
KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PubMed Central. (URL: [Link])
-
Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PubMed Central. (URL: [Link])
-
KRAS in its active state leads to the activation of a number of different intracellular transduction signaling pathways, including MAPK and AKT pathways. (URL: [Link])
-
(PDF) KRAS: The Art of Understanding a Complex Gene - ResearchGate. (URL: [Link])
-
Structural impact of GTP binding on downstream KRAS signaling - RSC Publishing. (URL: [Link])
-
Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC. (URL: [Link])
-
A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv. (URL: [Link])
-
Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PubMed Central. (URL: [Link])
-
Targeting KRAS G12C with Covalent Inhibitors - Annual Reviews. (URL: [Link])
-
The KRAS Conundrum: Challenges and strategies for targeted therapies in cancer - Blog. (URL: [Link])
-
Structural impact of GTP binding on downstream KRAS signaling - PMC - PubMed Central. (URL: [Link])
-
Mechanisms of resistance to KRAS G12C inhibitors - YouTube. (URL: [Link])
-
Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats - Reaction Biology. (URL: [Link])
-
Biochemical and Structural Analysis of Common Cancer-Associated KRAS Mutations. (URL: [Link])
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Targeting KRAS in Solid Tumors: Current Challenges and Future Opportunities of Novel KRAS Inhibitors - PubMed Central. (URL: [Link])
-
Clinical Relevance of KRAS in Human Cancers - PMC - NIH. (URL: [Link])
-
Biochemical and Structural Analysis of Common Cancer-Associated KRAS Mutations - PubMed. (URL: [Link])
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(PDF) KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - ResearchGate. (URL: [Link])
-
Targeting undruggable protein KRAS for cancer therapy: novel opportunities and challenges. (URL: [Link])
-
Targeting the KRAS mutation for more effective cancer treatment. (URL: [Link])
-
Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - Frontiers. (URL: [Link])
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The Advent of Drugging the "Undruggable": A Technical Guide to the Early Research on ARS-1630 for Targeting KRAS G12C
For decades, the KRAS oncogene was considered an intractable target in cancer therapy. Its picomolar affinity for GTP/GDP and the absence of discernible allosteric regulatory sites presented a formidable challenge to drug discovery.[1][2][3] This paradigm began to shift with the groundbreaking discovery that the G12C mutant of KRAS could be selectively targeted. This guide provides an in-depth technical overview of the early research and preclinical validation of ARS-1630 and its more potent enantiomer, ARS-1620, a pioneering covalent inhibitor that paved the way for a new era of targeted cancer therapies.
The KRAS G12C Challenge and the Dawn of a Covalent Approach
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular growth, proliferation, and survival.[4] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active state, driving oncogenesis in a significant portion of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[5][6] The glycine-to-cysteine substitution in KRAS G12C introduces a reactive cysteine residue that became the Achilles' heel for this once "undruggable" target.
The pioneering work of Shokat and colleagues in 2013 laid the conceptual foundation for targeting KRAS G12C by identifying cysteine-reactive molecules that could covalently bind to this mutant protein.[2] This led to the development of allele-specific inhibitors that exploit the unique biochemistry of the G12C mutation.
This compound and ARS-1620: Mechanism of Action and Structural Insights
This compound, and its more active enantiomer ARS-1620, emerged from structure-based design as potent and selective covalent inhibitors of KRAS G12C.[7][8] Their mechanism of action hinges on the specific and irreversible binding to the mutant cysteine-12 residue.[7]
A critical aspect of this interaction is its dependence on the nucleotide state of KRAS. These inhibitors preferentially bind to KRAS G12C in its inactive, GDP-bound conformation.[3][7][8] This is because the binding pocket, known as the switch-II pocket (S-IIP), is only accessible in this state.[7][8] By covalently modifying Cys-12, ARS-1620 locks KRAS G12C in an inactive conformation, thereby preventing its interaction with downstream effectors and abrogating oncogenic signaling.[2]
Structural analyses have been instrumental in elucidating the binding mode of these inhibitors. Co-crystal structures reveal that the inhibitor nestles into the switch-II pocket, with the acrylamide warhead forming a covalent bond with the sulfur atom of cysteine-12.[9] This covalent modification effectively prevents the conformational changes required for GTP binding and subsequent activation of downstream signaling pathways.
Preclinical Evaluation: From Benchtop to In Vivo Efficacy
The preclinical assessment of ARS-1620 provided compelling evidence of its potential as a therapeutic agent. A multi-pronged approach involving biochemical, cellular, and in vivo assays was employed to characterize its activity and selectivity.
Biochemical Assays for Target Engagement
Biochemical assays are fundamental to determining the direct interaction between an inhibitor and its target protein. These assays quantify binding affinity and can provide insights into the kinetics of the interaction.
Table 1: Representative Biochemical Assay Data for KRAS G12C Inhibitors
| Compound | Assay Type | Target | Affinity (KD) / Potency (IC50) | Reference |
| Covalent Inhibitors | Surface Plasmon Resonance | KRAS G12C-GDP | KD values ranging from 10-9 to 10-3 M | [9] |
| ARS-1620 Analog (K20) | Anti-proliferative Assay | H358 & H23 cells | Average IC50 = 1.16 µM | [5] |
| ARS-1620 | Anti-proliferative Assay | H358 & H23 cells | Average IC50 = 1.32 µM | [5] |
A key experimental workflow for assessing covalent binding is through mass spectrometry.
Sources
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- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges [mdpi.com]
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- 8. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structural Basis for ARS-1630 Activity: Stereochemical Determinants in KRAS G12C Inhibition
Executive Summary
ARS-1630 represents a critical tool compound in the structural pharmacology of KRAS G12C inhibition. It is the R-atropisomer (inactive or significantly less active enantiomer) of the clinical precursor ARS-1620 . While ARS-1620 serves as the first orally bioavailable, covalent inhibitor of the KRAS G12C Switch II Pocket (S-IIP), this compound provides the essential negative control that validates the stereospecificity of this binding mode.
Understanding the structural basis of this compound—specifically why it fails to potently inhibit KRAS G12C despite being chemically identical in composition to ARS-1620—illuminates the precise geometric constraints of the S-IIP. This guide details the molecular mechanics, crystallographic evidence, and validation protocols required to distinguish these atropisomers, providing a blueprint for designing next-generation covalent inhibitors with high stereoselectivity.
Molecular Mechanism & Structural Pharmacology
The Switch II Pocket (S-IIP) Paradigm
The inhibition of KRAS G12C relies on trapping the protein in its inactive, GDP-bound state.[1][2][3][4] This is achieved by targeting a cryptic, shallow groove known as the Switch II Pocket (S-IIP), which is only accessible when Switch I and Switch II regions shift during GDP cycling.
-
Mechanism: Nucleophilic attack by the C12 thiolate on the inhibitor's acrylamide warhead (Michael addition).
-
Result: Formation of an irreversible covalent bond, locking KRAS in a "dark state" unable to exchange GDP for GTP or bind effectors like RAF.
Atropisomerism: The ARS-1620 vs. This compound Divergence
ARS-1620 and this compound are atropisomers—stereoisomers resulting from restricted rotation around a single bond (specifically the C-N bond connecting the quinazoline core to the piperazine-linked acrylamide moiety).
-
ARS-1620 (S-atropisomer): The active conformation.[1] The rigid quinazoline core is oriented to form a critical hydrogen bond with His95 and optimal hydrophobic contacts with Tyr96 and Gln99 .
-
This compound (R-atropisomer): The inactive conformation.[1][2] Due to the inverted axial chirality, the quinazoline core clashes with the S-IIP ceiling or projects the warhead at a trajectory unfavorable for the C12 attack.
Key Structural Insight: The high potency of ARS-1620 (and the lack thereof in this compound) proved that the S-IIP is not just a hydrophobic hole but a highly structured cavity requiring precise vector alignment for the covalent reaction to occur.
Crystallographic Insights & Binding Interface
To understand the "inactivity" of this compound, we must contrast it with the bound state of its active counterpart.
The Critical His95 Interaction
Crystallographic studies (PDB: 5V9U for ARS-1620) reveal that the S-atropisomer positions its fluorophenol moiety to interact with the side chain of His95 . This interaction serves two purposes:
-
Anchoring: It stabilizes the inhibitor within the cryptic pocket.
-
Warhead Positioning: It rigidifies the molecule, forcing the acrylamide electrophile into close proximity with the Cys12 nucleophile.
In This compound , the restricted rotation forces the fluorophenol group away from His95. Without this anchor, the molecule suffers from:
-
Entropic Penalty: Increased flexibility reduces binding affinity (
). -
Kinetic Failure: The distance between the acrylamide
-carbon and the Cys12 sulfur increases, drastically reducing the rate of covalent bond formation ( ).
Comparative Kinetic Data
The structural mismatch translates directly into kinetic parameters.
| Parameter | ARS-1620 (Active S-isomer) | This compound (Inactive R-isomer) | Structural Cause |
| IC50 (Cellular) | ~100 - 300 nM | > 10,000 nM | Inability to engage S-IIP effectively. |
| k_inact/Ki (Efficiency) | High | Low / Negligible | Poor warhead alignment with Cys12. |
| Binding Mode | Covalent, Irreversible | Reversible (Weak) / Non-binding | Lack of His95 H-bond stabilization. |
| S-IIP Occupancy | High | Low | Steric clash with pocket residues (Y96). |
Experimental Protocols for Validation
As a researcher, you must validate that your compound is indeed the active atropisomer and not the inactive this compound. The following protocols are self-validating systems.
Protocol A: Intact Protein Mass Spectrometry (Covalent Labeling)
Objective: Quantify the rate of covalent modification of KRAS G12C.
-
Preparation: Purify Recombinant KRAS G12C (GDP-bound form) in 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT, pH 7.5.
-
Incubation:
-
Treat 5 µM KRAS G12C with 50 µM ARS-1620 (Sample A) and 50 µM this compound (Sample B).
-
Incubate at 25°C. Take aliquots at t=0, 15, 60, and 240 minutes.
-
-
Quenching: Stop reaction with 1% Formic Acid.
-
Analysis: Run on LC-MS (Q-TOF or Orbitrap).
-
Validation Criteria:
-
ARS-1620: Observe mass shift of +MW_inhibitor (approx +430 Da) reaching >95% occupancy within 60 mins.
-
This compound: Observe <5% mass shift or unmodified protein peak even at 240 mins.
-
Protocol B: Differential Scanning Fluorimetry (DSF)
Objective: Measure thermal stabilization induced by binding.
-
Mix: 5 µM KRAS G12C, 5x SYPRO Orange dye, and 50 µM inhibitor.
-
Run: RT-PCR machine ramp from 25°C to 95°C (1°C/min).
-
Result Interpretation:
-
ARS-1620: Significant
shift (>5°C) due to covalent locking of the structure. -
This compound: Negligible
shift (<1°C), indicating lack of stable binding.
-
Visualization of Signaling & Workflow
Mechanism of Action: Stereochemical Filtering
This diagram illustrates why the S-isomer (1620) blocks the pathway while the R-isomer (1630) allows signaling to proceed.
Caption: Comparative Mechanism of Action. ARS-1620 exploits the S-IIP geometry for covalent trapping, while this compound fails due to stereochemical misalignment.
Experimental Validation Workflow
How to confirm the structural identity of this compound in the lab.
Caption: Purification and validation workflow to isolate this compound (inactive) from ARS-1620 (active) using Chiral SFC and Mass Spectrometry.
References
-
Janes, M. R., et al. (2018).[3] Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[2][4][6][7][8][9][10][11] Cell, 172(3), 578-589.
- The defining paper for ARS-1620 and its atropisomer this compound, detailing the structural requirements for in vivo activity.
-
Ostrem, J. M., et al. (2013).[3] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551.
-
Foundational discovery of the Switch II Pocket (S-IIP).[1]
-
-
Canon, J., et al. (2019).[3] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.
- Describes the evolution from ARS precursors to the clinically approved Sotorasib.
-
Patricelli, M. P., et al. (2016).[12] Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State.[1][2][3][5] Cancer Discovery, 6(3), 316-329.
- Establishes the biochemical assays (Mass Spec)
Sources
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- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. InvivoChem [invivochem.com]
- 9. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. paft-phil.com [paft-phil.com]
Unveiling the Stereochemical Imperative in KRAS G12C Inhibition: A Technical Guide to ARS-1630
For the attention of: Researchers, scientists, and drug development professionals.
This in-depth technical guide delves into the initial potency and efficacy data for ARS-1630, a covalent inhibitor of the Kirsten Rat Sarcoma (KRAS) G12C mutant protein. As the less active R-atropisomer of the potent inhibitor ARS-1620, this compound serves as a critical tool for understanding the nuanced structure-activity relationships that govern the targeting of this once "undruggable" oncogene. This guide will dissect the mechanism of action, the pivotal role of stereochemistry in inhibitor potency, and the experimental frameworks used to evaluate this class of compounds.
The KRAS G12C Challenge and the Dawn of Covalent Inhibition
The KRAS oncogene, particularly with the G12C mutation, is a significant driver in a multitude of cancers, including non-small cell lung cancer and colorectal cancer.[1][2] For decades, direct inhibition of KRAS was deemed an insurmountable challenge due to its picomolar affinity for GTP and the absence of deep allosteric pockets.[3][4] The groundbreaking discovery of a druggable "switch II pocket" in the GDP-bound state of KRAS G12C paved the way for the development of covalent inhibitors that specifically target the mutant cysteine-12 residue.[1][3] These inhibitors, by forming an irreversible bond, lock the KRAS G12C protein in an inactive state, thereby abrogating downstream oncogenic signaling.[5]
This compound: A Tale of Two Atropisomers
This compound is a member of a quinazoline-based scaffold of KRAS G12C inhibitors.[5] It is the rotational isomer (atropisomer) of ARS-1620, a compound that demonstrated significant in vivo anti-tumor activity.[3][4] The critical difference between these two molecules lies in their three-dimensional conformation, which dictates their interaction with the target protein.
Mechanism of Action: Covalent Targeting of the Switch II Pocket
This compound, like its more active counterpart, is designed to covalently bind to the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant. This reaction is contingent on the protein being in its inactive, GDP-bound state, where the switch II pocket is accessible.[5] The inhibitor initially forms a reversible, non-covalent interaction with the pocket, followed by an irreversible covalent bond formation. This process effectively sequesters KRAS G12C in an "off" state, preventing its interaction with downstream effectors and inhibiting the MAPK and PI3K-AKT-mTOR signaling pathways.[2][5]
Sources
- 1. Frontiers | Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer [frontiersin.org]
- 2. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction & Scientific Context
Application Note: Characterizing KRAS G12C Specificity Using ARS-1630
In the development of covalent inhibitors for the "undruggable" KRAS G12C mutant, distinguishing true on-target efficacy from off-target toxicity is paramount. This compound plays a critical role in this validation process.
Crucial Distinction:
-
ARS-1620: The active, atropisomeric compound that covalently binds to Cysteine 12 in the Switch II pocket of KRAS G12C with high potency.
-
This compound: The inactive (or low-activity) enantiomer of ARS-1620.[1][2]
While ARS-1620 is the therapeutic candidate, This compound is the essential negative control . A robust assay protocol must compare these two compounds side-by-side. If a biological effect (e.g., cell death) is observed with ARS-1620 but not with this compound, the effect is validated as on-target KRAS G12C inhibition. If both compounds kill cells equally, the effect is likely non-specific toxicity.
This guide details the protocol for using this compound to validate KRAS G12C targeting specificity in cell-based assays.
Mechanism of Action & Experimental Logic
The assay relies on the "Covalent Trapping" mechanism. KRAS cycles between an active (GTP-bound) and inactive (GDP-bound) state.[2] ARS-1620/1630 target the GDP-bound state.[2]
-
Specific Inhibition: ARS-1620 fits the Switch II pocket and forms a covalent bond with Cys12, locking KRAS in the inactive state.
-
The Control: this compound is sterically hindered from optimal binding/reactivity, serving as a perfect chemical probe for specificity.
DOT Diagram: Mechanism of Specificity
Figure 1: Mechanistic logic of using this compound as a negative control. It fails to trap KRAS-GDP, allowing signaling to persist.
Experimental Models & Reagents
A. Cell Line Selection
To validate specificity, you must use a panel of cell lines with defined KRAS genotypes.
| Cell Line | Tissue Origin | Genotype | Expected ARS-1620 Sensitivity | Expected this compound Sensitivity |
| NCI-H358 | NSCLC | KRAS G12C | High (IC50 < 1 µM) | Low / None |
| MIA PaCa-2 | Pancreas | KRAS G12C | High (IC50 < 1 µM) | Low / None |
| A549 | NSCLC | KRAS G12S | Resistant | Resistant |
| HCT116 | Colon | KRAS G13D | Resistant | Resistant |
B. Compound Preparation
-
Stock Concentration: 10 mM.
-
Storage: -80°C (Avoid repeated freeze-thaw cycles; covalent inhibitors are reactive).
-
Working Solution: Dilute in cell culture media immediately prior to use. Keep DMSO concentration < 0.1% in final assay.
Protocol 1: Differential Viability Assay (96-Hour)
This assay determines the "Therapeutic Window" between the active drug and the inactive control.
Methodology:
-
Seeding:
-
Seed cells in 96-well white-walled plates (for luminescence).
-
Density: 2,000 - 3,000 cells/well (Optimized for 96h growth).
-
Incubate 24h at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
Prepare a 10-point serial dilution (1:3) of both ARS-1620 and this compound.
-
Top concentration: 10 µM (Standard upper limit).
-
Add compounds to wells in triplicate. Include DMSO-only vehicle control.
-
-
Incubation:
-
Incubate for 72 to 96 hours .
-
Note: Covalent inhibitors require time to accumulate the "trapped" population of KRAS. Shorter incubations (24h) may show weak effects.
-
-
Readout:
Data Interpretation:
-
Valid Result: ARS-1620 shows a sigmoidal dose-response curve. This compound shows a flat line or a curve shifted significantly to the right (>10x higher IC50).
-
Invalid Result: If this compound kills G12C cells with similar potency to ARS-1620, the observed effect is off-target toxicity.
Protocol 2: Target Engagement (Western Blot)
This is the definitive proof that this compound fails to engage the target pathway compared to ARS-1620.
Methodology:
-
Seeding: Seed 0.5 x 10^6 cells (NCI-H358) in 6-well plates.
-
Treatment:
-
Treat with 1 µM and 10 µM of ARS-1620 and this compound.
-
Time points: 4 hours and 24 hours .
-
-
Lysis:
-
Wash with ice-cold PBS.
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
-
Western Blotting:
-
Load 20-30 µg protein per lane.
-
Primary Antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204) - Readout of pathway activity.
-
Total ERK1/2 - Loading control.
-
Phospho-AKT (Ser473) - Alternative pathway check.
-
Vinculin/Actin - Housekeeping.
-
-
Expected Results:
-
ARS-1620: Significant reduction in p-ERK levels at 4h and 24h.
-
This compound: Minimal to no reduction in p-ERK levels compared to DMSO control.
DOT Diagram: Assay Workflow
Figure 2: Parallel workflow for phenotypic and biochemical validation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| This compound shows toxicity | High concentration off-target effects | Do not exceed 10 µM. Ensure DMSO < 0.1%. Verify cell line identity (mycoplasma free). |
| No effect with ARS-1620 | Incorrect incubation time | Extend viability assay to 5-7 days. Covalent inhibitors need time to overcome protein turnover. |
| Rebound Signaling | Adaptive resistance | In some lines (e.g., H23), p-ERK rebounds after 24h. Check p-ERK at 2-4h for initial suppression. |
References
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[2][10] Cell, 172(3), 578-589.
- Core reference establishing ARS-1620 and the use of inactive enantiomers for valid
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.
- Provides comparative protocols for KRAS G12C inhibitor assays.
-
Hansen, R., et al. (2018). Therapeutic targeting of KRAS G12C.[11] Nature Structural & Molecular Biology.
- Structural basis for the enantiomer selectivity (1620 vs 1630).
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. portals.broadinstitute.org [portals.broadinstitute.org]
- 9. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Type-specific Adaptive Signaling Responses to KRASG12C Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Application Note: Stereoselective Validation of KRAS G12C Inhibition in H358 Cells Using ARS-1630
Abstract & Core Directive
This guide details the application of ARS-1630 , the inactive R-atropisomer of the KRAS G12C inhibitor ARS-1620. While ARS-1620 is a potent, covalent inhibitor of the KRAS G12C mutant, this compound serves as the critical negative control to distinguish specific on-target activity from non-specific toxicity.
Crucial Scientific Distinction: Research in H358 cells (KRAS G12C heterozygous) utilizing ARS-1620 without the parallel use of this compound lacks rigorous confirmation of mechanism. This protocol establishes the comparative workflow required to validate G12C dependency.
Mechanism of Action: The Stereochemical "Switch"
The efficacy of this chemical probe system relies on the stereochemistry of the Switch-II Pocket (S-IIP) in KRAS.
-
ARS-1620 (Active S-isomer): Binds covalently to Cys12 only when KRAS is in the GDP-bound (inactive) state.[1][2] It physically occupies the S-IIP, locking the protein in an inactive conformation and preventing nucleotide exchange (GDP
GTP). -
This compound (Inactive R-isomer): Possesses the same chemical formula and reactive acrylamide warhead but a different 3D orientation. Due to steric clashes within the S-IIP, it cannot effectively bind or lock KRAS G12C, despite having the potential for non-specific cysteine reactivity elsewhere in the proteome.
Visualization: Stereoselective Binding Mechanism
Figure 1: Stereoselective engagement of KRAS G12C.[3][4][5][6] ARS-1620 fits the Switch-II pocket to block signaling, while this compound is sterically excluded, allowing signaling to proceed.
Experimental Protocols
Protocol A: Compound Preparation and Storage
Both enantiomers are hydrophobic and require careful handling to prevent precipitation.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade
99.9%). -
Stock Concentration: Prepare a 10 mM master stock.
-
Calculation: Molecular Weight of this compound is ~430.84 g/mol .[5] Dissolve 4.31 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into single-use volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month). -
Working Solution: Dilute 10 mM stock 1:1000 in media for a 10
M final concentration. Ensure final DMSO concentration is to avoid solvent toxicity in H358 cells.
Protocol B: Comparative Viability Assay (H358)
Objective: Establish the "Therapeutic Window" by comparing the IC50 of the active drug vs. the inactive control.
Materials:
-
Cell Line: NCI-H358 (ATCC CRL-5807).
-
Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.
-
Assay: CellTiter-Glo® (Promega) or similar ATP-based readout.
Step-by-Step:
-
Seeding: Seed H358 cells at 3,000 cells/well in 96-well opaque plates. Allow attachment overnight (16-24 hrs).
-
Note: H358 grows in clusters; ensure single-cell suspension during seeding for uniform variance.
-
-
Dosing: Prepare a 10-point serial dilution (1:3) for both ARS-1620 and this compound.
-
Top Concentration: 10
M. -
Range: 10
M down to ~0.5 nM.
-
-
Treatment: Remove old media and add drug-containing media. Include a DMSO-only vehicle control.
-
Incubation: Incubate for 72 to 96 hours .
-
Reasoning: KRAS inhibition is cytostatic before it is cytotoxic; shorter times (24h) may underreport efficacy.
-
-
Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, and read luminescence.
Data Analysis & Expected Results:
| Compound | Expected IC50 (H358) | Interpretation |
| ARS-1620 | 0.1 - 0.3 | Potent, specific inhibition of G12C-driven growth.[3][4][5][7] |
| This compound | > 10 | No significant inhibition. Confirms observed effects of 1620 are on-target. |
Protocol C: Pharmacodynamic Marker Analysis (Western Blot)
Objective: Confirm molecular target engagement by assessing downstream pathway suppression.
Workflow Visualization:
Figure 2: Workflow for pharmacodynamic assessment. Parallel treatment ensures direct comparison.
Key Targets & Expected Patterns:
-
p-ERK1/2 (Thr202/Tyr204):
-
p-AKT (Ser473):
-
Total KRAS / Actin: Loading controls (must remain constant).
Troubleshooting Tip: If this compound shows inhibition of p-ERK at 10
References
-
Janes, M. R., et al. (2018). "Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor."[1][9] Cell, 172(3), 578-589.[1][7] (The primary reference defining ARS-1620 and the use of this compound as the inactive control.)
-
Patricelli, M. P., et al. (2016). "Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State." Cancer Discovery, 6(3), 316-329. (Foundational work on the mechanism of trapping KRAS G12C in the GDP state.)
-
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Provides comparative context for G12C inhibitor potency and H358 sensitivity.)
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 11. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Determining Optimal In Vitro Concentrations of ARS-1630 for KRAS G12C Inhibition
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ARS-1630 in vitro. It outlines the scientific rationale, key experimental considerations, and a detailed protocol for determining the optimal concentration required to achieve specific inhibition of the KRAS G12C oncoprotein.
Scientific Background: Targeting the "Undruggable" KRAS
For decades, the KRAS oncogene was considered largely "undruggable." However, the discovery of a specific vulnerability in the glycine-to-cysteine substitution at codon 12 (G12C) has revolutionized the therapeutic landscape for a significant subset of cancers, particularly in non-small cell lung cancer.
The KRAS G12C Oncoprotein: A Dynamic Target
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] Upstream signals, typically from receptor tyrosine kinases (RTKs), promote the exchange of GDP for GTP, leading to the activation of downstream pro-proliferative signaling cascades like the RAF-MEK-ERK pathway.[1] The G12C mutation impairs the intrinsic GTPase activity of KRAS, trapping it in a constitutively active, signal-transducing state.
Mechanism of Action of this compound
This compound is a selective, covalent inhibitor designed to exploit the unique cysteine residue of the KRAS G12C mutant.[2] A critical insight into its mechanism is that it preferentially binds to KRAS G12C in its inactive, GDP-bound state .[3][4] The inhibitor forms an irreversible covalent bond with Cys-12, locking the oncoprotein in this inactive conformation and preventing subsequent GTP loading and downstream signaling.[2][3] This dynamic dependency is crucial; the efficacy of this compound relies on the natural cycling of KRAS between its active and inactive states.[3]
Principles of In Vitro Concentration Selection
Selecting the appropriate concentration of this compound is paramount for generating meaningful and reproducible data. The primary goal is typically to determine the half-maximal inhibitory concentration (IC50) , which represents the concentration of the inhibitor required to reduce a biological response by 50%.[5][6]
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line is the most critical factor. An ideal experiment includes a KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) as the primary target and a KRAS wild-type cell line (e.g., A549, HCT116) as a negative control to demonstrate selectivity.
-
Treatment Duration: The IC50 value is highly dependent on the incubation time.[5] Covalent inhibitors like this compound may require longer incubation periods (e.g., 48-72 hours) to achieve maximal effect as the covalent binding event accumulates over time. A 72-hour endpoint is common for cell viability assays.[7]
-
Assay Type: While cell proliferation/viability assays (e.g., MTT, CellTiter-Glo) are standard for determining IC50, they are lagging indicators of effect. For mechanistic studies, shorter-term assays that measure direct target engagement, such as monitoring the phosphorylation of ERK (p-ERK) via Western Blot or ELISA, can provide valuable insights at earlier time points (e.g., 2-24 hours).[8]
Experimental Protocol: Determining the IC50 of this compound
This protocol provides a robust framework for determining the IC50 of this compound in adherent cancer cell lines using a standard colorimetric cell viability assay.
Sources
- 1. Biomarkers downstream of RAS: a search for robust transcriptional targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
ARS-1630 western blot for p-ERK inhibition
Application Note & Protocol
Topic: Quantitative Western Blot Analysis for Measuring ARS-1630-Mediated Inhibition of ERK Phosphorylation
Audience: Researchers, scientists, and drug development professionals in oncology and cell signaling.
Senior Application Scientist: Dr. Evelyn Reed
Abstract
The KRAS G12C mutation is a key oncogenic driver in a significant subset of cancers, making it a prime target for therapeutic intervention. This compound is a potent, selective, and covalent inhibitor that specifically targets the KRAS G12C mutant protein, locking it in an inactive state. A critical downstream effector of KRAS signaling is the MAP kinase (MAPK) pathway, where the phosphorylation of ERK (Extracellular signal-regulated kinase) serves as a robust and quantifiable biomarker of pathway activation. This document provides a comprehensive guide and a detailed protocol for utilizing quantitative Western blotting to measure the inhibition of ERK phosphorylation (p-ERK) in cancer cell lines treated with this compound. We will delve into the mechanistic rationale, experimental design considerations, a step-by-step validated protocol, and data interpretation to ensure reliable and reproducible assessment of this compound efficacy.
Scientific Principle: Targeting KRAS G12C to Suppress MAPK Signaling
The RAS family of small GTPases acts as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Oncogenic mutations, such as G12C in KRAS, impair the protein's intrinsic GTPase activity, leading to its constitutive activation. This results in the persistent stimulation of downstream pro-proliferative signaling cascades, most notably the RAF-MEK-ERK pathway.[2][3]
This compound exemplifies a new class of targeted therapies that exploit the unique biochemistry of the G12C mutation. It irreversibly binds to the mutant cysteine-12 residue, but only when KRAS is in its inactive, GDP-bound state.[4][5] This covalent modification traps KRAS G12C in this "off" conformation, preventing GDP-GTP exchange and blocking its ability to activate downstream effectors like RAF.[5]
The direct consequence of this upstream inhibition is a shutdown of the entire MAPK cascade. The final and critical step in this pathway is the phosphorylation of ERK1/2 (p44/42) by MEK1/2. Therefore, the level of phosphorylated ERK (p-ERK) at residues Threonine 202 and Tyrosine 204 is a direct and sensitive proxy for the activity of the KRAS pathway.[6] By measuring the ratio of p-ERK to total ERK via quantitative Western blot, we can precisely determine the pharmacodynamic effect of this compound on its intended target pathway.
Experimental Design: A Self-Validating System
To ensure the trustworthiness and accuracy of your results, a robust experimental design is paramount. This involves careful selection of models, inclusion of appropriate controls, and determination of optimal experimental parameters.
Cell Line Selection
The foundational requirement is a cancer cell line harboring the KRAS G12C mutation. It is also critical that this cell line relies on the MAPK pathway for its proliferation and survival.
-
Recommended Models: NCI-H358 (Non-Small Cell Lung Cancer), MIA PaCa-2 (Pancreatic Cancer). These are well-characterized models used in preclinical studies of KRAS G12C inhibitors.[7][8]
-
Verification: Always confirm the KRAS mutation status of your cell line via sequencing before initiating studies.
Dose-Response and Time-Course Analysis
A single concentration and time point are insufficient to fully characterize an inhibitor's effect.
-
Dose-Response: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key measure of drug potency.
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 1 µM) and harvest at multiple time points (e.g., 1, 4, 8, 24 hours). This reveals the kinetics of target inhibition and helps determine the optimal treatment duration for endpoint assays.
Essential Controls
-
Vehicle Control (0 µM): Cells treated with the same concentration of the drug solvent (typically DMSO) as the highest drug concentration. This is the baseline for 100% p-ERK activity.
-
Untreated Control: Cells grown in media alone. This control helps ensure the vehicle itself has no effect on the signaling pathway.
-
Loading Control: Essential for quantitative accuracy. Normalizing to a stable reference protein corrects for any well-to-well variations in protein loading.
-
Best Practice: Normalize the p-ERK signal to the Total ERK signal from the same sample. This accounts for any changes in ERK protein expression itself and is the most accurate method.[9]
-
Alternative: A validated housekeeping protein (e.g., GAPDH, β-actin) can be used, but its expression must be confirmed to be stable across all treatment conditions.[10] Total protein staining is another excellent alternative.[11]
-
Detailed Protocol: Quantitative Western Blot for p-ERK Inhibition
This protocol is optimized for cultured adherent cells in a 6-well plate format. All steps involving cell lysates should be performed on ice to preserve protein phosphorylation.
Materials and Reagents
-
Cell Line: KRAS G12C mutant cell line (e.g., NCI-H358)
-
Inhibitor: this compound (stock solution in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific). The inclusion of phosphatase inhibitors is absolutely critical.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer
-
Transfer: PVDF membrane, transfer buffer, transfer system (e.g., iBlot 2 Dry Blotting System)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over non-fat milk for phospho-antibodies to minimize background.
-
Primary Antibodies:
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Mouse anti-p44/42 MAPK (Erk1/2) (Total ERK)
-
-
Secondary Antibodies:
-
Anti-rabbit IgG, HRP-linked Antibody
-
Anti-mouse IgG, HRP-linked Antibody
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc)
Step-by-Step Methodology
Step 1: Cell Culture and Treatment
-
Seed KRAS G12C mutant cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and replace it with the this compound-containing medium.
-
Incubate for the desired time (e.g., 4 hours, based on time-course optimization).
Step 2: Cell Lysis and Protein Quantification
-
After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells once with 1 mL of ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new set of clean, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
Step 3: Sample Preparation and SDS-PAGE
-
Normalize the volume of all samples with Lysis Buffer to the lowest concentration.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane onto a precast polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.
Step 4: Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF membrane according to the transfer system manufacturer's instructions.
-
After transfer, block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Step 5: Signal Detection and Stripping
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Immediately capture the chemiluminescent signal using an imaging system. Crucially, ensure the signal is not saturated. Use multiple exposure times to find an image where the bands in the vehicle control lane are intense but not blown out.[12]
-
After imaging for p-ERK, the membrane must be stripped before probing for Total ERK.
-
Wash the membrane briefly in TBST.
-
Incubate in a mild stripping buffer (e.g., 15g glycine, 1g SDS, 10ml Tween 20 in 1L dH₂O, pH 2.2) for 10-15 minutes at room temperature.[9]
-
Wash thoroughly with PBS and then TBST to neutralize.
-
Re-block the membrane in 5% BSA/TBST for 1 hour.
-
Step 6: Re-probing for Total ERK
-
Incubate the stripped and re-blocked membrane with the primary antibody against Total ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Repeat the wash steps and secondary antibody (anti-mouse HRP) incubation as described in Step 4.
-
Perform ECL detection and image the membrane again, ensuring the signal is within the linear range.
Data Analysis and Interpretation
Quantitative analysis is performed by measuring the pixel density of the bands.
-
Densitometry: Using image analysis software (e.g., ImageJ, Bio-Rad Image Lab™), measure the integrated density of the p-ERK bands (ERK1 at ~44 kDa and ERK2 at ~42 kDa) and the corresponding Total ERK bands for each lane.[13]
-
Background Subtraction: Use a consistent method to subtract the local background from each band's density measurement.[12]
-
Normalization: For each sample, calculate the normalized p-ERK signal by dividing the background-subtracted p-ERK density by the background-subtracted Total ERK density.
-
Normalized Signal = (p-ERK Density) / (Total ERK Density)
-
-
Calculate Percent Inhibition: Express the normalized signal for each this compound concentration as a percentage of the vehicle control.
-
% of Control = (Normalized Signal_Treated / Normalized Signal_Vehicle) * 100
-
% Inhibition = 100 - (% of Control)
-
-
Plot and Interpret: Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value. A potent and on-target effect of this compound is demonstrated by a dose-dependent decrease in the p-ERK/Total ERK ratio.
Example Data Presentation
| This compound [nM] | Normalized p-ERK / Total ERK Ratio | % of Vehicle Control | % Inhibition |
| 0 (Vehicle) | 1.00 | 100.0% | 0.0% |
| 1 | 0.85 | 85.0% | 15.0% |
| 10 | 0.52 | 52.0% | 48.0% |
| 100 | 0.15 | 15.0% | 85.0% |
| 1000 | 0.04 | 4.0% | 96.0% |
| 10000 | 0.03 | 3.0% | 97.0% |
References
-
Yuan, T., Amzallag, A., Vigneau, S., & Jonneaux, A. (2022). KRAS G12C Mutations in NSCLC: From Target to Resistance. National Institutes of Health. Available at: [Link]
-
Cen, H., Zheng, S., & Li, Y. (2024). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PubMed Central. Available at: [Link]
-
Patsnap. (2025). What are the therapeutic candidates targeting KRAS G12C?. Patsnap Synapse. Available at: [Link]
-
Rauf, A., Manzoor, M., & Saqib, U. (2023). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PubMed Central. Available at: [Link]
-
VJCancer | OncLive. (2022). Mechanism of action of the novel KRASG12C inhibitor GDC-6036. YouTube. Available at: [Link]
-
OncoDaily. (2026). Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. OncoDaily. Available at: [Link]
-
Ghosh, A., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Available at: [Link]
-
LI-COR Biosciences. (2020). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. LI-COR. Available at: [Link]
-
Unni, A. M., Clark, K. L., & Anderson, K. E. (2022). Evaluation of KRAS G12C Inhibitor Responses in Novel Murine KRAS G12C Lung Cancer Cell Line Models. bioRxiv. Available at: [Link]
- Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling p
-
protocols.io. (2019). Cellular protein extraction and Western blotting using dry transfer (iBlot system). protocols.io. Available at: [Link]
-
Hofmann, M. H., Gmachl, M., & Ramharter, J. (2022). Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRAS G12C. AACR Journals. Available at: [Link]
-
Azure Biosystems. (n.d.). ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Azure Biosystems. Available at: [Link]
-
Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. Bio-Rad. Available at: [Link]
Sources
- 1. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
Application Notes & Protocols: Establishing a Robust ARS-1630 Mouse Xenograft Model for Preclinical Efficacy Studies
Authored by: Senior Application Scientist, Preclinical Oncology
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and executing a subcutaneous mouse xenograft model using ARS-1630, a potent and selective covalent inhibitor of the KRAS G12C mutation. The protocol herein is designed to ensure scientific integrity, reproducibility, and adherence to the highest standards of animal welfare. We delve into the mechanistic rationale behind experimental choices, from cell line and animal model selection to detailed, step-by-step procedures for tumor implantation, compound formulation, and data analysis.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] For decades, KRAS was considered an "undruggable" target due to its picomolar affinity for GTP and the absence of known allosteric regulatory sites. The discovery of a specific mutation, G12C (glycine-to-cysteine substitution at codon 12), presented a unique opportunity. This mutation introduces a reactive cysteine residue that can be covalently and selectively targeted by small molecules.
This compound is a novel, second-generation KRAS G12C inhibitor designed for high potency and selectivity.[2][3] It functions by irreversibly binding to the mutant Cys12, locking the KRAS protein in its inactive, GDP-bound state.[2] This action prevents downstream signaling through critical oncogenic pathways, such as the RAF-MEK-ERK (MAPK) pathway, thereby inhibiting tumor cell proliferation and survival.[1]
To evaluate the in vivo efficacy of compounds like this compound, the cell line-derived xenograft (CDX) model is an indispensable preclinical tool.[4][5] This model, which involves implanting human cancer cells into immunodeficient mice, allows for the assessment of a drug's antitumor activity in a living system, providing crucial data on pharmacodynamics and therapeutic potential before clinical translation.[4]
Experimental Design & Rationale
A well-designed experiment is foundational to generating reliable and interpretable data. The choices of cell line, animal model, and study endpoints are critical.
-
Cell Line Selection: The NCI-H358 human lung adenocarcinoma cell line is an excellent model for this study. It is widely characterized, commercially available, and, most importantly, harbors the KRAS G12C mutation while being wild-type for other major driver mutations (e.g., EGFR, ALK).[1][6] This genetic background provides a clear context for evaluating a KRAS G12C-specific inhibitor.
-
Animal Model Selection: To prevent immunological rejection of the human NCI-H358 cells, severely immunodeficient mice are required.[7] NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are a superior choice as they lack mature T cells, B cells, and functional NK cells, leading to a high tumor take rate. All animal procedures must be conducted in accordance with institutional guidelines and regulations on animal welfare.[8][9]
-
Study Groups & Controls: A typical study design includes:
-
Group 1: Vehicle Control: This group receives the drug delivery vehicle only and establishes the baseline tumor growth rate.
-
Group 2: this compound Treatment: This is the experimental group to assess the efficacy of the compound. Multiple dose levels can be included to establish a dose-response relationship.
-
Materials & Reagents
| Item | Description / Recommended Source |
| Cell Line | NCI-H358 (ATCC® CRL-5807™) |
| Cell Culture Media | RPMI-1640 Medium (e.g., Gibco) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Reagents | Trypsin-EDTA (0.25%), PBS (Phosphate-Buffered Saline), Trypan Blue Stain |
| Basement Membrane | Matrigel® Matrix or Cultrex® BME, Type 3 (qualified for in vivo use)[10] |
| Test Compound | This compound (CAS No. 1698055-86-5) |
| Vehicle Formulation | Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[11] (Must be optimized for solubility/tolerability) |
| Animal Model | Female NSG mice, 6-8 weeks old |
| Equipment & Consumables | Sterile syringes (27-30G), calipers, animal balance, cell counter, biosafety cabinet, centrifuge |
Detailed Experimental Protocols
Protocol 4.1: Cell Culture & Preparation for Implantation
Causality: Maintaining cells in their exponential growth phase ensures high viability and tumorigenicity. The use of a basement membrane matrix like Matrigel is critical as it provides structural support and growth factors that significantly improve tumor establishment and growth rates.
-
Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]
-
Passaging: Subculture cells when they reach 80% confluency to maintain exponential growth.
-
Harvesting: On the day of implantation, harvest cells using Trypsin-EDTA. Neutralize with complete media, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Cell Counting: Resuspend the cell pellet in sterile, serum-free media or PBS. Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue; viability must be >95%.
-
Preparation of Cell Suspension: Centrifuge the required number of cells again and resuspend the pellet in a cold 1:1 mixture of PBS and Matrigel. The final concentration should be 5 x 10^7 cells/mL to deliver 5 x 10^6 cells in a 100 µL injection volume.[10] Keep the suspension on ice at all times to prevent the Matrigel from solidifying.
Protocol 4.2: Subcutaneous Xenograft Implantation
Causality: Subcutaneous implantation in the flank is a minimally invasive procedure that allows for easy and accurate monitoring of tumor growth via caliper measurements.[12]
-
Animal Preparation: Anesthetize the mouse if required by institutional protocols. Shave a small area on the right flank of each mouse and sterilize the site with an alcohol wipe.
-
Injection: Gently lift the skin on the flank. Using a 27G or 28G needle, inject 100 µL of the cell/Matrigel suspension subcutaneously.[13]
-
Post-Implantation Monitoring: Return mice to their cages and monitor them for recovery and any adverse reactions.
Protocol 4.3: Tumor Monitoring & Study Initiation
Causality: Randomizing animals into groups only after tumors have reached a predefined size (e.g., 100-200 mm³) minimizes variability between groups and ensures that treatment begins on established, vascularized tumors.
-
Tumor Measurement: Begin monitoring for tumor growth approximately 5-7 days post-implantation. Measure tumors 2-3 times per week using digital calipers.
-
Volume Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[14]
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups with similar mean tumor volumes.
-
Baseline Data: Record the initial body weight and tumor volume for each mouse on Day 0 of treatment.
Protocol 4.4: this compound Formulation & Administration
Causality: The route of administration should mimic the intended clinical route where possible. Oral gavage (PO) is common for small molecule inhibitors. The formulation must ensure the compound is solubilized and stable for the duration of the study.
-
Formulation: Prepare the this compound formulation. For example, dissolve the compound first in DMSO, then add PEG300 and Tween-80, and finally bring to volume with saline.[11] Prepare fresh daily or assess stability for batch preparation.
-
Dosing: Administer this compound or the vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., once daily). Dose volume is typically calculated based on individual animal body weight (e.g., 10 mL/kg).
Protocol 4.5: Data Collection & Animal Welfare
Causality: Regular monitoring of tumor burden and animal health is an ethical requirement and ensures data integrity by defining clear, humane endpoints.[7][9] A body weight loss exceeding 20% is a common sign of systemic toxicity and a primary humane endpoint.[9]
-
Data Recording: Measure tumor volumes and body weights 2-3 times weekly throughout the study.
-
Clinical Observations: Observe animals daily for any clinical signs of toxicity or distress (e.g., hunched posture, rough coat, lethargy).
-
Humane Endpoints: Euthanize animals if any of the following are observed:
Data Analysis: Quantifying Efficacy
The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). It measures the reduction in tumor growth in the treated group compared to the control group.
Tumor Growth Inhibition (TGI) Calculation:
A standard method to calculate TGI at the end of the study is:
TGI (%) = [1 - (Tf / Cf)] x 100
Where:
-
Tf = Mean tumor volume of the T reated group at the final day of measurement.
-
Cf = Mean tumor volume of the C ontrol group at the final day of measurement.
Other calculations, such as the ratio of the mean tumor volume of the treated group to the control group (T/C ratio), are also commonly used.[14][15] Statistical significance between the control and treatment groups should be determined using appropriate tests, such as a Student's t-test or ANOVA, with p < 0.05 considered significant.
Conclusion
This application note provides a validated and scientifically grounded protocol for assessing the in vivo efficacy of the KRAS G12C inhibitor this compound. By adhering to this detailed methodology, researchers can generate robust, reproducible data crucial for the preclinical validation of novel targeted cancer therapies. Strict adherence to protocols for cell handling, animal welfare, and data analysis will ensure the integrity and translational relevance of the study findings.
References
-
Vareum. (n.d.). This compound. Retrieved from [Link]
-
Manchado, E., et al. (2016). A pipeline for patient-derived tumor xenografts. Nature Protocols, 11(5), 879-895. (Note: While not directly cited, this reference is relevant to the field of xenograft modeling.) A relevant available source is: Ryan, M. R., et al. (2016). KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. AACR Journals. Retrieved from [Link]
-
Courtney, K. D., et al. (2023). Evaluation of KRAS G12C inhibitor responses in novel murine KRAS G12C lung cancer cell line models. Translational Lung Cancer Research, 12(2), 221-236. Retrieved from [Link]
-
Courtney, K. D., et al. (2022). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. bioRxiv. Retrieved from [Link]
-
Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Retrieved from [Link]
-
ResearchGate. (2014). How can one calculate tumor growth inhibition? Retrieved from [Link]
-
Courtney, K. D., et al. (2023). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Murine KRASG12C-mutant lung cancer cell lines demonstrate sensitivity... Retrieved from [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101741. Retrieved from [Link]
-
Wang, M., et al. (2013). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 12, 143-155. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
-
Ding, M., et al. (2012). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistics in Biopharmaceutical Research, 4(1), 68-77. Retrieved from [Link]
-
D'Argenio, M., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 77(6), 1269-1279. Retrieved from [Link]
-
Lee, J. H., et al. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One, 9(10), e109747. Retrieved from [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. Retrieved from [Link]
-
Chen, J., et al. (2022). Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. Bioorganic Chemistry, 121, 105652. Retrieved from [Link]
-
Polin, M. G., et al. (2012). Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models. Investigational New Drugs, 30(5), 1835-1846. Retrieved from [Link]
-
Cyagen. (n.d.). NCI-H358 Cell Line: A KRAS G12C Model for Lung Cancer Research. Retrieved from [Link]
-
ClearH2O. (2021). Mouse Models of Cancer: Weight Loss, Endpoints and Nutritional Support. Retrieved from [Link]
-
ResearchGate. (2025). From lab to animal facility: A complete guide for tumor xenograft model creation. Retrieved from [Link]
-
The University of Hong Kong. (2020). CULATR Guidelines for the Welfare and Use of Animals in Cancer Research. Retrieved from [Link]
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- 1. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vareum.com [vareum.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. med.hku.hk [med.hku.hk]
- 13. researchgate.net [researchgate.net]
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- 15. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties & Solubility Profile
Application Note: Solubilization and Handling of ARS-1630 for In Vitro KRAS G12C Inhibition
Abstract this compound is a potent, orally bioavailable, covalent inhibitor of the KRAS G12C mutant. Unlike reversible inhibitors, this compound relies on a specific acrylamide warhead to form an irreversible covalent bond with Cysteine 12 in the Switch II pocket of KRAS. This unique mechanism requires precise handling to maintain the reactivity of the electrophilic warhead and ensure consistent biological activity. This guide details the physicochemical properties, solubilization protocols, and critical handling steps to prevent precipitation and compound degradation in cell culture environments.
Understanding the lipophilicity of this compound is critical for preventing experimental artifacts caused by micro-precipitation in aqueous media.[1]
| Property | Specification |
| Compound Name | This compound |
| Molecular Weight | 430.84 g/mol |
| Formula | C₂₁H₁₇ClF₂N₄O₂ |
| Target | KRAS G12C (Covalent binder) |
| Solubility (DMSO) | ≥ 25 mg/mL (58 mM) |
| Solubility (Ethanol) | ~ 2 mg/mL (Low solubility - Not recommended) |
| Solubility (Water/PBS) | < 1 mg/mL (Insoluble; requires formulation) |
| Appearance | White to off-white solid |
Protocol: Preparation of Master Stock Solutions
Objective: Create a stable, high-concentration stock solution suitable for long-term storage.
Expert Insight: this compound contains an acrylamide moiety (the "warhead").[1] While stable, repeated freeze-thaw cycles in DMSO can introduce atmospheric moisture.[1] DMSO is hygroscopic; water accumulation can lead to hydrolysis of the warhead or precipitation. Single-use aliquots are mandatory.
Materials:
-
This compound powder[1]
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered, cell culture grade (≥99.9%)
-
Amber glass vials or light-protected polypropylene tubes[1]
Step-by-Step Procedure:
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM or 50 mM stock concentration.
-
Example: To prepare 10 mM stock from 1 mg of this compound:
[1]
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex moderately for 30–60 seconds.
-
Visual Check: The solution must be completely clear. If particles persist, warm the vial in a 37°C water bath for 2 minutes and vortex again. Sonicate only if absolutely necessary (max 5 mins) to avoid heating the covalent warhead.
-
-
Aliquot & Storage: Immediately dispense into small aliquots (e.g., 20–50 µL) to avoid future freeze-thaw cycles.
-
Freezing: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.
Protocol: Preparation of Cell Culture Working Solutions
Objective: Dilute the hydrophobic stock into aqueous media without causing "shock precipitation," which occurs when a high-concentration organic stock hits an aqueous buffer rapidly.[1]
The "Intermediate Dilution" Method (Recommended): Directly adding 100% DMSO stock to cell media often causes local high concentrations that precipitate the drug before it disperses.
Workflow Diagram:
Figure 1: Step-by-step dilution workflow to minimize precipitation risk.
Step-by-Step Procedure:
-
Thaw: Thaw one aliquot of this compound stock (e.g., 10 mM) at room temperature. Vortex to ensure homogeneity.[1]
-
Prepare Intermediate (Optional but Recommended):
-
If targeting a final concentration of 1 µM, first prepare a 100 µM intermediate solution.
-
Add 1 µL of 10 mM Stock to 99 µL of culture media (or PBS).
-
Crucial: Pipette the media into the tube first, then add the drug stock directly into the liquid while vortexing or pipetting up and down rapidly.
-
-
Final Dilution:
-
Dilute the Intermediate solution 1:100 into the final culture volume (e.g., add 10 µL of 100 µM intermediate to 990 µL media containing cells).
-
Final DMSO Concentration: Ensure the final DMSO concentration is ≤ 0.1% . DMSO levels > 0.5% can induce cellular stress that mimics drug effects or masks specific KRAS inhibition.[1]
-
-
Incubation: this compound is a covalent inhibitor.[1] Occupancy increases over time.[1] Standard incubation times range from 4 to 24 hours for signaling assays (pERK inhibition) and 72 hours for viability assays.[1]
Mechanism of Action & Biological Context[2][3][4]
This compound is highly selective because it targets the GDP-bound state of KRAS G12C.[1] It relies on the active cycling of KRAS between GTP (active) and GDP (inactive) states.[2]
Pathway Diagram:
Figure 2: this compound mechanism. The drug traps KRAS G12C in the inactive GDP state, preventing nucleotide exchange and downstream signaling.[2]
Troubleshooting & Best Practices (Expertise)
| Issue | Cause | Solution |
| Precipitation in Media | "Shock" dilution from 100% DMSO to aqueous buffer. | Use the Intermediate Dilution step. Ensure rapid mixing during addition. Do not add stock to the side of the well/dish; add directly to the liquid. |
| Loss of Potency | Hydrolysis of the acrylamide warhead due to moisture in DMSO. | Use anhydrous DMSO.[1] Store in single-use aliquots. Discard aliquots after thawing; do not refreeze. |
| Cytotoxicity in Controls | High DMSO concentration. | Keep final DMSO < 0.1%.[1] Always include a "Vehicle Control" (DMSO only) matched to the highest drug concentration used. |
| Inconsistent IC50 | Assay timing. | Covalent inhibitors are time-dependent.[1] An IC50 at 2 hours will differ from 24 hours.[1] Standardize incubation times (e.g., measure pERK at 4h). |
Note on In Vivo Formulation: Do not use the DMSO/Media protocol for animal studies. This compound requires specific vehicles for oral gavage (e.g., PEG400/Tween80 or Captisol-based formulations) to ensure bioavailability and prevent precipitation in the gastrointestinal tract.[1]
References
-
Janes, M. R., et al. (2018).[2][3] Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[1][4][5] Cell, 172(3), 578–589.[4]
-
Patricelli, M. P., et al. (2016).[2] Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316-329.
-
Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[1] Nature, 503, 548–551. [1]
-
PubChem Compound Summary. (n.d.). ARS-1620 (closely related analog/precursor structure and property data).[1]
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- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARS-1630 in Preclinical Animal Studies
A Guide for Researchers in Oncology Drug Development
Introduction: Targeting the "Undruggable" KRAS with ARS-1630
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered one of the most challenging targets in oncology. Mutations in the KRAS gene are prevalent in a significant percentage of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS G12C mutation, in particular, has been a focus of intensive drug discovery efforts. This compound is a novel, covalent inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein. It is important to note that this compound is the less active enantiomer of ARS-1620, a compound that has been more extensively studied.[1] This document provides a comprehensive guide to the preclinical dosing and administration of this compound in animal models, drawing upon established methodologies for studying KRAS G12C inhibitors and general principles of preclinical drug development.
Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound functions by forming a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein. This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state. By doing so, this compound prevents the activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and differentiation.[1]
Diagram of the KRAS G12C Signaling Pathway and Inhibition by this compound
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Preclinical Dosing and Administration of this compound
The successful in vivo evaluation of this compound is critically dependent on appropriate dosing, formulation, and administration techniques. The following sections provide detailed guidance for researchers.
Animal Models
The most commonly used animal models for evaluating KRAS G12C inhibitors are immunodeficient mice (e.g., NOD-scid gamma, athymic nude) bearing subcutaneous or orthotopic xenografts of human cancer cell lines with the KRAS G12C mutation. Patient-derived xenograft (PDX) models are also valuable for assessing efficacy in a more clinically relevant setting.
Formulation and Vehicle Selection
For oral administration, a solution or a well-homogenized suspension is typically required. The choice of vehicle is critical to ensure the stability and bioavailability of the compound.
Recommended Vehicle for Oral Gavage: A common and generally well-tolerated vehicle for oral administration of small molecule inhibitors in rodents is a solution of 0.5% methylcellulose in sterile water . Depending on the solubility of this compound, other co-solvents or surfactants may be necessary. It is imperative to conduct solubility and stability studies of this compound in the chosen vehicle prior to in vivo experiments.
Table 1: Recommended Dosing and Administration Parameters for this compound in Mice
| Parameter | Recommendation | Rationale and Considerations |
| Animal Model | Immunodeficient mice (e.g., NSG, Nude) | To allow for the growth of human tumor xenografts. |
| Tumor Implantation | Subcutaneous injection of 1-5 x 10^6 cells | To establish tumors of a consistent size for treatment initiation. |
| Treatment Initiation | Tumor volume of 100-200 mm³ | To ensure tumors are well-established and vascularized before treatment. |
| Administration Route | Oral gavage (PO) | A common and clinically relevant route for small molecule inhibitors. |
| Dose Range | 10 - 100 mg/kg (to be determined empirically) | This range is a starting point based on other KRAS G12C inhibitors. A dose-response study is essential. |
| Dosing Frequency | Once daily (QD) or twice daily (BID) | Dependent on the pharmacokinetic profile (half-life) of this compound. |
| Dosing Volume | 5-10 mL/kg | To minimize the risk of gastrointestinal distress and ensure accurate dosing. |
| Vehicle | 0.5% Methylcellulose in sterile water | A commonly used, inert vehicle for oral suspensions. |
| Monitoring | Tumor volume, body weight, clinical signs | To assess efficacy and monitor for potential toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, for a 10 mg/mL solution to dose at 100 mg/kg in a 10 mL/kg volume, weigh out 10 mg of this compound for each 1 mL of vehicle.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Ensure the 0.5% methylcellulose solution is at room temperature and well-mixed.
-
Suspend the compound: Add the weighed this compound powder to a sterile conical tube. Add a small amount of the vehicle and vortex thoroughly to create a paste.
-
Achieve final volume: Gradually add the remaining vehicle to the conical tube while continuously vortexing to ensure a homogenous suspension.
-
Sonication (if necessary): If the compound does not readily suspend, sonicate the mixture in a water bath for 5-10 minutes to aid in dispersion.
-
Storage: Store the formulation at 4°C and protect from light. It is recommended to prepare the formulation fresh daily or to perform stability testing to determine the appropriate storage duration. Always re-vortex the suspension immediately before each administration.
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the mice to handling prior to the start of the study to minimize stress.
-
Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound formulation to be administered.
-
Preparation for Gavage: Gently restrain the mouse, ensuring a firm but not restrictive grip. The head, neck, and body should be in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily administer the calculated dose.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any immediate adverse reactions, such as respiratory distress or regurgitation.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound.
Pharmacokinetic and Toxicological Considerations
Pharmacokinetics
A thorough understanding of the pharmacokinetic (PK) profile of this compound is essential for designing effective dosing regimens. Key PK parameters to determine in rodents include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to reach Cmax (Tmax): The time it takes to reach the maximum plasma concentration.
-
Area under the curve (AUC): The total drug exposure over time.
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
PK studies should be conducted in at least one rodent species (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
Toxicology
Assessing the safety and tolerability of this compound is a critical component of preclinical development. Acute and sub-chronic toxicology studies in rodents are necessary to identify potential on-target and off-target toxicities. Key aspects to monitor include:
-
Mortality and clinical signs of toxicity: Daily observations for any adverse effects.
-
Body weight changes: Regular monitoring of body weight is a sensitive indicator of general health.
-
Hematology and clinical chemistry: Blood analysis to assess organ function.
-
Gross pathology and histopathology: Examination of organs at the end of the study for any treatment-related changes.
Conclusion
This compound represents a promising therapeutic agent for cancers harboring the KRAS G12C mutation. The successful preclinical evaluation of this compound relies on meticulously planned and executed animal studies. The protocols and guidelines presented in this document provide a solid framework for researchers to investigate the in vivo efficacy, pharmacokinetics, and safety of this compound. It is crucial to remember that these are general recommendations, and the specific experimental details should be optimized based on the physicochemical properties of this compound and the specific research questions being addressed.
References
Sources
Application Notes and Protocols: Biochemical Assays for Characterizing ARS-1630 Covalent Modification of KRAS G12C
Introduction: The Dawn of Drugging the "Undruggable"
For decades, the KRAS oncogene was considered an intractable target in cancer therapy. The discovery of a druggable pocket in the GDP-bound state of the KRAS G12C mutant has ushered in a new era of targeted oncology. ARS-1620, a pioneering covalent inhibitor, and its derivatives like sotorasib, have demonstrated the therapeutic potential of selectively targeting this mutant protein.[1][2][3] These molecules function by irreversibly binding to the mutant cysteine at position 12, thereby locking KRAS G12C in an inactive conformation and inhibiting downstream signaling.[2][4]
The development and optimization of such covalent inhibitors rely on a robust suite of biochemical assays to meticulously characterize their interaction with the target protein. This guide provides an in-depth overview and detailed protocols for key biochemical methods to study the covalent modification of KRAS G12C by ARS-1630 and similar compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
The KRAS G12C Signaling Axis and the Mechanism of Covalent Inhibition
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5] The G12C mutation impairs the intrinsic GTPase activity, leading to a constitutively active state that drives oncogenic signaling. This compound and its analogs exploit a cryptic pocket, termed the Switch-II pocket (S-IIP), that is accessible only in the GDP-bound state. The inhibitor initially forms a reversible complex with KRAS G12C-GDP, followed by an irreversible covalent bond formation between the electrophilic warhead of the inhibitor and the thiol group of the Cys12 residue.[2]
Caption: Mechanism of this compound covalent inhibition of the KRAS G12C signaling pathway.
I. Mass Spectrometry-Based Assays for Direct Confirmation of Covalent Modification
Mass spectrometry (MS) is the gold standard for unequivocally confirming covalent bond formation.[6][7] It provides direct evidence of the inhibitor-protein adduct by detecting the expected mass shift.
A. Intact Protein Mass Analysis
This "top-down" approach provides a rapid and straightforward assessment of covalent modification, stoichiometry, and specificity.[7][8]
Scientific Rationale: By measuring the total mass of the protein before and after incubation with the inhibitor, a mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.[6][9] This method is invaluable for initial hit validation and for triaging compounds that may cause non-specific modifications.[6]
Caption: Workflow for intact protein mass spectrometry analysis of covalent modification.
Detailed Protocol: Intact Protein Analysis of this compound with KRAS G12C
-
Protein Preparation:
-
Start with highly purified recombinant human KRAS G12C (residues 1-185 or a similar construct) in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
The inclusion of a reducing agent like TCEP is crucial to ensure the Cys12 thiol is in a reduced, reactive state.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine KRAS G12C with this compound at desired molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor). A typical starting concentration for the protein is 5-10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor samples.
-
Incubate the reaction at room temperature or 37°C for a time course (e.g., 30 min, 1 hr, 4 hrs) to assess the rate of modification.
-
-
Sample Preparation for MS:
-
Quench the reaction by adding an equal volume of 0.1% formic acid in water. This denatures the protein and stops the reaction.
-
Desalt the sample using a C4 ZipTip or an online desalting column coupled to the mass spectrometer to remove non-volatile salts that interfere with ionization.
-
-
LC-MS Analysis:
-
Inject the desalted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
The protein is typically eluted using a steep acetonitrile gradient.
-
-
Data Analysis:
-
Process the raw data to obtain the multiply charged ion series for the protein.
-
Deconvolute the mass spectrum to determine the zero-charge mass of the protein in both the control and inhibitor-treated samples.
-
A mass shift equal to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct. The relative abundance of the unmodified and modified protein peaks can be used to quantify the extent of modification.
-
| Parameter | Recommended Condition | Rationale |
| Protein Concentration | 5-10 µM | Ensures sufficient signal for MS detection. |
| Inhibitor Concentration | 1-10 fold molar excess | Drives the covalent modification to completion for endpoint assays. |
| Incubation Time | 30 min to 4 hours | Allows for kinetic analysis of the covalent modification. |
| Reaction Buffer | HEPES or Tris, pH 7.4 with MgCl₂ and TCEP | Mimics physiological conditions and maintains protein stability and reactivity. |
| MS Instrument | High-resolution ESI-TOF or Orbitrap | Provides accurate mass measurement to confirm the identity of the adduct. |
B. Peptide Mapping by LC-MS/MS
This "bottom-up" approach identifies the precise site of covalent modification.[7]
Scientific Rationale: After covalent modification, the protein is enzymatically digested into smaller peptides. By comparing the peptide maps of the modified and unmodified protein, a new peptide with a mass shift corresponding to the inhibitor-modified peptide can be identified. Tandem mass spectrometry (MS/MS) is then used to sequence this peptide and pinpoint the exact modified amino acid residue.[8]
Detailed Protocol: Peptide Mapping of this compound Modified KRAS G12C
-
Covalent Modification:
-
Perform the covalent modification reaction as described in the intact protein analysis protocol. A higher protein concentration (e.g., 20-50 µM) may be beneficial.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein using 8 M urea or 6 M guanidine HCl.
-
Reduce disulfide bonds with DTT (10 mM) at 56°C for 30 minutes.
-
Alkylate free cysteines (other than the covalently modified Cys12) with iodoacetamide (55 mM) in the dark at room temperature for 20 minutes. This prevents disulfide bond reformation and ensures homogeneity of non-modified cysteine-containing peptides.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea).
-
Add a protease such as trypsin (typically at a 1:50 protease-to-protein ratio by weight) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid and inject it into a reverse-phase C18 column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a shallow acetonitrile gradient.
-
Operate the mass spectrometer in a data-dependent acquisition mode to automatically select peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the expected mass modification on cysteine residues corresponding to the addition of this compound.
-
Manual inspection of the MS/MS spectrum of the modified peptide will confirm the modification site.
-
II. Fluorescent Nucleotide Exchange Assays
These assays indirectly measure the effect of covalent inhibitors on KRAS G12C function. They are particularly useful for high-throughput screening and for determining the kinetics of inhibition.[10]
Scientific Rationale: this compound and similar inhibitors bind to the GDP-bound state of KRAS G12C, locking it in an inactive conformation. This prevents the exchange of GDP for GTP, which is a critical step for KRAS activation.[11] By using a fluorescently labeled GDP analog (e.g., BODIPY-GDP), the displacement by unlabeled GTP can be monitored. Inhibitors that stabilize the GDP-bound state will prevent this displacement, leading to a measurable change in the fluorescence signal.[11][12]
Detailed Protocol: BODIPY-GDP Displacement Assay
-
Loading KRAS G12C with BODIPY-GDP:
-
Incubate purified KRAS G12C with a 5-fold molar excess of BODIPY-GDP in the presence of 10 mM EDTA at 4°C for 1-2 hours. EDTA chelates Mg²⁺, which is required for high-affinity nucleotide binding, thus facilitating the exchange.
-
Remove excess unbound BODIPY-GDP using a desalting column, equilibrating with a buffer containing 5 mM MgCl₂ to lock the fluorescent nucleotide in place.
-
-
Inhibitor Incubation:
-
In a 96- or 384-well plate, incubate the BODIPY-GDP-loaded KRAS G12C (e.g., 100 nM) with a serial dilution of this compound for a defined period (e.g., 60 minutes) to allow for covalent modification.
-
-
Initiation of Nucleotide Exchange:
-
Initiate the exchange reaction by adding a mixture of a high concentration of unlabeled GTP (e.g., 1 mM) and a nucleotide exchange factor such as SOS1 (Son of Sevenless 1), or by using a high concentration of EDTA to facilitate exchange.
-
The addition of unlabeled GTP will displace the BODIPY-GDP, leading to a decrease in fluorescence intensity or fluorescence polarization.[11][13]
-
-
Signal Detection:
-
Monitor the change in fluorescence over time using a plate reader with appropriate excitation and emission filters for the BODIPY fluorophore.
-
-
Data Analysis:
-
Plot the initial rate of fluorescence change or the endpoint fluorescence against the inhibitor concentration.
-
Calculate the IC₅₀ value, which represents the concentration of inhibitor required to achieve 50% inhibition of nucleotide exchange. The second-order rate constant (k_inact/K_I) can also be determined from kinetic measurements at different inhibitor concentrations and incubation times.[5]
-
| Parameter | Recommended Condition | Rationale |
| KRAS G12C Concentration | 50-200 nM | Within the linear range of the fluorescence detector. |
| BODIPY-GDP | 5-fold molar excess for loading | Ensures complete loading of the protein with the fluorescent nucleotide. |
| GTP Concentration | 1 mM | A high concentration is needed to effectively compete with the bound BODIPY-GDP. |
| Plate Format | 96- or 384-well, black, non-binding surface | Suitable for high-throughput screening and minimizes background fluorescence. |
| Detection Mode | Fluorescence Intensity or Fluorescence Polarization | Both methods can effectively monitor the displacement of the fluorescent nucleotide. |
III. Self-Validation and Trustworthiness of Protocols
The protocols described above are designed with internal controls and validation steps to ensure the trustworthiness of the data.
-
Mass Spectrometry: The inclusion of a no-inhibitor control is essential to establish the baseline mass of the unmodified protein. The high accuracy of modern mass spectrometers provides a self-validating measurement of the mass addition. For peptide mapping, the identification of both modified and unmodified versions of the target peptide within the same sample can serve as an internal control.
-
Fluorescent Assays: Running a control reaction without inhibitor establishes the maximum rate of nucleotide exchange. A positive control with a known KRAS G12C inhibitor can validate the assay's performance. The dose-dependent response to the inhibitor provides confidence in the specificity of the interaction.
Conclusion
The biochemical assays outlined in this guide provide a comprehensive toolkit for researchers and drug development professionals working on covalent inhibitors of KRAS G12C. From the definitive confirmation of covalent modification by mass spectrometry to the functional characterization of inhibition using fluorescence-based assays, these methods are essential for advancing our understanding of these targeted therapies and for the development of next-generation inhibitors. By carefully considering the scientific rationale behind each step and incorporating appropriate controls, researchers can generate high-quality, reliable data to accelerate the discovery of novel cancer treatments.
References
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The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors. ResearchGate. Available at: [Link].
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KRAS(G12C) Nucleotide Exchange Assay Kit. BPS Bioscience. Available at: [Link].
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(PDF) KRAS Nucleotide Exchange Assays for KRAS inhibitor screening and profiling. ResearchGate. Available at: [Link].
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(PDF) Targeting KRAS G12C with Covalent Inhibitors. ResearchGate. Available at: [Link].
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Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers. Available at: [Link].
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Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. Available at: [Link].
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Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors. PubMed. Available at: [Link].
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KRAS(G12D) Nucleotide Exchange Assay Kit. BPS Bioscience. Available at: [Link].
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Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition. National Institutes of Health. Available at: [Link].
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Chemoproteomic methods for covalent drug discovery. PubMed Central. Available at: [Link].
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Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition. PubMed. Available at: [Link].
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link].
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Rapid Native HIC–MS Using Ammonium Tartrate for Robust Drug-to-Antibody Ratio Characterization of Antibody–Drug Conjugates. Chromatography Online. Available at: [Link].
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Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link].
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Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. PubMed. Available at: [Link].
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Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. ACS Publications. Available at: [Link].
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Biochemical characterization of a novel ArsA ATPase complex from Alkaliphilus metalliredigens QYMF. PubMed Central. Available at: [Link].
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Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PubMed Central. Available at: [Link].
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Validated LC-MS/MS method for simultaneous quantification of KRAS G12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study. PubMed. Available at: [Link].
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Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. Available at: [Link].
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Mass spectrometry methods and mathematical PK/PD model for decision tree-guided covalent drug development. PubMed. Available at: [Link].
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Validation of an LC–MS/MS method for the determination of sotorasib, a KRAS G12C inhibitor, in human plasma. ResearchGate. Available at: [Link].
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High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Publications. Available at: [Link].
-
Small-Molecule Inhibition of KRAS through Conformational Selection. PubMed Central. Available at: [Link].
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Identification of autonomously replicating sequence (ARS) elements in eukaryotic cells. PubMed. Available at: [Link].
-
The Research Progress of Direct KRAS G12C Mutation Inhibitors. PubMed Central. Available at: [Link].
-
An update on the discovery and development of reversible covalent inhibitors. PubMed Central. Available at: [Link].
-
Validation of an LC-MS/MS method for the determination of sotorasib, a KRAS G12C inhibitor, in human plasma. PubMed. Available at: [Link].
-
Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. Available at: [Link].
-
Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease. PubMed Central. Available at: [Link].
-
Simultaneous Covalent Modification of K-Ras(G12D) and K-Ras(G12C) with Tunable Oxirane Electrophiles. Semantic Scholar. Available at: [Link].
-
Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (. DSpace. Available at: [Link].
-
KRAS Screening and Profiling Services. BPS Bioscience. Available at: [Link].
-
(PDF) Validated extended multiplexed LC-MS/MS assay for the quantification of adagrasib and sotorasib in human plasma, together with four additional SMIs. ResearchGate. Available at: [Link].
-
Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. National Institutes of Health. Available at: [Link].
-
Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. National Institutes of Health. Available at: [Link].
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Application Notes and Protocols for Cell Viability Assays with ARS-1630 Treatment
Introduction: Targeting the "Undruggable" KRAS with ARS-1630
The Kirsten Rat Sarcoma (KRAS) oncogene, particularly with the G12C mutation, has long been considered an intractable target in cancer therapy. This mutation, prevalent in a significant subset of non-small cell lung, colorectal, and other solid tumors, locks the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival.[1][2] The recent development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant protein has marked a paradigm shift in precision oncology.
This compound is a potent and selective covalent inhibitor of KRAS G12C. It functions by irreversibly binding to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive, GDP-bound state. This prevents downstream signaling through critical effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.[3]
This comprehensive guide provides detailed protocols and expert insights for assessing the efficacy of this compound by measuring cell viability. We will delve into the principles of commonly employed cell viability assays, offer step-by-step instructions for their execution, and provide guidance on data analysis and interpretation, empowering researchers to generate robust and reproducible results.
Understanding the KRAS G12C Signaling Pathway
A fundamental understanding of the KRAS G12C signaling cascade is crucial for interpreting the effects of this compound. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Principles of Cell Viability Assays
Cell viability assays are essential tools for quantifying the effects of cytotoxic or cytostatic compounds like this compound. These assays measure various physiological and biochemical markers of healthy, metabolically active cells.[4][5] The choice of assay depends on the specific research question, cell type, and experimental throughput. Here, we focus on two widely used methods: the MTT assay (a colorimetric endpoint assay) and the CellTiter-Glo® Luminescent Cell Viability Assay (a luminescence-based endpoint assay).
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] | Cost-effective, well-established. | Requires a solubilization step, potential for interference from colored compounds, less sensitive than luminescent assays. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a thermostable luciferase. The luminescent signal is proportional to the amount of ATP.[6] | High sensitivity, simple "add-mix-measure" protocol, suitable for high-throughput screening. | More expensive than colorimetric assays, requires a luminometer. |
Experimental Design: The Blueprint for Success
A well-designed experiment is paramount for obtaining reliable and interpretable data. The following workflow provides a general framework for assessing the effect of this compound on cell viability.
Sources
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. Landscape of KRASG12C, Associated Genomic Alterations, and Interrelation With Immuno-Oncology Biomarkers in KRAS-Mutated Cancers - Tempus [tempus.com]
- 3. Frontiers | Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer [frontiersin.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. promega.com [promega.com]
Application Note: Preclinical Evaluation of ARS-1630 in Combination Cancer Therapy
Abstract
The development of covalent inhibitors targeting the KRAS G12C mutation, such as ARS-1630, represents a landmark achievement in targeting previously "undruggable" oncogenes. However, both intrinsic and acquired resistance mechanisms can limit the long-term efficacy of monotherapy.[1][2] This guide provides a comprehensive framework for researchers to design, execute, and interpret preclinical studies evaluating this compound in combination with other anti-cancer agents. We delve into the molecular rationale for specific combinations, provide detailed protocols for in vitro and in vivo synergy assessment, and offer insights into data analysis and interpretation, enabling the rational development of next-generation therapeutic strategies for KRAS G12C-mutant cancers.
The Rationale for Combination Therapy: Overcoming Resistance
The KRAS oncogene is a critical node in the MAPK signaling pathway. Mutations, such as G12C, lock KRAS in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival.
Mechanism of Action: this compound
This compound is a small molecule inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK cascade.
Caption: Mechanism of this compound targeting the KRAS G12C mutation.
Mechanisms of Resistance
Tumor cells can evade the effects of this compound through several mechanisms, primarily involving the reactivation of the MAPK pathway or activation of parallel survival pathways.
-
Receptor Tyrosine Kinase (RTK) Feedback: Inhibition of the MAPK pathway by this compound can trigger a feedback loop that increases the expression and activation of upstream RTKs, such as the Epidermal Growth Factor Receptor (EGFR). This reactivates RAS signaling, overcoming the inhibitor's effect. This is a particularly prominent mechanism in colorectal cancers.[1][2]
-
Downstream Pathway Reactivation: Cells can develop resistance by acquiring new mutations downstream of KRAS (e.g., in MEK) or by amplifying other signaling molecules that bypass the need for KRAS.[3]
-
Activation of Parallel Pathways: The PI3K/AKT/mTOR pathway is another critical survival pathway. Tumor cells may upregulate this pathway to compensate for the inhibition of MAPK signaling. Preclinical studies have shown that combining KRAS G12C inhibitors with mTOR and IGF1R inhibitors can produce durable tumor regression.[4]
Caption: Key resistance pathways to KRAS G12C monotherapy.
Designing Preclinical Combination Studies
A systematic approach is required to identify and validate effective combination strategies. Rational combinations that block both the primary driver mutation and the subsequent resistance mechanism are more likely to be effective than monotherapies.[5]
Selection of Combination Partners
Based on the known resistance mechanisms, several classes of drugs are rational partners for this compound.
| Combination Partner Class | Rationale | Example Agents | Primary Cancer Types |
| EGFR Inhibitors | To block RTK-mediated feedback reactivation of the MAPK pathway. | Cetuximab, Panitumumab | Colorectal Cancer[1][2] |
| SHP2 Inhibitors | SHP2 is a phosphatase required for RAS activation downstream of most RTKs. | TNO155 | NSCLC, Colorectal Cancer[1][2] |
| MEK Inhibitors | To provide a vertical blockade of the MAPK pathway, preventing downstream reactivation. | Trametinib, Binimetinib | NSCLC, Pancreatic Cancer[3] |
| PI3K/mTOR Inhibitors | To block parallel survival signaling that is often upregulated as a bypass mechanism. | Everolimus, Alpelisib | Lung Cancer, other solid tumors[4] |
| Immune Checkpoint Inhibitors | KRAS G12C inhibition may alter the tumor microenvironment, making it more susceptible to immunotherapy. | Pembrolizumab, Nivolumab | NSCLC[1] |
In Vitro Synergy Assessment: The Checkerboard Assay
The first step in testing a combination is to determine if the drugs work synergistically in vitro. The "checkerboard" or matrix-based dose-response assay is the gold standard for this evaluation.[6][7]
Causality Behind the Method: This design allows for the systematic testing of many dose combinations simultaneously. By comparing the observed effect of the combination to the expected effect (calculated from the individual drug responses), one can quantify the nature of the interaction: synergy, additivity, or antagonism.
Self-Validation: The inclusion of single-agent dose curves for both drugs within the same experiment serves as an internal control. If the single-agent curves are not reproducible or do not show expected activity, the results of the combination are not interpretable.
Detailed Experimental Protocols
Protocol 3.1: In Vitro Cell Viability Assay for Synergy
This protocol describes a 96-well plate-based assay to measure the effect of this compound in combination with a second agent (Drug X) on the viability of KRAS G12C-mutant cancer cells.
Materials:
-
KRAS G12C-mutant cell line (e.g., NCI-H358 for NSCLC, SW837 for CRC)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound and Drug X (dissolved in DMSO)
-
96-well clear-bottom, black-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 90 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare 10x final concentration serial dilutions of this compound and Drug X in complete medium from DMSO stocks. Create a matrix of combination dilutions.
-
Dosing: Add 10 µL of the 10x drug solutions to the appropriate wells. Include wells for vehicle control (DMSO only) and single-agent controls. This creates a 7x7 matrix, for example.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated control wells (representing 100% viability).
-
Calculate synergy scores using a preferred model (e.g., Bliss Independence, Loewe Additivity) with specialized software (e.g., SynergyFinder, Combenefit). A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 3.2: In Vivo Xenograft Studies for Combination Efficacy
This protocol outlines a study to assess the anti-tumor efficacy of this compound combined with Drug X in a mouse xenograft model. The evaluation of drug combinations in animal models is a critical step based on promising in vitro results.[8]
Sources
- 1. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
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- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for ARS-1630 Preclinical Studies
Introduction & Mechanism of Action
ARS-1630 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target the KRAS G12C mutant protein. It is an optimized analog of the first-generation probe ARS-1620. Unlike traditional kinase inhibitors, this compound functions as a "molecular trap," covalently binding to Cysteine 12 within the switch-II pocket of KRAS.
The "Switch-II Pocket" Mechanism
This compound relies on the intrinsic cycling of KRAS between its active (GTP-bound) and inactive (GDP-bound) states. The inhibitor specifically recognizes and binds to the GDP-bound (inactive) conformation.
-
Causality: By locking KRAS in the GDP-bound state, this compound sterically blocks the Guanine Nucleotide Exchange Factors (GEFs like SOS1) from reloading GTP. This extinguishes downstream signaling (RAF/MEK/ERK) over time as the active GTP-bound pool hydrolyzes to GDP and gets trapped.
Mechanistic Pathway Visualization
Figure 1: Kinetic trapping mechanism of this compound. The drug binds the inactive GDP-state, preventing reactivation.
In Vitro Experimental Design
To validate this compound, researchers must demonstrate genotype specificity (efficacy only in G12C lines) and pathway modulation (loss of pERK).
Model Selection Strategy
Select cell lines based on KRAS mutation status to ensure self-validating controls.
| Cell Line | Tissue | Mutation Status | Role in Experiment | Expected IC50 (Viability) |
| MIA PaCa-2 | Pancreas | KRAS G12C (Homozygous) | Primary Model | < 100 nM |
| NCI-H358 | Lung | KRAS G12C (Heterozygous) | Secondary Model | ~ 10-200 nM |
| A549 | Lung | KRAS G12S | Negative Control | > 10 µM (No Effect) |
| NCI-H460 | Lung | KRAS Q61H | Negative Control | > 10 µM (No Effect) |
Protocol: Target Engagement (Western Blot)
Objective: Confirm inhibition of downstream signaling (pERK, pS6). Critical Insight: KRAS inhibition induces rapid feedback activation of upstream RTKs (e.g., EGFR). Therefore, time-course analysis is critical.
Reagents:
-
This compound Stock: 10 mM in DMSO (Store at -80°C).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors (Roche PhosSTOP).
Step-by-Step Workflow:
-
Seeding: Plate MIA PaCa-2 cells (0.5 x 10⁶ cells/well) in 6-well plates. Allow attachment overnight.
-
Treatment: Treat with this compound at decreasing concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM) and a DMSO vehicle control.
-
Timing:
-
Set A (Direct Inhibition): Harvest at 2-4 hours . This captures maximal suppression before feedback loops engage.
-
Set B (Durability): Harvest at 24 hours . This assesses sustained suppression.[1]
-
-
Lysis: Wash with ice-cold PBS. Lyse directly on ice.[1]
-
Immunoblot Targets:
-
p-ERK1/2 (Thr202/Tyr204): Primary readout for MAPK suppression.
-
Total ERK1/2: Loading control.
-
Vinculin/Actin: Loading control.
-
Optional: DUSP6 (a specific reporter of ERK transcriptional output).
-
Success Criteria: Complete loss of pERK at >100 nM in G12C lines only. No change in A549 cells.
Protocol: 3D Cell Viability Assay (Spheroids)
Objective: Assess antiproliferative potency in a physiologically relevant context. 2D assays often overestimate potency; 3D spheroids better mimic tumor architecture.
Method:
-
Plate: Use Ultra-Low Attachment (ULA) 96-well plates.
-
Seed: 3,000 cells/well. Centrifuge at 1000 RPM for 10 min to aggregate spheroids. Incubate 72h to form tight spheres.
-
Dose: Add this compound (10-point dose curve, 1:3 serial dilution starting at 10 µM).
-
Incubation: Incubate for 5-7 days . (Longer incubation is required for G12C inhibitors as they are cytostatic, not cytotoxic).
-
Readout: Add CellTiter-Glo 3D reagent. Shake for 20 mins. Read Luminescence.
In Vivo Preclinical Studies
Formulation & Dosing
This compound is lipophilic.[2] Proper formulation is vital to ensure bioavailability.
-
Standard Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline (or Water).
-
Alternative Suspension Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in water.
-
Dose Range: 30 mg/kg to 100 mg/kg.
-
Route: Oral Gavage (PO).
-
Frequency: Once Daily (QD).
Xenograft Workflow Design
Objective: Determine tumor growth inhibition (TGI).
Figure 2: In vivo efficacy workflow for KRAS G12C xenograft models.
Pharmacodynamic (PD) Endpoint
To prove the drug worked in vivo, you must harvest tumors at the end of the study.
-
Final Dose: Administer the last dose 4 hours prior to harvest.
-
Harvest: Snap freeze half the tumor in liquid nitrogen (for Western Blot/PK). Fix half in formalin (for IHC).
-
Analysis: Perform Western Blot for pERK levels in tumor lysate. Correlate pERK inhibition with plasma drug concentration.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No pERK inhibition in G12C cells | Assay performed too late (24h+) | Check pERK at 2-4 hours. Rapid feedback loops (EGFR/FGFR) can restore pERK despite KRAS inhibition. |
| High toxicity in Control cells | Off-target effects | Ensure dose does not exceed 10 µM. Specificity is lost at high micromolar concentrations. |
| Drug precipitation in Vehicle | Poor solubility | Sonicate the DMSO stock before mixing. Add vehicle components slowly in order: DMSO |
| Weak In Vivo Efficacy | Low exposure | Check plasma PK. If AUC is low, switch to the Methylcellulose suspension vehicle. |
References
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.
- Note: This is the seminal paper describing ARS-1620, the structural predecessor and scaffold for this compound.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.
- Note: Provides comparative protocols for KRAS G12C inhibitor assessment.
-
Patricelli, M. P., et al. (2016).[3] Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316-329.
- Note: Foundational work on the switch-II pocket binding mechanism.
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71.
- Note: Detailed in vivo vehicle and dosing protocols relevant for this class of inhibitors.
Sources
- 1. scribd.com [scribd.com]
- 2. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to Monitoring ARS-1630 Target Engagement in Live Cells
Authored by: A Senior Application Scientist
Abstract
The development of covalent inhibitors targeting the KRAS G12C mutation, such as ARS-1630, represents a landmark achievement in oncology. Verifying that these drugs engage their intended target within the complex cellular environment is a critical step in preclinical and clinical development. This guide provides an in-depth overview and detailed protocols for researchers to accurately measure the target engagement of this compound. We will explore both direct biophysical methods that confirm the binding of this compound to KRAS G12C and indirect methods that assess the functional consequences of this engagement on downstream signaling pathways. The methodologies described herein are designed to provide a robust, self-validating framework for researchers in drug discovery and chemical biology.
Introduction: The KRAS G12C Challenge and the Advent of this compound
For decades, the KRAS oncoprotein was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The KRAS G12C mutation, present in a significant subset of non-small cell lung cancers, colorectal, and pancreatic cancers, offered a unique opportunity. This mutation introduces a reactive cysteine residue that can be targeted by specific covalent inhibitors.
This compound is a pioneering covalent inhibitor that irreversibly binds to the mutant cysteine-12 of KRAS G12C.[1] This action locks the protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and halting the oncogenic signaling cascade.[2][3] Confirming that this compound effectively binds to KRAS G12C in a cellular context—a process known as target engagement—is paramount for understanding its mechanism of action, optimizing dosing strategies, and interpreting cellular responses.[4][5]
This document serves as a practical guide to the principal methods for monitoring this compound target engagement.
Mechanism of Action: Covalent Inhibition of the KRAS G12C Nucleotide Cycle
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[6] The G12C mutation allows KRAS to retain near wild-type levels of intrinsic GTPase activity, meaning it continues to cycle between on and off states.[3] this compound exploits this dynamic by specifically and covalently binding to the cysteine at position 12 only when KRAS G12C is in the inactive, GDP-bound conformation. This covalent modification prevents subsequent nucleotide exchange, effectively trapping KRAS G12C in a permanent "off" state and blocking downstream signaling through pathways like the MAPK/ERK cascade.[2][6]
Figure 1: Mechanism of this compound covalent inhibition of the KRAS G12C protein.
A Multi-Pronged Approach to Validating Target Engagement
A robust assessment of target engagement combines direct and indirect validation methods. Direct methods physically confirm the drug-target interaction, while indirect methods measure the functional consequences of that interaction. This dual approach provides a self-validating system, ensuring that the observed cellular phenotype is a direct result of on-target activity.
Figure 2: Workflow for validating this compound target engagement.
Part 1: Direct Measurement of this compound Target Engagement
Direct assays are the gold standard for confirming target engagement as they provide physical evidence of the drug binding to its intended protein target inside the cell.
A. Cellular Thermal Shift Assay (CETSA)
Causality & Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in a native cellular environment.[7][8][9] The core principle is that when a ligand like this compound binds to its target protein (KRAS G12C), it stabilizes the protein's structure. This increased stability makes the protein more resistant to thermal denaturation.[10] By heating cell lysates to various temperatures, one can observe that the this compound-bound KRAS G12C remains soluble at higher temperatures compared to the unbound protein.[11] This "thermal shift" is direct proof of target engagement.
Sources
- 1. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Target Engagement with Flow Cytometry Receptor Occupancy Assays [cellcarta.com]
- 5. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ARS-1630/ARS-1620 Optimization Guide
The following technical guide addresses the optimization of ARS-1630 in cell culture.
Critical Scientific Note: this compound is the less active enantiomer (distomer) of the potent KRAS G12C inhibitor ARS-1620 . In rigorous experimental design, this compound is primarily utilized as a negative control to distinguish on-target KRAS G12C inhibition from off-target chemical toxicity. "Optimizing" its concentration often involves determining the highest dose that maintains cell viability in KRAS-independent lines, or matching the concentration of ARS-1620 to prove specificity.
This guide covers protocols for both this compound (Control) and ARS-1620 (Active) to ensure your experimental system is valid.
Topic: Optimizing this compound (and ARS-1620) Concentration for Cell Culture Scientist Lead: Senior Application Scientist, Cell Biology Division Last Updated: February 11, 2026
Introduction: The Role of this compound in KRAS G12C Research
ARS-1620 is a covalent inhibitor that binds to the Switch II Pocket (S-IIP) of KRAS G12C, trapping it in the inactive GDP-bound state.[1] This compound is its atropisomer (enantiomer) which lacks the precise spatial orientation to form the covalent bond efficiently.
- 150–300 nM in sensitive lines (e.g., MIA PaCa-2).
-
This compound (Distomer): Negative control.[5] Should show minimal activity at therapeutic doses (<10 µM).
Part 1: Preparation & Storage (The Foundation)
Q: How do I prepare a stable stock solution of this compound/1620 without precipitation?
A: Both compounds are hydrophobic and require DMSO.
-
Solvent: Use high-grade sterile DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Solubility Limit:
60 mg/mL in DMSO.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates persist, warm to 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (1 month).
Q: Can I store the diluted working solution in media?
A: No. The acrylamide warhead (the reactive part of the molecule) can slowly hydrolyze or react with nucleophiles (like cysteine) in the media over time.
-
Protocol: Prepare fresh dilutions in media immediately before adding to cells.
-
Stability: Use within 30 minutes of dilution.
Part 2: Dose Optimization & Experimental Design
Q: What concentration range should I test to determine IC50?
A: You must test the active (ARS-1620) and control (this compound) side-by-side.
-
Cell Lines: Use MIA PaCa-2 (homozygous G12C, highly sensitive) or NCI-H358 (heterozygous G12C, sensitive).
-
Dose Range: 9-point dilution series (1:3 serial dilution).
-
Top Concentration: 10 µM (Do not exceed 20 µM to avoid non-specific toxicity).
-
Range: 10 µM
3 µM 1 µM ... 1.5 nM.
-
-
Expected Result:
-
ARS-1620: Sigmoidal dose-response with IC50
0.1–0.3 µM. -
This compound: Flat line (minimal inhibition) or very high IC50 (>10 µM).
-
Q: How long should I treat the cells?
A: KRAS inhibition is cytostatic, not immediately cytotoxic.
-
Signaling Assay (Western Blot): 2 to 4 hours. (Look for loss of p-ERK and p-AKT).[6]
-
Viability Assay (CTG/MTT): 72 to 96 hours. Shorter times (24h) often yield false negatives because the cells stop dividing but don't die immediately.
Q: My this compound is showing toxicity at 10 µM. Is this normal?
A: Yes. At high concentrations (>10 µM), the quinazoline scaffold itself can cause off-target effects unrelated to KRAS G12C.
-
Troubleshooting: If this compound kills cells at 10 µM, your "specificity window" is closed. Lower your top dose to 5 µM or 3 µM. The goal is to find a concentration where ARS-1620 is active (e.g., 0.5 µM) and this compound is inactive.
Part 3: Visualization of Mechanism & Workflow
Diagram 1: Mechanism of Action (Active vs. Control)
This diagram illustrates why this compound is used as a control.
Caption: Differential binding kinetics of ARS-1620 (active) vs. This compound (control). This compound fails to engage the Switch II Pocket, leaving the MAPK pathway active.
Diagram 2: Optimization Workflow
Caption: Step-by-step workflow for validating KRAS G12C inhibition using the active/control pair.
Part 4: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| This compound kills cells at low doses (<1 µM) | Off-target toxicity or Compound degradation . | 1. Check DMSO concentration (keep <0.1%).2. Ensure stock is not degraded (yellowing).3. Verify cell line identity (is it KRAS dependent?). |
| ARS-1620 shows no effect (High IC50) | High ATP levels or Wrong Cell Line . | 1. Confirm cell line has KRAS G12C mutation (e.g., A549 is G12S, not G12C—ARS-1620 won't work).2. Extend incubation to 96h. |
| Precipitation in media | Low Solubility . | 1.[7] Do not exceed 20 µM final concentration.2. Pre-dilute in PBS before adding to media if "crashing" occurs immediately. |
| Western Blot shows p-ERK rebound | Adaptive Resistance . | 1. Measure p-ERK at 2h, 4h, and 24h.2. Rapid rebound (24h) is common due to feedback loops; focus on early timepoints for target engagement. |
References
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[1][3][4][8] Cell, 172(3), 578-589.[1]
-
Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State.[1][3] Cancer Discovery, 6(3), 316-329.
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.
-
MedChemExpress. this compound Product Datasheet & Solubility.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to ARS-1630 in Cancer Cells
Document ID: TSC-ARS1630-2026-01-29
Version: 1.0
Introduction
Welcome to the technical support center for ARS-1630, a covalent inhibitor of the KRAS G12C mutant protein. This guide is designed for researchers, scientists, and drug development professionals who are investigating the efficacy of this compound and navigating the complexities of therapeutic resistance. As a potent research tool, understanding and overcoming resistance to this compound is paramount for advancing KRAS-targeted cancer therapies.
This document provides a comprehensive resource, including frequently asked questions (FAQs) about the mechanisms of this compound action and resistance, a troubleshooting guide for common experimental challenges, and detailed protocols for key assays. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, diagnose, and address resistance in your cancer cell models.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the emergence of resistance.
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific, covalent inhibitor that targets the cysteine residue at position 12 of the KRAS G12C mutant protein. It irreversibly binds to KRAS G12C when it is in its inactive, guanosine diphosphate (GDP)-bound state.[1][2][3] This covalent modification locks the protein in an inactive conformation, preventing it from binding to guanosine triphosphate (GTP) and subsequently blocking the activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[3][4]
Q2: My this compound-sensitive cells are becoming less responsive over time. What are the likely causes?
A2: This is a common observation and points to the development of acquired resistance. The mechanisms are broadly categorized into two main types:
-
On-Target Resistance: This involves genetic changes in the KRAS gene itself. The most common on-target resistance mechanism is the acquisition of secondary KRAS mutations that either prevent this compound from binding or render the protein constitutively active, independent of its GTP/GDP-bound state.[2][5]
-
Off-Target Resistance: This is more common and involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. A frequent observation is the reactivation of the MAPK and/or PI3K/AKT pathways.[1][4][6] This can be driven by several upstream events, including:
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs such as EGFR, FGFR, or MET can reactivate the RAS-MAPK pathway.[1][7][8] This occurs because inhibition of KRAS G12C can disrupt negative feedback loops that normally suppress RTK signaling.[9][10]
-
Activation of Wild-Type RAS: The aforementioned RTK activation can lead to the activation of other, non-mutated RAS isoforms (e.g., HRAS, NRAS), which then continue to drive downstream signaling.[7][8]
-
Mutations in Downstream Effectors: Gain-of-function mutations in genes downstream of KRAS, such as BRAF or NRAS, can also confer resistance.[2]
-
Histological Transformation: In some cases, cancer cells may undergo a change in their fundamental cell type (e.g., from adenocarcinoma to squamous cell carcinoma) to a form that is less dependent on KRAS G12C signaling.[2][10]
-
Q3: What is the difference between intrinsic and acquired resistance to this compound?
A3:
-
Intrinsic Resistance: This refers to cancer cells that are inherently non-responsive to this compound from the outset of treatment.[11] This can be due to pre-existing genomic alterations that provide a bypass signaling route, or a cellular context that is not heavily reliant on the KRAS G12C-driven pathway.
-
Acquired Resistance: This develops in initially sensitive cancer cells after a period of treatment with this compound.[11][12] The selective pressure of the drug leads to the emergence of resistant clones with new genetic or non-genetic alterations that allow them to survive and proliferate despite the presence of the inhibitor.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| 1. Loss of this compound Efficacy in a Previously Sensitive Cell Line | a) Development of acquired resistance. b) Issues with drug stability or concentration. | a) Confirm Resistance: i. Re-evaluate the IC50 of this compound in your cell line compared to the parental line using a cell viability assay (see Protocol 3). A significant rightward shift in the dose-response curve indicates resistance. ii. Analyze downstream signaling pathways (see Protocol 2). In resistant cells, you may observe a rebound in p-ERK and/or p-AKT levels after an initial suppression with this compound treatment. b) Verify Drug Integrity: i. Prepare fresh dilutions of this compound from a new stock. ii. Confirm the concentration of your stock solution. |
| 2. Inconsistent Results in Cell Viability Assays | a) Uneven cell seeding. b) Edge effects in multi-well plates. c) Suboptimal incubation time. | a) Optimize Seeding: i. Ensure a single-cell suspension before plating. ii. Gently rock the plate in a cross pattern after seeding to ensure even distribution. b) Mitigate Edge Effects: i. Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. c) Determine Optimal Endpoint: i. Run a time-course experiment to determine the optimal duration of drug exposure for your cell line (e.g., 48, 72, 96 hours). |
| 3. No Downregulation of p-ERK/p-AKT Despite this compound Treatment | a) Ineffective target engagement. b) Rapid feedback reactivation of signaling pathways. c) Intrinsic resistance. | a) Confirm Target Engagement: i. If available, use a target engagement assay to directly measure the binding of this compound to KRAS G12C (see Protocol 1). b) Investigate Feedback Loops: i. Perform a time-course Western blot (e.g., 2, 6, 24, 48 hours post-treatment). You may see an initial drop in p-ERK/p-AKT followed by a rapid rebound. ii. Screen for activation of upstream RTKs (e.g., p-EGFR, p-FGFR) by Western blot. c) Characterize Intrinsic Resistance: i. Perform genomic sequencing of your cell line to identify pre-existing mutations in key signaling pathways (e.g., NRAS, BRAF, PIK3CA, loss of PTEN).[2] |
| 4. Synergistic Drug Combination Shows Antagonism or Additive Effects | a) Suboptimal drug concentrations or ratios. b) Incorrect scheduling of drug administration. c) Cell line-specific resistance mechanisms. | a) Optimize Combination Dosing: i. Perform a dose-matrix experiment with a wide range of concentrations for both this compound and the combination agent to identify synergistic ratios (see Protocol 3). b) Evaluate Dosing Schedule: i. Test different administration schedules (e.g., sequential vs. concurrent treatment). Some combinations may be more effective if one drug is administered before the other. c) Investigate Specific Resistance: i. The mechanism of resistance to this compound in your cell line may not be targetable by your chosen combination agent. For example, if resistance is driven by a MET amplification, an EGFR inhibitor may not be effective.[1] Consider screening a panel of inhibitors targeting different nodes of the signaling network. |
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to investigate this compound efficacy and resistance.
Protocol 1: Assessing KRAS G12C Target Engagement via Immunoaffinity LC-MS/MS
This protocol provides a high-level overview of a method to quantify the covalent binding of this compound to KRAS G12C in cell or tumor lysates. This is a specialized technique that often requires collaboration with a proteomics core facility.
Causality: Directly measuring the fraction of KRAS G12C that is bound by this compound provides definitive evidence of target engagement. A lack of engagement can explain a lack of downstream signaling inhibition and cell viability effects.
Methodology Overview:
-
Protein Extraction: Lyse cells or tissues under conditions that preserve protein integrity. Determine total protein concentration using a standard method (e.g., BCA assay). A minimum of 4-5 µg of total protein is typically required.[13][14]
-
Immunoaffinity Enrichment: Use an anti-RAS antibody to capture both this compound-bound and unbound KRAS G12C from the lysate.[14]
-
Proteolytic Digestion: Digest the enriched proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Use two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) to separate and identify the peptides.[13]
-
Quantification: Quantify the relative abundance of the peptide containing the C12 residue in both its modified (this compound-bound) and unmodified forms.
-
Data Analysis: Calculate the percentage of target engagement as: (Abundance of Bound Peptide) / (Abundance of Bound Peptide + Abundance of Unbound Peptide) * 100.
Protocol 2: Western Blotting for Downstream Signaling Readouts
This protocol details how to assess the phosphorylation status of key downstream effectors of the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.
Causality: Measuring the phosphorylation levels of ERK and AKT serves as a direct readout of the functional consequences of KRAS G12C inhibition. A sustained decrease in p-ERK and p-AKT indicates effective pathway inhibition, while a rebound suggests the activation of resistance mechanisms.
Methodology:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound at various concentrations and for different time points (e.g., 2, 6, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate with primary antibodies (e.g., rabbit anti-p-ERK1/2, rabbit anti-p-AKT, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9]
-
Image the blot using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane using a commercial stripping buffer.[9]
-
Re-probe the membrane with antibodies against total ERK, total AKT, and a loading control like β-actin or GAPDH.
-
Protocol 3: Assessing Drug Synergy with Combination Therapies
This protocol describes how to use a cell viability assay to test for synergy between this compound and a second compound.
Causality: Combination therapies are a primary strategy to overcome resistance.[1] This protocol allows for the quantitative assessment of whether the combination of two drugs is more effective than the sum of their individual effects (synergy).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dose-Matrix Setup:
-
Prepare serial dilutions of this compound (Drug A) and the second compound (Drug B).
-
Create a dose-response matrix in the 96-well plate. This involves treating cells with increasing concentrations of Drug A alone, Drug B alone, and all possible combinations of the two drugs. Include vehicle-only and no-cell controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
Cell Viability Measurement (MTT Assay Example):
-
Data Analysis and Synergy Calculation:
-
Convert absorbance values to percentage of cell viability relative to the vehicle-treated control.
-
Use specialized software (e.g., SynergyFinder, Combenefit) to analyze the dose-response matrix. These tools calculate synergy scores based on models like Bliss independence or Loewe additivity. A positive synergy score indicates that the drug combination is more effective than expected.
-
Protocol 4: Generating this compound Resistant Cell Lines
This protocol outlines a method for developing an this compound resistant cell line from a sensitive parental line through continuous dose escalation.
Causality: Having a matched pair of sensitive and resistant cell lines is an invaluable tool for studying the molecular mechanisms of acquired resistance.
Methodology:
-
Determine Initial Dosing: Establish the IC50 of this compound in the parental cell line. The starting concentration for generating resistance should be around the IC20-IC30.
-
Continuous Exposure: Culture the parental cells in media containing the starting concentration of this compound.
-
Monitor and Passage:
-
Initially, a significant portion of the cells may die. Monitor the culture closely.
-
When the surviving cells begin to proliferate and reach 70-80% confluency, passage them as usual, but always maintain the same concentration of this compound in the culture medium.[17]
-
-
Incremental Dose Escalation:
-
Once the cells are growing robustly at a given concentration, increase the this compound concentration by approximately 1.5 to 2-fold.[7]
-
Repeat the process of monitoring for cell death and waiting for the surviving population to recover and proliferate.
-
-
Cryopreservation: At each successful dose escalation step, freeze down vials of the resistant cells. This is crucial in case a subsequent dose increase kills the entire population.[7][17]
-
Confirmation of Resistance:
-
After several months and multiple dose escalations, the cells should be able to tolerate a significantly higher concentration of this compound.
-
To confirm resistance, perform a cell viability assay to compare the IC50 of the newly generated resistant line to the parental line. A >10-fold increase in IC50 is a common benchmark for a successfully established resistant line.[7]
-
Part 4: Visualizing Key Concepts
Diagrams are provided below to illustrate critical pathways and workflows.
Caption: Overview of Resistance Mechanisms to this compound.
Caption: Troubleshooting Workflow for this compound Resistance.
References
-
Ryan, M. B., et al. (2020). Vertical pathway inhibition overcomes adaptive feedback resistance to KrasG12C inhibition. Clinical Cancer Research. [Link]
-
Zhang, Z., et al. (2023). Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS. Analytical Chemistry. [Link]
-
Ma, H., et al. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach. Clinical Cancer Research. [Link]
-
Awad, M. M., et al. (2021). Acquired Resistance to KRASG12C Inhibition in Cancer. New England Journal of Medicine. [Link]
-
Gottesman, M. M. (2002). Mechanisms of cancer drug resistance. Annual Review of Medicine. [Link]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Ricciuti, B. (2022). Mechanisms of resistance to KRAS G12C inhibitors. YouTube. [Link]
-
Nokin, M., et al. (2024). Therapeutic strategies to overcome KRAS(OFF) inhibitors resistance. Frederick National Laboratory for Cancer Research. [Link]
-
Tsai, J., et al. (2022). Multiple Mechanisms Underlie the Acquired Resistance to KRAS G12C Inhibition. Cancer Discovery. [Link]
-
Roman, M., et al. (2022). More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C. ASCO Educational Book. [Link]
-
Vella, L., et al. (2022). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers in Oncology. [Link]
-
Ku, B., et al. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols. [Link]
-
Li, Z., et al. (2024). Insights into direct KRAS inhibition strategies for cancer treatment. Acta Pharmaceutica Sinica B. [Link]
-
Kim, H. R., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol. [Link]
-
Vo, K. T., & Holderfield, M. (2019). Measurement of KRAS-GTPase Activity. Methods in Molecular Biology. [Link]
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Lee, K. E., et al. (2020). Combination Therapy of the Active KRAS-Targeting Antibody inRas37 and a PI3K Inhibitor in Pancreatic Cancer. Biomolecules & Therapeutics. [Link]
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Ku, B., et al. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
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Passiglia, F., et al. (2023). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. Journal of Hematology & Oncology. [Link]
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Tanaka, T., et al. (2023). Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay. Scientific Reports. [Link]
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Lito, P., et al. (2023). Response and Resistance to RAS Inhibition in Cancer. Cancer Discovery. [Link]
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Fernandes, H., et al. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. Molecules. [Link]
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Sapient Bio. (n.d.). KRAS Assay. Sapient Bio. [Link]
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Tabbò, F., et al. (2024). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers. [Link]
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Molina-Arcas, M., et al. (2022). Defining and Targeting Adaptations to Oncogenic KRASG12C Inhibition Using Quantitative Temporal Proteomics. Cell Reports. [Link]
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ResearchGate. (2022). How to create resistant cell line? ResearchGate. [Link]
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Barbacid, M., et al. (2024). A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. PNAS. [Link]
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Ryan, M. B., et al. (2023). Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation. Cancer Discovery. [Link]
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Hamarsheh, S., & Zein, L. (2021). Mechanisms of Resistance to KRASG12C Inhibitors. Cancers. [Link]
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Addeo, A., & Metro, G. (2022). Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit. Frontiers in Oncology. [Link]
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Ku, B., et al. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. IU Indianapolis ScholarWorks. [Link]
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Vella, L., et al. (2022). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers. [Link]
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Li, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
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Juric, D., et al. (2024). KRAS codon-specific mutations differentially toggle PI3K pathway signaling and alter sensitivity to inavolisib (GDC-0077). Cancer Discovery. [Link]
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Riess, J. W., et al. (2023). Practical Guidance for the Management of Adverse Events in Patients with KRAS G12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib. The Oncologist. [Link]
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Verastem Oncology. (2025). Phase 2 Trial Shows 44% Response Rate in Ovarian Cancer Treatment. Verastem Oncology Press Release. [Link]
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ResearchGate. (n.d.). Schematic representation of the protocol used to develop... ResearchGate. [Link]
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Mpindi, J. P., et al. (2016). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology. [Link]
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Technical Support Center: Improving the In Vivo Efficacy of ARS-1630
Welcome to the technical support center for ARS-1630, a pioneering covalent inhibitor of KRAS-G12C. This guide is designed for researchers, scientists, and drug development professionals who are working to translate the potent in vitro activity of this compound and its analogs into robust in vivo efficacy. As an early-generation inhibitor, this compound presents unique challenges and valuable learning opportunities in the ongoing effort to target oncogenic KRAS.
This resource provides in-depth, troubleshooting-oriented answers to common questions encountered during preclinical in vivo studies. We will delve into the causality behind experimental hurdles and offer field-proven strategies and detailed protocols to overcome them, ensuring your research is built on a foundation of scientific integrity.
Section 1: Foundational Troubleshooting - Pharmacokinetics and Model Selection
This section addresses the most common initial hurdle: a discrepancy between in vitro potency and in vivo anti-tumor activity. Often, the root cause lies not with the core mechanism of action, but with fundamental pharmacological principles and the experimental model itself.
FAQ 1: My KRAS-G12C xenografts show minimal or no response to this compound, even at high doses, despite seeing nanomolar potency in my cell viability assays. What is the likely cause?
This is a frequent and critical roadblock. While it's tempting to suspect complex biological resistance, the primary culprits for this discrepancy are often related to the drug's behavior in the whole-animal system and the specific tumor model chosen.
Core Insight: this compound and its direct precursor, ARS-853, were known to be metabolically unstable, suffering from short plasma half-lives and poor bioavailability.[1] This means that even if a high dose is administered, the concentration of the active compound reaching the tumor tissue may be too low or too transient to achieve the sustained target inhibition required for tumor regression.
Troubleshooting Workflow:
-
Verify Target Engagement In Vivo : Before exploring complex resistance, you must confirm that this compound is reaching the KRAS-G12C protein in the tumor. An essential experiment is to measure the level of covalent modification of KRAS-G12C in tumor tissue at various time points after dosing.
-
Conduct a Pharmacokinetic/Pharmacodynamic (PK/PD) Study : A pilot PK/PD study is crucial. This will correlate the drug concentration in the plasma and tumor with the biological effect on the target.[2]
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Re-evaluate Formulation and Dosing Schedule : The original ARS-1620 (a close analog) required significant optimization to improve its properties.[1] Ensure your formulation solubilizes the compound effectively for oral gavage or intraperitoneal injection. Consider a more frequent dosing schedule (e.g., twice daily) to compensate for rapid clearance.
Data-Driven Decision Making: Interpreting PK/PD Results
| Parameter | Favorable Result | Unfavorable Result (and Next Steps) |
| Plasma Cmax | Achieves levels well above the in vitro IC90. | Cmax is below or near the IC50. (Action: Increase dose, improve formulation). |
| Plasma Half-life (t½) | > 4-6 hours. | < 1-2 hours. (Action: Increase dosing frequency, e.g., from QD to BID). |
| Tumor:Plasma Ratio | > 1, indicating tumor accumulation. | < 1, indicating poor tumor penetration. (Action: Re-evaluate formulation). |
| KRAS-G12C Modification | >70-80% modification sustained for 12-24h.[2] | Peak modification is low (<50%) or drops rapidly. (Action: Increase dose/frequency). |
Section 2: Advanced Challenges - Adaptive and Acquired Resistance
If you have confirmed adequate drug exposure and target engagement but still observe suboptimal efficacy or tumor relapse, the next step is to investigate biological resistance mechanisms. KRAS-G12C inhibition is known to trigger feedback loops that reactivate the MAPK pathway, limiting the inhibitor's effectiveness.[3][4]
FAQ 2: My tumors initially responded to this compound, but then started to regrow despite continuous treatment. What's happening?
This classic tumor relapse scenario points towards adaptive or acquired resistance. When this compound successfully inhibits KRAS-G12C, it suppresses downstream signaling (p-ERK). However, the cell's signaling network is highly plastic. The loss of ERK-mediated negative feedback can lead to the reactivation of upstream Receptor Tyrosine Kinases (RTKs), such as EGFR, which in turn can activate wild-type RAS isoforms (HRAS, NRAS) or other pathways to bypass the KRAS-G12C blockade.[4][5]
Key Resistance Mechanisms:
-
Upstream RTK Reactivation: Inhibition of the MAPK pathway relieves a negative feedback loop, leading to increased signaling from RTKs like EGFR.[4][6]
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Bypass Track Activation: Tumors can develop new mutations or amplify other oncogenes (e.g., MET, BRAF, NRAS) that reactivate the MAPK or parallel PI3K/AKT pathways.[7]
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On-Target Resistance: New mutations can arise in the KRAS gene itself (e.g., at Y96, R68) that prevent this compound from binding effectively.[8][9]
Visualizing the Primary Resistance Mechanism: RTK Feedback Loop
Sources
- 1. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
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ARS-1630 Technical Support Center: A Guide to Stability and Long-Term Storage
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and long-term storage of ARS-1630, a covalent inhibitor of KRAS G12C. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound, leading to reproducible and reliable experimental outcomes.
Introduction to this compound Stability
This compound is a specific, covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] As with any small molecule inhibitor, its chemical stability is paramount for its efficacy in experimental settings. The molecule's reactivity, by which it forms a covalent bond with the target cysteine residue, also means it can be susceptible to degradation if not handled and stored correctly. This guide outlines the best practices for maintaining the stability of this compound in both solid and solution forms.
Key Chemical Information
| Parameter | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 1698055-86-5 | Fisher Scientific[2] |
| Molecular Formula | C21H17ClF2N4O2 | Fisher Scientific[2] |
| Molecular Weight | 430.84 g/mol | Fisher Scientific[2] |
| Appearance | Yellow Solid | Fisher Scientific[2] |
Long-Term Storage Recommendations
Proper storage is the most critical factor in preventing the degradation of this compound. The following conditions are recommended based on available data for this compound and its more active enantiomer, ARS-1620.
Solid Form (Lyophilized Powder)
| Storage Condition | Recommended Duration | Rationale |
| -20°C | Up to 1 year (this compound)[1] Up to 3 years (ARS-1620) | Minimizes chemical degradation and preserves the integrity of the solid compound. |
| 4°C | Up to 2 years (ARS-1620) | Suitable for shorter-term storage, but -20°C is preferred for long-term stability. |
| Room Temperature | Short-term (days to weeks) | Not recommended for long-term storage due to increased risk of degradation. |
Key Considerations for Solid Form Storage:
-
Hygroscopicity: While not explicitly stated for this compound, many lyophilized compounds are hygroscopic. Store in a tightly sealed container with a desiccant.
-
Light Sensitivity: Protect from light to prevent potential photodegradation. Use amber vials or store in a dark location.
In Solution
The stability of this compound in solution is dependent on the solvent, temperature, and handling procedures.
| Storage Condition | Recommended Duration | Rationale |
| -80°C in Solvent | Up to 2 years (ARS-1620)[4] | The ultra-low temperature significantly slows down degradation processes in solution. |
| -20°C in Solvent | Up to 1 year (this compound/ARS-1620)[1][4] | A viable alternative to -80°C, offering good stability for a considerable period. |
Best Practices for Storing this compound Solutions:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for this compound and similar compounds.[2] Use anhydrous, high-purity DMSO to minimize water content, which can contribute to hydrolysis.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen, which can cause oxidative degradation.
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling this compound from receipt to experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has been at room temperature for a week. Is it still usable?
A1: While not ideal, it is likely still usable, but its potency may be compromised. For critical experiments, it is recommended to use a fresh vial that has been stored correctly. If you must use the room temperature-exposed compound, consider running a quality control experiment, such as a dose-response curve, to verify its activity against a known standard.
Q2: I've noticed some precipitate in my DMSO stock solution after thawing. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded or if the DMSO has absorbed water. Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate.[1] If it does not redissolve, the solution may be supersaturated, and you may need to prepare a fresh, lower concentration stock.
Q3: How many times can I freeze-thaw my this compound stock solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles.[1] Each cycle increases the risk of degradation and the introduction of moisture. Aliquoting your stock solution into single-use vials is the best practice to maintain compound integrity.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: As a covalent inhibitor, the acrylamide "warhead" is a reactive moiety. Potential degradation pathways could include hydrolysis of the acrylamide group or oxidation of other parts of the molecule. Storing the compound in a dry, oxygen-free environment at low temperatures will minimize these risks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in assays | - Improper long-term storage- Multiple freeze-thaw cycles- Degradation due to moisture or light exposure | - Use a fresh aliquot of this compound.- Prepare a new stock solution from powder stored under recommended conditions.- Verify the activity of your assay with a positive control. |
| Inconsistent results between experiments | - Inconsistent concentration of this compound due to precipitation or degradation- Use of different batches of this compound with varying purity | - Ensure complete dissolution of this compound before use.- Always use single-use aliquots.- If using a new batch, perform a bridging experiment to compare its activity to the previous batch. |
| Color change of the solid compound | - Degradation due to prolonged exposure to light, heat, or moisture | - Discard the compound and use a fresh vial.- Review storage procedures to ensure they meet the recommended guidelines. |
Signaling Pathway of KRAS G12C Inhibition
Caption: Simplified signaling pathway showing this compound covalently binding to the inactive, GDP-bound state of KRAS G12C, preventing its activation and downstream signaling.
References
-
This compound - Immunomart. Immunomart. [Link]
-
Photostability testing of pharmaceutical products - ResearchGate. ResearchGate. [Link]
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Navigating the Nuances of ARS-1630 Assays: A Technical Support Guide
Welcome to the technical support center for ARS-1630, a potent and selective covalent inhibitor of KRAS-G12C. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a senior application scientist, my goal is to blend technical precision with practical, field-tested insights to help you interpret unexpected results and optimize your experimental outcomes.
Understanding the Foundation: The KRAS-G12C Signaling Axis
Before delving into troubleshooting, it's crucial to have a clear understanding of the signaling pathway this compound targets. The KRAS-G12C mutation results in a constitutively active KRAS protein, which drives downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][2] this compound specifically and irreversibly binds to the mutant cysteine at position 12, locking KRAS-G12C in an inactive state.[3]
Caption: Simplified KRAS-G12C signaling pathway and the point of this compound intervention.
Frequently Asked Questions (FAQs)
This section addresses common questions about this compound's mechanism and experimental considerations.
Q1: What is the significance of this compound being a covalent inhibitor?
A: Covalent inhibitors form a permanent bond with their target, in this case, the cysteine-12 of mutant KRAS. This has several implications:
-
Sustained Inhibition: The inhibitory effect persists even after the drug is cleared from the media, as new protein synthesis is required to restore target activity.[4]
-
Time-Dependent IC50: Unlike reversible inhibitors, the IC50 of a covalent inhibitor will decrease with longer incubation times.[5] Therefore, it is crucial to report the incubation time along with the IC50 value. For a more accurate measure of potency, calculating the kinetic parameters kinact/Ki is recommended.[6]
Q2: I'm observing a weaker-than-expected effect of this compound in my cell line. What are the potential reasons?
A: Several factors can contribute to reduced sensitivity:
-
Intrinsic Resistance: Your cell line may have pre-existing resistance mechanisms, such as co-occurring mutations in upstream or downstream signaling components (e.g., EGFR, MET, or BRAF).[7][8]
-
Cell Line Specificity: The genetic background of your cell line can significantly influence its response. It's advisable to test a panel of KRAS-G12C mutant cell lines to understand the spectrum of activity.
-
Experimental Conditions: Suboptimal assay conditions, such as high cell density or issues with drug solubility and stability, can affect the apparent potency.
Q3: Can resistance to this compound develop over time?
A: Yes, acquired resistance is a known phenomenon with KRAS-G12C inhibitors. Common mechanisms include:
-
Secondary KRAS Mutations: New mutations in the KRAS-G12C allele can prevent this compound from binding.[7]
-
Bypass Track Activation: Cancer cells can adapt by upregulating alternative signaling pathways to bypass the inhibited KRAS-G12C, such as the EGFR or MET pathways.[8]
-
Histologic Transformation: In some cases, the cancer cells may change their phenotype, for example, to a small cell histology, which is less dependent on KRAS signaling.[8]
Troubleshooting Guide: Interpreting Unexpected Results
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound assays.
Issue 1: Inconsistent Cell Viability Assay Results
You've performed a cell viability assay (e.g., MTT, MTS, or resazurin-based) and the results are variable or do not show a clear dose-response curve.
| Potential Cause | Explanation | Troubleshooting Steps |
| Assay Interference | The chemical properties of this compound or the vehicle (e.g., DMSO) might interfere with the assay chemistry. | Run a cell-free control with the inhibitor and assay reagents to check for direct chemical reactions. |
| Time-Dependent Effects | As a covalent inhibitor, the effect of this compound is time-dependent. Short incubation times may not be sufficient to observe a significant effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line.[9] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. | Optimize and standardize your cell seeding protocol. Ensure even cell distribution in the wells. |
Issue 2: Paradoxical Increase in p-ERK Levels in Western Blots
After treating your KRAS-G12C mutant cells with this compound, you observe an unexpected increase in phosphorylated ERK (p-ERK) levels.
Underlying Mechanism: This phenomenon, known as paradoxical activation, has been observed with some kinase inhibitors.[10][11][12] While this compound inhibits KRAS-G12C, in certain cellular contexts, this can lead to a feedback loop that activates wild-type RAS or other RAF isoforms, resulting in increased downstream ERK signaling.[13][14]
Caption: A conceptual diagram of paradoxical ERK activation.
Troubleshooting Workflow:
-
Confirm the Result: Repeat the experiment with careful controls, including a vehicle-only control and a positive control for ERK inhibition (e.g., a MEK inhibitor).
-
Time Course Analysis: Perform a time-course experiment (e.g., 1, 6, 24 hours) to see if the paradoxical activation is an early or late event.
-
Investigate Upstream Signaling: Use a RAS activation assay to determine if there is an increase in GTP-bound wild-type RAS.
-
Consider Combination Therapy: In a research setting, co-treatment with an inhibitor of the upstream activator (e.g., an EGFR inhibitor if relevant for your cell line) can help dissect the mechanism.
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle-treated control to calculate the percentage of cell viability.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol provides a framework for assessing the effect of this compound on the KRAS downstream signaling pathway.
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.[16]
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK.[16]
References
- Awad, M. M., et al. (2021). Acquired Resistance to KRASG12C Inhibition in Cancer. New England Journal of Medicine, 384(25), 2382–2393.
- Vasan, N., et al. (2022). Mechanisms of resistance to KRASG12C-targeted therapy.
- Hallin, J., et al. (2020).
- Poulikakos, P. I., et al. (2010). Paradoxical activation of Raf by a novel Raf inhibitor.
- Jänne, P. A. (2023, April 28). Overcoming resistance to KRAS G12C inhibitors in NSCLC [Video]. VJOncology.
- Ricciuti, B. (2022, October 6). Mechanisms of resistance to KRAS G12C inhibitors [Video]. VJOncology.
- Mascaux, C., et al. (2022). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. International Journal of Molecular Sciences, 23(16), 9293.
- Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
- Copeland, R. A. (2020). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127546.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
- Potashman, M. H., et al. (2014). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Drug Discovery Today: Technologies, 11, 23–31.
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- Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Dahl, G., & Acker, M. G. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 11(11), 1317–1325.
- Synapse. (2025, March 11). What are the therapeutic candidates targeting KRAS G12C?
- Callahan, J., et al. (2014). Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor. Cancer Immunology Research, 2(1), 70–79.
- Promega Corporation. (2019).
- Baskin, J. G., et al. (1987). Regulation of azophenylarsonate-specific repertoire expression. II. Fine specificity and isotype heterogeneity of anti-arsonate antibodies. The Journal of Immunology, 138(5), 1364–1370.
- Li, S., et al. (2022). Active-state KRASG12C inhibitors inhibit ERK pathway output more potently and durably than inactive-state KRASG12C inhibitors. Cell Reports Medicine, 3(7), 100677.
- Petr, K. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Dhillon, S. (2022). Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by direct inhibitors. Cancers, 14(3), 758.
- Chemical Probes Portal. (n.d.). Covalent Inhibitor Criteria.
- Hertel-Wulff, B., et al. (1986). Arsonate-specific murine T cell clones. I. Genetic control and antigen specificity. The Journal of Immunology, 136(6), 1969–1975.
- Cell Signaling Technology. (2009). Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody #9101.
- Molina-Arcas, M., et al. (2019). KRAS G12C NSCLC models are sensitive to direct targeting of KRAS in combination with PI3K inhibition. Clinical Cancer Research, 25(2), 753–764.
- Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen.
- Bradshaw, J., et al. (2020). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127546.
- Hartung, I. V., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology (pp. 77-104). Royal Society of Chemistry.
- Cuesta-Marcos, A., et al. (2022). KRAS G12C Mutations in NSCLC: From Target to Resistance. Cancers, 14(15), 3591.
- Lito, P., et al. (2022). Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors. Proceedings of the National Academy of Sciences, 119(5), e2115659119.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
- Strelow, J. M. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 11(11), 1317–1325.
- Wikipedia. (2024, January 23). Giordano Bruno.
- Thomsen, A. R., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1484, 139–153.
- Anson, B. J., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science, 8(5), 639–652.
- Wikipedia. (2024, January 18). Force de dissuasion.
- Lee, J., et al. (2016). Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells. Oncotarget, 7(21), 30459–30473.
- Lito, P., et al. (2014). Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit. Molecular Cell, 55(4), 537–550.
- Concept Life Sciences. (2021, December 16). Emerging strategies in covalent inhibition [Video]. YouTube.
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Technical Support Center: Minimizing Toxicity in Animal Models with ARS-1630 and other KRAS G12C Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on ARS-1630 is limited in publicly available scientific literature. This guide leverages extensive preclinical and clinical data from structurally and mechanistically similar KRAS G12C inhibitors, namely sotorasib (AMG-510) and adagrasib (MRTX849), to provide a robust framework for anticipating and managing potential toxicities. The principles and troubleshooting strategies outlined here are broadly applicable to this class of targeted agents.
Introduction: The KRAS G12C Challenge
For decades, the KRAS oncogene was considered "undruggable." The development of covalent inhibitors targeting the G12C mutation, such as this compound and its successors, marked a pivotal breakthrough in oncology. These molecules selectively and irreversibly bind to the mutant cysteine-12 residue, locking KRAS G12C in its inactive, GDP-bound state. This targeted mechanism promises high efficacy in tumors harboring this specific mutation. However, as with any potent therapeutic, the potential for toxicity exists. This guide provides a comprehensive resource for proactively managing and troubleshooting toxicities in animal models, ensuring the generation of high-quality, reproducible data while upholding the highest standards of animal welfare.
The Mechanism of Action: On-Target Inhibition
KRAS is a central node in cellular signaling, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways to drive cell proliferation, survival, and differentiation. The G12C mutation impairs GTP hydrolysis, leading to constitutive activation of these downstream pathways. This compound and similar inhibitors function by preventing this activation.
Caption: A proactive workflow for managing toxicity in preclinical animal studies.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo studies with KRAS G12C inhibitors.
Q1: My animals are experiencing rapid weight loss (>15%) and diarrhea shortly after starting treatment. What are the immediate steps?
A1: Immediate Action & Causality
This is a critical observation likely indicative of acute gastrointestinal (GI) toxicity. The rapid turnover of intestinal epithelial cells is sensitive to the inhibition of the MAPK pathway.
-
Step 1: Institute Supportive Care: Immediately provide supportive care to mitigate dehydration and nutritional deficits. This includes:
-
Subcutaneous administration of warmed, sterile fluids (e.g., 0.9% saline or Lactated Ringer's solution) to combat dehydration.
-
Providing a highly palatable, soft, high-calorie nutritional supplement.
-
-
Step 2: Consider Dose Interruption: Pause dosing for 1-2 days to allow the animal to recover. Clinical signs of GI toxicity with targeted agents are often reversible. [1]* Step 3: Evaluate Dose Modification: If toxicity recurs upon re-challenge, reduce the dose by 25-50%. The goal is to find the Maximum Tolerated Dose (MTD) that maintains efficacy with manageable side effects. [2][3]* Step 4: Consider Anti-diarrheal Agents: In consultation with a veterinarian, low-dose loperamide can be considered, though its use should be carefully monitored to avoid gut stasis. [4]
Q2: I'm planning my study. How do I select the right vehicle to minimize formulation-related toxicity?
A2: The Principle of the Inert Vehicle
The ideal vehicle is one that effectively solubilizes the drug for consistent dosing without exerting any physiological effects of its own. An inappropriate vehicle can confound study results by causing toxicity or altering drug absorption.
-
Causality: Many small molecule inhibitors are poorly water-soluble, necessitating organic co-solvents or suspensions. Vehicles like pure DMSO, PEG-400, and propylene glycol can cause local irritation, neurotoxicity, or other adverse effects when administered neat, especially via intraperitoneal injection. [5][6]* Best Practices:
-
Prioritize Aqueous Systems: For oral gavage, start with common aqueous suspension vehicles like 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose (CMC). These are generally well-tolerated. [7] 2. Use Co-solvents Judiciously: If a co-solvent is necessary for solubility, keep the percentage as low as possible (e.g., <10% DMSO or ethanol).
-
Run a Vehicle-Only Control Group: Always include a cohort of animals that receives only the vehicle on the same schedule as the treated groups. This is essential to definitively attribute any observed toxicities to the drug rather than the formulation.
-
Confirm Stability and Homogeneity: Ensure your formulation is stable and homogenous throughout the dosing period to prevent variability in the administered dose.
-
Q3: My interim blood analysis shows elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). How should I interpret and manage this?
A3: Managing Hepatotoxicity
Elevated liver enzymes are a known class effect of KRAS G12C inhibitors and a common finding in drug metabolism studies. [8]
-
Causality: Hepatotoxicity can result from the parent drug, its metabolites, or on-target inhibition of KRAS signaling in hepatocytes. The severity determines the required action.
-
Management Protocol:
-
Grade 1-2 (Mild Elevation): If the animal shows no other clinical signs of distress, continue dosing but increase the frequency of monitoring (e.g., weekly blood draws if feasible and ethically approved). The elevations are often transient.
-
Grade 3-4 (Significant Elevation) or Presence of Clinical Signs: If enzyme levels are severely elevated or the animal appears unwell (lethargy, jaundice), a dose interruption is warranted. Allow levels to return to baseline or Grade 1 before re-initiating treatment at a reduced dose.
-
Histopathology is Key: At the study endpoint, ensure the liver is collected for histopathological analysis. This will provide definitive evidence of drug-induced liver injury (DILI) and characterize the nature of the damage (e.g., necrosis, steatosis).
-
Q4: How do I design an effective dose-range finding (DRF) study to establish the Maximum Tolerated Dose (MTD)?
A4: The Foundation of a Successful Efficacy Study
A DRF study is a short-term, preliminary experiment crucial for selecting appropriate dose levels for longer-term toxicology and efficacy studies. [2]Skipping this step can lead to excessive toxicity and loss of animals in the main study.
-
Causality: The goal is to identify a dose that is high enough to exert a biological effect but low enough to be tolerated over the duration of the efficacy study.
-
DRF Study Design:
-
Animal Numbers: Use a small number of animals per group (e.g., n=3-5).
-
Dose Escalation: Select a range of 3-5 dose levels. A common starting point for a first-in-animal study is one-tenth of the mouse LD10 (the dose lethal to 10% of mice), if available from acute toxicity studies. [9] * Duration: The study should last for a short period, typically 7-14 days.
-
Endpoints: The primary endpoints are mortality, clinical signs of toxicity, and body weight changes. [10]Gross necropsy at the end of the study can also be informative.
-
Defining the MTD: The MTD is typically defined as the highest dose that does not cause >20% body weight loss, mortality, or other dose-limiting toxicities.
-
Section 4: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and animal welfare.
Protocol 1: In Vivo Administration via Oral Gavage
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 5-7 days before the start of the experiment.
-
Formulation Preparation: Prepare the this compound formulation in the selected vehicle (e.g., 0.5% MC, 2% Tween-80 in sterile water). Ensure the compound is fully suspended or dissolved. Prepare fresh daily unless stability data supports longer storage.
-
Dose Calculation: Calculate the volume to be administered to each animal based on its most recent body weight. A typical oral gavage volume for a mouse is 5-10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Gavage Administration: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle. Administer the dose slowly and smoothly.
-
Post-Dosing Observation: Observe the animal for a few minutes post-dosing to ensure there are no immediate adverse reactions (e.g., choking, respiratory distress). Return the animal to its home cage.
Protocol 2: Comprehensive Toxicity Monitoring Plan
This protocol should be performed daily throughout the in-life phase of the study.
-
Body Weight Measurement: Record the weight of each animal daily, at the same time each day. Calculate the percentage change from baseline.
-
Clinical Observation Scoring: Observe each animal and score for signs of toxicity. A standardized scoresheet should be used. Key parameters include: [11] * Appearance: Piloerection (rough coat), hunched posture, porphyrin staining (red discharge around eyes/nose).
-
Activity Level: Normal, decreased activity, lethargy, or hyperactivity.
-
GI Signs: Presence of diarrhea or abnormal feces.
-
Hydration Status: Skin tenting, sunken eyes.
-
-
Food and Water Consumption: Visually inspect food and water levels to qualitatively assess consumption.
-
Tumor Burden Assessment: If applicable, measure tumor size with calipers according to the schedule defined in the study plan.
-
Humane Endpoint Criteria: Establish clear criteria for humane euthanasia in the animal use protocol. These typically include:
-
Body weight loss exceeding 20-25%.
-
Tumor burden exceeding the protocol-defined limit or becoming ulcerated.
-
Inability to ambulate or access food and water.
-
Severe, unrelieved pain or distress.
-
Conclusion
Minimizing toxicity in animal models treated with this compound and other KRAS G12C inhibitors is achievable through a combination of proactive experimental design, diligent monitoring, and rapid intervention. By understanding the underlying mechanisms of potential toxicities and implementing robust troubleshooting protocols, researchers can enhance the quality and reliability of their data, accelerate the development of these promising therapies, and uphold the highest ethical standards in animal research. The principles of the 3Rs—Replacement, Reduction, and Refinement—should guide all aspects of study design and execution. [17]
References
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KRAS G12C inhibitor combination therapies: current evidence and challenge. (2024). PMC. [Link]
-
A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. (n.d.). PNAS. [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]
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Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. (n.d.). PubMed Central. [Link]
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Guidelines for the welfare and use of animals in cancer research. (n.d.). PMC. [Link]
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Associations between clinical signs and pathological findings in toxicity testing. (2020). PubMed. [Link]
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Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer. (2022). PMC. [Link]
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An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. (n.d.). PubMed Central. [Link]
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Basic Overview of Preclinical Toxicology - Animal Models. (2015). YouTube. [Link]
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The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. (n.d.). NIH. [Link]
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Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model. (2024). PMC. [Link]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]
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Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. (n.d.). Frontiers. [Link]
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ACUTE TOXICITY AND GROSS BEHAVIOURAL EFFECTS OF INDOXACARB IN LABORATORY ANIMALS. (n.d.). ResearchGate. [Link]
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Use of animals in research policy. (n.d.). Cancer Research UK. [Link]
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Gastrointestinal Toxicities of Targeted Therapy. (2021). Oncohema Key. [Link]
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Safety and Intracranial Activity of Adagrasib in Patients With KRAS G12C -Mutated Non–Small-Cell Lung Cancer and Untreated CNS Metastases in the KRYSTAL-1 Trial: A Case Series. (2024). ASCO Publications. [Link]
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FDA Approval Summary: Sotorasib for KRAS G12C-Mutated Metastatic NSCLC. (2025). ResearchGate. [Link]
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Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2015). PMC. [Link]
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Toxicity of KRAS G12C inhibitors from phase 1-3 trials. (n.d.). ResearchGate. [Link]
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Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2. (2020). NIH. [Link]
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In vivo CAR cell therapy: from bench to bedside. (2025). PMC. [Link]
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Chapter: 2 Animal and In Vitro Toxicity Testing. (n.d.). National Academies of Sciences, Engineering, and Medicine. [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals. [Link]
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Daraxonrasib (RMC-6236): Clinical Development of a RAS(ON) Inhibitor Advancing Precision Therapy in RAS-Driven Solid Tumors. (2026). OncoDaily. [Link]
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Gastrointestinal toxicities from targeted therapies: measurement, duration and impact. (n.d.). LWW. [Link]
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Adagrasib Shows Early Efficacy in KRAS G12C-Mutant NSCLC and CRC. (2020). OncLive. [Link]
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Guidelines for the use of animals in cancer research. (n.d.). Norecopa. [Link]
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Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. (2019). PubMed Central. [Link]
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Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C. (n.d.). PMC. [Link]
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Animal research. (n.d.). The Institute of Cancer Research. [Link]
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Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. (2023). PubMed. [Link]
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Adagrasib in the treatment of KRAS G12C positive advanced NSCLC: design, development, and potential place in therapy. (2024). DDDT. [Link]
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Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (n.d.). NC3Rs. [Link]
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Vehicle selection for nonclinical oral safety studies. (2025). ResearchGate. [Link]
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Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non-Small Cell Lung Cancer. (n.d.). PubMed. [Link]
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Therapeutic Updates in Veterinary Toxicology. (n.d.). Today's Veterinary Practice. [Link]
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Toxic symptoms which noticed in treated animals during the experiment period.. (n.d.). ResearchGate. [Link]
-
STUDY DESIGNS. (n.d.). Columbia University. [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (n.d.). PubMed. [Link]
-
Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer. (2023). AJMC. [Link]
-
FDA grants accelerated approval to adagrasib for KRAS G12C-mutated NSCLC. (2022). FDA. [Link]
-
Associations Between Clinical Signs and Pathological Findings in Toxicity Testing*. (2020). Semantic Scholar. [Link]
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Guide to Managing Toxin Ingestion in Pet Patients. (n.d.). Today's Veterinary Nurse. [Link]
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Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. (n.d.). PMC. [Link]
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Interpreting Data from Dose-Finding Studies in Early Phase Oncology Trials to Determine the Optimal Dose. (n.d.). Friends of Cancer Research. [Link]
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Guidelines for the welfare and use of animals in cancer research. (n.d.). Br J Cancer. [Link]
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Technical Support Center: Enhancing ARS-1630 Potency in Preclinical Models
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for ARS-1630, a covalent inhibitor of the KRAS G12C mutation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficacy of this compound in your preclinical experiments. We will delve into the causality behind experimental choices, offer detailed troubleshooting protocols, and answer frequently asked questions to ensure your studies are robust, reproducible, and impactful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the mechanism and application of this compound.
Q1: What is the precise mechanism of action for this compound?
This compound is an allele-specific, covalent inhibitor that targets the cysteine residue of the KRAS G12C mutant protein. Crucially, it selectively binds to KRAS G12C when it is in its inactive, GDP-bound state. This covalent modification traps the protein in an "off" conformation, preventing it from binding to GTP and subsequently activating downstream pro-proliferative signaling pathways like the MAPK (RAF-MEK-ERK) cascade.
Caption: Mechanism of this compound covalent inhibition of the KRAS G12C cycle.
Q2: We observe significant variability in this compound sensitivity across different KRAS G12C cell lines. What is the underlying cause?
This is an expected and mechanistically important observation. The potency of an inactive-state inhibitor like this compound is highly dependent on the intrinsic rate of KRAS nucleotide cycling in a given cell. Several factors contribute to this heterogeneity:
-
Upstream Signaling: Tumors with high upstream signaling from Receptor Tyrosine Kinases (RTKs) like EGFR or FGFR maintain a larger proportion of KRAS G12C in the active, GTP-bound state.[1] This reduces the available pool of inactive, GDP-bound KRAS for this compound to bind, thereby decreasing the inhibitor's apparent potency.
-
GEF vs. GAP Activity: The relative balance of Guanine Nucleotide Exchange Factors (GEFs), which promote the active state, and GTPase Activating Proteins (GAPs), which promote the inactive state, dictates the steady-state equilibrium of KRAS.[1] Cell lines with higher GEF activity (e.g., SOS1) will be less sensitive.
-
Genetic Context: Co-occurring mutations in other signaling pathways can provide alternative survival routes for the cell, mitigating the impact of KRAS G12C inhibition.
Q3: What are the most promising combination strategies to enhance this compound potency and overcome resistance?
The development of adaptive resistance is a key challenge.[2] This often occurs as the cell compensates for MAPK pathway inhibition by reactivating upstream RTKs (a feedback mechanism) or relying on parallel survival pathways.[1] Therefore, rational drug combinations are critical.
-
Upstream Inhibition: Combining this compound with inhibitors of upstream nodes like SHP2 or SOS1 can prevent the feedback reactivation of wild-type RAS and keep KRAS G12C in a more druggable, GDP-bound state.[1]
-
Downstream Inhibition: Co-targeting downstream effectors with MEK inhibitors (e.g., Trametinib) or ERK inhibitors can provide a more profound and durable vertical blockade of the MAPK pathway.[3] The combination of sotorasib (another KRAS G12C inhibitor) with trametinib is currently in clinical testing.[3]
-
Parallel Pathway Inhibition: In models where resistance is driven by pathways like PI3K/AKT/mTOR, combination with respective inhibitors can be effective.
Caption: Key nodes for combination therapy with this compound in the MAPK pathway.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a direct question-and-answer format.
Issue 1: Suboptimal Potency in In Vitro Assays
Q: We are treating our KRAS G12C mutant cell line (e.g., NCI-H358) with this compound, but we're not observing the expected IC50 value or a significant reduction in phosphorylated ERK (pERK) levels. What's going wrong?
This is a common issue that can often be resolved by systematically evaluating experimental parameters.
Potential Causes & Recommended Solutions
-
Incorrect Drug Concentration or Stability:
-
Action: Confirm the concentration and integrity of your this compound stock solution. We recommend preparing fresh aliquots from a powder source, dissolving in 100% DMSO to a high concentration (e.g., 10-20 mM), and storing at -80°C. Avoid repeated freeze-thaw cycles.
-
Causality: Covalent inhibitors can be susceptible to hydrolysis. An improperly stored or aged stock solution will have reduced potency.
-
-
Suboptimal Assay Conditions:
-
Action: For pERK analysis, ensure your time point is appropriate. The inhibition of pERK by this compound can be rapid (1-4 hours). For cell viability assays (e.g., CellTiter-Glo), a longer incubation period (72-96 hours) is required to observe the cytostatic/cytotoxic effects.
-
Causality: There is a temporal disconnect between target engagement/pathway inhibition (fast) and the resulting effect on cell proliferation (slow). Your assay must be timed to capture the correct biological event.
-
-
High Level of Basal Upstream Signaling:
-
Action: Culture your cells in low-serum media (e.g., 0.5-1% FBS) for 12-24 hours prior to and during this compound treatment. This reduces RTK activation by growth factors in the serum.
-
Causality: High serum levels can activate RTKs, shifting the KRAS G12C population to the drug-insensitive "on" state, thus masking the inhibitor's true potency.[1]
-
-
Cell Line Identity and Passage Number:
-
Action: Verify the identity of your cell line via short tandem repeat (STR) profiling. Use cells at a low passage number.
-
Causality: Cell lines can be misidentified or can drift genetically at high passage, potentially acquiring resistance mutations or altering their signaling network.
-
Troubleshooting Workflow: Suboptimal In Vitro Potency
Caption: A step-by-step workflow for troubleshooting low this compound potency in vitro.
Issue 2: Acquired Resistance in Preclinical Models
Q: Our xenograft model initially responded to this compound, but the tumors have started to regrow. How do we investigate and overcome this acquired resistance?
Acquired resistance is a significant clinical and preclinical challenge. It typically arises from genetic or non-genetic alterations that allow the tumor to bypass its dependency on KRAS G12C.
Mechanisms of Resistance & Investigative Strategies
| Mechanism Type | Specific Examples | Recommended Investigative Action | Potential Therapeutic Counter |
| On-Target Resistance | Secondary mutations in KRAS (e.g., G12V, H95D/Q/R) that prevent this compound binding or alter nucleotide preference.[4] | Targeted DNA sequencing of the KRAS gene from resistant tumors. | Switch to a different KRAS inhibitor that may tolerate the new mutation; next-generation pan-RAS inhibitors. |
| Bypass Track Activation | Amplification or mutation of upstream RTKs (EGFR, MET, FGFR); mutations in downstream effectors (e.g., NRAS, BRAF); activation of parallel pathways (PI3K/AKT).[4] | Phospho-RTK array, Western blotting for key signaling nodes (pAKT, pMET), whole-exome or RNA sequencing. | Combination therapy targeting the identified bypass pathway (e.g., add an EGFR or PI3K inhibitor). |
| KRAS Amplification | Increased copy number of the KRAS G12C allele.[4] | DNA copy number analysis (e.g., qPCR, FISH, or sequencing data). | Increase this compound dose if tolerable; combine with an upstream inhibitor (e.g., SHP2i) to curb overall RAS signaling. |
| Phenotypic Transformation | Histological changes, such as epithelial-to-mesenchymal transition (EMT) or transformation to a different cell type (e.g., squamous). | Immunohistochemistry (IHC) and pathological review of resistant vs. sensitive tumors. | May require a shift to standard chemotherapy or other targeted agents depending on the new phenotype. |
Part 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis for pERK/ERK Levels
This protocol validates the pharmacodynamic effect of this compound on the MAPK pathway.
-
Cell Seeding: Plate KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): The next day, replace the growth media with low-serum media (0.5% FBS) and incubate for 12-24 hours.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-4 hours).
-
Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Run the gel and subsequently transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C, following the manufacturer's recommended dilutions.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities. A potent response is indicated by a dose-dependent decrease in the pERK/Total ERK ratio.
Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Efficacy Study
This protocol outlines a standard workflow for assessing this compound potency in a more clinically relevant model.
-
Model Selection: Select a well-characterized KRAS G12C mutant PDX model (e.g., from non-small cell lung cancer).
-
Implantation: Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage.
-
This compound Group: Administer this compound at a predefined dose (e.g., 3-30 mg/kg, based on literature) daily via oral gavage.[5]
-
Combination Group (Optional): Administer this compound plus a second agent (e.g., an EGFR or MEK inhibitor) following an optimized dosing schedule.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Pharmacodynamic (PD) Analysis (Optional): At the end of the study (or in a satellite cohort), collect tumors at a specific time point post-final dose (e.g., 4 hours) to analyze pERK/ERK levels by Western blot or IHC to confirm target engagement in vivo.
-
Endpoint and Analysis: Continue the study until tumors in the vehicle group reach a predetermined endpoint size (e.g., 1500 mm³). Analyze data by comparing tumor growth inhibition (TGI) between groups. Significant anti-tumor activity can range from tumor growth inhibition to complete regression.[5]
References
-
Peng, S. -B. et al. (2021). Discovery and preclinical characterization of novel KRAS G12C inhibitor, LY-3537982. American Association for Cancer Research Annual Meeting. [Link]
-
Ricciuti, B. (2022). Mechanisms of resistance to KRAS G12C inhibitors. Magdalen Medical Publishing. [Link]
-
Lito, P. et al. (2020). Why KRAS Inhibitors for Lung Cancer Stop Working (and What Can Be Done about It). Memorial Sloan Kettering Cancer Center. [Link]
-
Hallin, J. et al. (2019). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery. [Link]
-
Ryan, M. B., & Corcoran, R. B. (2018). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. The FEBS Journal. [Link]
-
Burgess, M. R., & Prentis, J. W. (2022). More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C. American Society of Clinical Oncology Educational Book. [Link]
Sources
Addressing variability in ARS-1630 experimental outcomes
Topic: Addressing Variability in KRAS G12C Inhibitor Experiments
Status: Active | Tier: Level 3 (Senior Scientist Support)
Introduction: The "GDP-Trapping" Paradigm
Welcome to the ARS-1630 technical support center. If you are observing inconsistent IC50 values, "biphasic" signaling responses, or variability between cell lines (e.g., NCI-H358 vs. A549), it is likely due to a misunderstanding of the compound's unique mechanism of action (MoA).
The Critical Insight: this compound is a covalent inhibitor that binds to the Switch II Pocket (S-IIP) only when KRAS G12C is in its inactive (GDP-bound) state.[1] It does not bind active (GTP-bound) KRAS.[2] Therefore, efficacy is not just a function of binding affinity, but of the nucleotide cycling rate (the speed at which KRAS hydrolyzes GTP to GDP).
Module 1: Compound Handling & Stability (Pre-Analytical)
Common Ticket: "My compound precipitated in the media" or "Potency dropped after storage."
Troubleshooting Guide: Solubility & Storage
| Issue | Root Cause | Validated Solution |
| Precipitation in Media | This compound is highly hydrophobic. Direct addition of high-concentration DMSO stock to aqueous media causes "crash-out." | Serial Dilution Method: Perform all serial dilutions in 100% DMSO first. Only the final step should be a 1:1000 dilution into media (e.g., 1 µL drug into 1 mL media) to keep DMSO <0.1%. |
| Loss of Potency | Hydrolysis of the acrylamide warhead (the covalent binder) due to repeated freeze-thaw cycles. | Aliquot Immediately: Upon receipt, dissolve in anhydrous DMSO and aliquot into single-use vials. Store at -80°C. Never freeze-thaw more than 3 times. |
| Plastic Binding | Hydrophobic compounds can bind to polystyrene surfaces. | Use polypropylene plates/tubes for intermediate dilution steps. |
Module 2: Cellular Assay Optimization (Analytical)
Common Ticket: "I see no inhibition of p-ERK at 4 hours, but the literature says it works."
FAQ: Kinetic Dependency
Q: Why is my Western Blot showing high p-ERK levels after treatment? A: You likely harvested too early. Unlike reversible ATP-competitive inhibitors (e.g., gefitinib) which work in minutes, this compound requires time-dependent accumulation . It must wait for KRAS to cycle to GDP to trap it.[2]
-
Recommendation: Perform a time-course experiment (2, 4, 8, 24 hours). Maximal inhibition of p-ERK typically occurs between 12–24 hours .
Q: Why do my IC50 curves shift between experiments? A: This is often due to Seeding Density Variance .
-
Mechanism: Confluent cells cycle slower. If cells stop dividing (contact inhibition), KRAS cycling slows down, reducing the drug's opportunity to bind.
-
Protocol Fix: Optimize seeding so cells are in log-phase growth for the entire duration of the assay (usually 72–120 hours).
Visualizing the "Trapping" Logic
The following diagram illustrates why high GEF activity (which pushes KRAS to GTP) creates resistance to this compound.
Figure 1: The Kinetic Trap. This compound requires the KRAS-GDP state. High GEF activity (SOS1) acts as a resistance mechanism by depleting the drug's target substrate.
Module 3: Biological Variability & Adaptive Resistance
Common Ticket: "NCI-H358 responds well, but SW1573 is resistant despite having the G12C mutation."
The "Adaptive Feedback" Problem
Inhibition of KRAS G12C relieves the negative feedback loop on upstream Receptor Tyrosine Kinases (RTKs), particularly EGFR . This leads to a rapid reactivation of wild-type RAS or PI3K signaling, masking the drug's effect.
Diagnostic Workflow:
-
Check Basal RTK Levels: Cell lines with high basal EGFR (e.g., colorectal cancer lines) are often intrinsically resistant.
-
Measure Phospho-Rebound: Blot for p-ERK and p-AKT at 24h and 48h. A return of signal at 48h indicates adaptive resistance.
-
Solution: Co-treatment with an EGFR inhibitor (e.g., Cetuximab or Afatinib) is often required to stabilize the effect.
Module 4: Validated Experimental Protocols
Protocol A: Covalent Engagement Western Blot
Purpose: To verify the drug is actually binding to KRAS, distinct from downstream signaling.
Reagents:
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors + 10 mM N-ethylmaleimide (NEM) .
-
Critical: NEM blocks free cysteines during lysis, preventing artificial disulfide bridging or post-lysis drug binding.
-
-
Primary Antibody: Anti-KRAS (pan) or Anti-KRAS G12C specific.
-
Gel: High-resolution SDS-PAGE (requires extended running time to separate drug-bound from unbound if using a mobility shift assay).
Steps:
-
Treat cells with this compound (0.1, 1, 10 µM) for 24 hours .
-
Wash 2x with ice-cold PBS.
-
Lyse immediately on ice in NEM-containing buffer.
-
Mobility Shift Analysis: this compound adds molecular weight (~400-500 Da). While small, on a high-percentage gel (12-15%) or using specific "shift" reagents, you may see a migration delay or "smearing" of the KRAS band compared to DMSO control.
-
Alternative (Surrogate): Blot for p-ERK1/2. Complete loss of p-ERK is the functional readout of engagement.
Protocol B: Long-Term Viability Assay (CTG)
Purpose: Accurate IC50 determination avoiding contact inhibition artifacts.
-
Day 0: Seed cells in 96-well white-walled plates.
-
NCI-H358: 2,000 cells/well.
-
MIA PaCa-2: 1,500 cells/well.
-
A549: 1,000 cells/well.
-
-
Day 1: Add this compound (Serial dilution in DMSO, then media). Final DMSO = 0.1%.
-
Day 4 or 5: (Crucial: Do not read at 48h).
References
-
Patricelli, M. P., et al. (2016).[1][6][7] "Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State." Cancer Discovery.
- Foundational paper establishing the GDP-trapping mechanism.
-
Janes, M. R., et al. (2018).[1][8] "Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor." Cell.
- Describes the optimization of the quinazoline scaffold (ARS-1620/1630) for in vivo stability.
-
Misale, S., et al. (2019).[1] "KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition." Clinical Cancer Research.
- Key reference for adaptive resistance and feedback loops.
-
Ryan, M. B., et al. (2020). "Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRAS G12C Inhibition." Clinical Cancer Research.
- Details the mechanism of EGFR reactiv
Sources
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ita.promega.com [ita.promega.com]
- 5. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
ARS-1630 Technical Support Center: Best Practices for Laboratory Handling and Experimentation
Welcome to the technical support guide for ARS-1630, a potent and specific covalent inhibitor of the KRAS G12C mutant protein. As Senior Application Scientists, we have compiled this resource to provide researchers with field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments. This guide is structured in a question-and-answer format to directly address the practical challenges and queries you may encounter.
Part 1: Foundational Knowledge & Mechanism of Action
This section covers the core scientific principles of this compound, which are essential for designing and interpreting experiments correctly.
Q: What is this compound and what is its specific mechanism of action?
A: this compound is a highly selective, covalent inhibitor designed to target the specific glycine-to-cysteine mutation at codon 12 (G12C) of the KRAS protein. The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active, GTP-bound state and an inactive, GDP-bound state.
The critical insight for using this compound effectively is understanding its state-dependent mechanism. It binds to and modifies the mutant cysteine residue only when the KRAS G12C protein is in its inactive, GDP-bound conformation .[1] This is because the binding pocket it targets, known as the Switch-II pocket (S-IIP), is accessible in this state.[1] Once covalently bound, this compound locks the KRAS G12C protein in its inactive state, preventing it from engaging with downstream effectors like RAF, thus inhibiting the MAPK signaling cascade and suppressing tumor cell proliferation.
This mechanism dictates that for maximal efficacy, there must be active cycling of KRAS G12C between the GTP and GDP states within the target cells.[1]
Caption: KRAS G12C signaling and this compound's mechanism of action.
Part 2: Reagent Handling, Reconstitution, and Storage
Proper handling of this compound is the first step toward reliable and reproducible results.
Q: How should I store and handle the solid this compound compound?
A: Upon receipt, store the lyophilized this compound powder at -20°C. For short-term storage (weeks), 4°C is acceptable. Always refer to the Safety Data Sheet (SDS) before handling any chemical.[2] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation.
Q: What is the best practice for preparing a concentrated stock solution for in vitro experiments?
A: The most common and recommended solvent for creating a high-concentration stock solution for in vitro use is dimethyl sulfoxide (DMSO) .
Step-by-Step Protocol: Preparing a 10 mM DMSO Stock
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to achieve your desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 431.53 g/mol .
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Vortex the solution thoroughly. If full dissolution is slow, gentle warming in a water bath (37°C) and/or brief sonication can aid the process.[1] Ensure the solution is completely clear before use.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q: My research requires in vivo administration. How should I formulate this compound?
A: Formulating this compound for in vivo use requires specific solvent systems to ensure solubility and bioavailability. Preparing a fresh working solution on the day of use is highly recommended.[1] Below are established protocols.
| Formulation # | Solvent Composition (v/v) | Final Concentration | Solution Type | Best For |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | General use, ensures solubility. |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution | Oral and intraperitoneal injection; requires sonication. |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Suitable for longer dosing periods. |
| Data synthesized from MedChemExpress.[1] |
Example Preparation (Protocol 1): To make 1 mL of a 2.5 mg/mL working solution:
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
Add 100 µL of the DMSO stock to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80. Mix again until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
Part 3: Troubleshooting and FAQs
This section addresses common issues encountered during experimentation.
Q: My this compound is precipitating out of my cell culture media. What went wrong?
A: This is a common issue related to the limited aqueous solubility of many small molecule inhibitors.
-
Cause 1: High Final Concentration of DMSO. Ensure the final concentration of DMSO in your culture media is low, typically ≤ 0.1%. High DMSO concentrations can be toxic to cells and can cause compounds to crash out of solution.
-
Cause 2: Insufficient Mixing. When adding the drug to the media, do not add the concentrated stock directly to the full volume. Instead, pipette the stock solution into a small volume of media, mix vigorously by pipetting or vortexing, and then add this pre-diluted solution to the rest of your media.
-
Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing your DMSO stock can lead to compound degradation and precipitation. Using single-use aliquots is the best way to prevent this.
Q: I am not observing the expected inhibitory effect on my KRAS G12C mutant cells. What should I investigate?
A: If this compound is not performing as expected, a systematic review of your experimental setup is necessary.
-
Confirm the Mechanism: Remember, this compound requires active GTP/GDP cycling.[1] If your cells are cultured in conditions that push KRAS into a predominantly GTP-bound state (e.g., extremely high serum concentrations or co-occurring mutations that activate upstream signaling), the inhibitor's efficacy may be reduced. Consider serum-starving cells for a few hours before treatment to lower baseline signaling.
-
Verify Cell Line Identity: Confirm that your cell line indeed harbors the KRAS G12C mutation and has not been contaminated or misidentified. Perform regular cell line authentication.
-
Optimize Concentration and Duration: Ensure you are using an appropriate concentration range and treatment duration. Run a dose-response curve (e.g., from 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Check Compound Integrity: If you suspect the compound has degraded, use a fresh aliquot or a new vial of this compound to repeat a key experiment.
Caption: A self-validating workflow for troubleshooting this compound experiments.
Q: What are the best positive and negative controls for an this compound experiment?
A: Proper controls are the foundation of a trustworthy experiment.
-
Positive Control Cell Line: A well-characterized cancer cell line known to harbor the KRAS G12C mutation and show sensitivity to this class of inhibitors (e.g., NCI-H358).
-
Negative Control Cell Line: A cancer cell line that is KRAS wild-type or harbors a different KRAS mutation (e.g., A549 which is KRAS G12S). This compound should show minimal activity in these cells, demonstrating its specificity.
-
Vehicle Control: Treat a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver this compound. This control is essential to ensure that any observed effects are due to the inhibitor and not the vehicle.
Q: Are there known mechanisms of resistance to KRAS G12C inhibitors that I should be aware of?
A: Yes, while KRAS G12C inhibitors are effective, both primary and acquired resistance can occur.[3] Understanding these can help in designing combination therapy studies. Mechanisms observed with this class of inhibitors include:
-
On-Target Resistance: Secondary mutations in the KRAS G12C protein that prevent the inhibitor from binding effectively.
-
Off-Target Resistance (Bypass Signaling): Upregulation of alternative signaling pathways that bypass the need for KRAS signaling, such as activation of other receptor tyrosine kinases (e.g., EGFR, MET) or downstream components of the MAPK pathway.[4]
References
-
Transportation, Handling, and Storage Requirements. The University of Arizona. [Link]
-
An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. Awad, M. M., & Hammerman, P. S. (2023). Journal of Thoracic Oncology. [Link]
-
Rational cell culture optimization enhances experimental reproducibility in cancer cells. Lapek, J. D., Jr, et al. (2017). Nature Methods. [Link]
-
Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Russo, M., et al. (2021). Cancers. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transportation, Handling, and Storage Requirements | Financial Policies [policy.fso.arizona.edu]
- 3. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance ARS-1630 In Vivo Bioavailability
Introduction
ARS-1630 is a potent and selective covalent inhibitor of KRAS G12C, a critical oncogenic driver in various solid tumors. As with many small molecule inhibitors, achieving optimal oral bioavailability is a significant hurdle in preclinical and clinical development. Low bioavailability can lead to high inter-individual variability, suboptimal target engagement, and ultimately, diminished therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource outlining common challenges and actionable strategies to improve the in vivo bioavailability of this compound and similar covalent inhibitors.
The development history of KRAS G12C inhibitors shows that early scaffolds often faced challenges with permeability, solubility, and oral bioavailability, which were addressed through extensive medicinal chemistry and formulation efforts to produce clinically successful drugs like Sotorasib (AMG 510)[1]. This guide synthesizes established pharmaceutical principles with specific insights relevant to this important class of molecules.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Bioavailability Challenge
This section addresses foundational questions to help you characterize the underlying reasons for poor this compound bioavailability in your experiments.
Q1: What are the most likely reasons for the low oral bioavailability of this compound?
Low oral bioavailability is typically a result of one or more of the following factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. Covalent inhibitors like this compound are often lipophilic molecules with poor solubility, limiting the concentration gradient available for absorption[2][3].
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelium to enter systemic circulation. This compound may have physicochemical properties (e.g., high molecular weight, polar surface area) that hinder its passive diffusion across the gut wall[1].
-
First-Pass Metabolism: The drug may be extensively metabolized by enzymes (e.g., Cytochrome P450s) in the intestinal wall or the liver before it reaches systemic circulation[4].
-
Efflux by Transporters: The drug may be a substrate for efflux transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which are present on the apical membrane of enterocytes and actively pump the drug back into the GI lumen[2].
Q2: How can I determine if solubility or permeability is the primary rate-limiting step?
The Biopharmaceutics Classification System (BCS) is the authoritative framework for this assessment. It categorizes drugs based on their aqueous solubility and intestinal permeability.
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Given the data from related KRAS G12C inhibitors, this compound is most likely a BCS Class II or IV compound[1]. The first critical step is to experimentally determine its solubility and permeability to guide your formulation strategy. A decision tree for strategy selection is outlined below.
Diagram 1: Decision Workflow for Bioavailability Enhancement
Caption: A workflow to guide the selection of an appropriate bioavailability enhancement strategy based on the physicochemical properties of this compound.
Q3: My compound appears to be a substrate for efflux transporters. What are my options?
If you suspect efflux is limiting absorption (e.g., from in vitro Caco-2 assays), you can:
-
Co-administer a Transporter Inhibitor: In preclinical studies, using a known P-gp/BCRP inhibitor can confirm the transporter's role. However, this is often not a viable clinical strategy due to drug-drug interaction risks.
-
Use Formulation Excipients: Certain excipients used in lipid-based formulations (e.g., Cremophor® EL, Tween® 80) can inhibit efflux transporters, thereby increasing intestinal absorption[2].
-
Bypass Efflux Mechanisms: Nanoparticle-based systems can utilize alternative absorption pathways (e.g., endocytosis), and lymphatic transport can be promoted with lipid formulations, partially bypassing efflux pumps and first-pass metabolism[2].
Section 2: Troubleshooting Guide - Formulation Strategies & Protocols
This section provides detailed solutions to common bioavailability problems.
Issue 1: Poor aqueous solubility results in low dissolution rate and absorption.
This is the most common challenge for BCS Class II/IV compounds. The goal is to increase the concentration of dissolved drug in the GI tract.
Mechanism: ASDs stabilize the drug in a high-energy, amorphous state within a polymer matrix. This prevents the drug from crystallizing and allows it to achieve a transient state of "supersaturation" in the gut, dramatically increasing the thermodynamic driving force for absorption[1][5].
When to Use: Excellent for BCS Class II compounds where dissolution is the primary barrier. Can also be effective for BCS Class IV, but permeability may remain a challenge.
Diagram 2: Mechanism of Amorphous Solid Dispersion (ASD)
Caption: ASDs enhance bioavailability by creating and maintaining a supersaturated drug solution in the intestine.
Experimental Protocol: Preparation of this compound ASD by Spray Drying
-
Polymer & Solvent Selection:
-
Select a polymer based on the drug's properties. Common choices include HPMC-AS, PVP-VA (Kollidon® VA64), and Soluplus®.
-
Identify a common solvent system that dissolves both this compound and the chosen polymer (e.g., acetone, methanol, or a mixture).
-
-
Solution Preparation:
-
Prepare a solution with a specific drug-to-polymer ratio (start with 1:3 or 1:4 w/w). A typical concentration is 5-10% total solids.
-
Ensure complete dissolution using a magnetic stirrer.
-
-
Spray Drying:
-
Set the spray dryer parameters (e.g., inlet temperature, gas flow rate, pump rate). These must be optimized to ensure rapid solvent evaporation without causing thermal degradation of this compound.
-
Spray the solution into the drying chamber. The rapid evaporation "freezes" the drug in its amorphous state within the polymer particles.
-
-
Secondary Drying:
-
Collect the resulting powder and dry it further under a vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the drug using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Perform in vitro dissolution testing in simulated gastric and intestinal fluids to confirm enhanced dissolution rate and supersaturation compared to the crystalline drug.
-
Mechanism: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate. This approach was successfully used to develop a pH-independent nanocrystalline formulation for the KRAS G12C inhibitor Sotorasib, improving its dissolution and permeability profile[6].
When to Use: Effective for BCS Class II drugs. It is a robust method that keeps the drug in its crystalline state, which can be more stable than amorphous forms.
Experimental Protocol: Preparation of this compound Nanosuspension by Wet Media Milling
-
Slurry Preparation:
-
Disperse this compound powder in an aqueous solution containing stabilizers (e.g., a combination of a polymer like HPMC and a surfactant like Poloxamer 188 or SDS).
-
A typical starting concentration is 5-10% (w/v) drug.
-
-
Milling:
-
Add the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).
-
Mill at a high speed for several hours. The high-energy collisions between the beads and drug particles will fracture the crystals, reducing their size.
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction. Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Post-Processing (Optional):
-
The final nanosuspension can be used as a liquid oral dose or lyophilized into a powder for reconstitution or inclusion in solid dosage forms. Cryoprotectants (e.g., trehalose) should be added before lyophilization to prevent particle aggregation[6].
-
Section 3: Experimental Workflow for In Vivo Evaluation
Once you have developed a new formulation, a comparative pharmacokinetic (PK) study in an animal model (e.g., mice or rats) is essential to quantify the improvement in bioavailability.
Diagram 3: Workflow for a Comparative In Vivo PK Study
Caption: Step-by-step workflow for assessing the in vivo performance of an enhanced this compound formulation.
Protocol: Comparative Oral Pharmacokinetic Study in Mice
-
Animal Model: Use male CD-1 or BALB/c mice (n=3-4 per group/time point). Acclimate animals for at least 3 days. Fast animals overnight before dosing.
-
Formulation Preparation:
-
Group 1 (Control): Prepare a simple suspension of crystalline this compound in a standard vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Group 2 (Test): Prepare the enhanced formulation (e.g., dissolve the ASD powder or dilute the nanosuspension) in the same vehicle to the same final concentration.
-
-
Dosing:
-
Administer a single oral dose (e.g., 10 mg/kg) to each mouse via gavage. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (via retro-orbital or tail vein sampling) at predetermined time points (e.g., 15 min, 30 min, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each formulation.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation and Interpretation
Summarize your results in a clear table to compare the performance of the formulations.
| Parameter | Control Formulation (Mean ± SD) | Test Formulation (Mean ± SD) | % Improvement |
| Dose (mg/kg) | 10 | 10 | - |
| Cmax (ng/mL) | Value | Value | Calculate |
| Tmax (h) | Value | Value | - |
| AUC₀₋₂₄ (ng·h/mL) | Value | Value | Calculate |
| Relative F (%) | 100% | (AUCTest / AUCControl) x 100 | Calculate |
-
Cmax (Maximum Concentration): A higher Cmax indicates a faster rate of absorption.
-
Tmax (Time to Cmax): A shorter Tmax also suggests faster absorption.
-
AUC (Area Under the Curve): This represents the total drug exposure over time. A significantly higher AUC for the test formulation indicates a greater extent of absorption.
-
Relative Bioavailability (F): This directly quantifies the improvement in total drug absorption provided by your new formulation compared to the control.
References
-
Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]
-
Xue, J. Y., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Genes & Diseases. Available at: [Link]
-
Xue, J. Y., et al. (2021). Covalent inhibitor targets KRas G12C : A new paradigm for drugging the undruggable and challenges ahead. PubMed. Available at: [Link]
-
Patricelli, M. P., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. ResearchGate. Available at: [Link]
-
Brouwers, J., et al. (2009). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available at: [Link]
-
Arizona Legislature. (2022). SB1630 - 552R - Senate Fact Sheet. Available at: [Link]
-
Ahlin, M., et al. (2020). Metabolite Transporters as Regulators of Immunity. PMC. Available at: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
Olsson, L. E., et al. (2002). A novel evaluation of subcutaneous formulations by in vivo magnetic resonance imaging (MRI). PubMed. Available at: [Link]
-
Pireddu, R., et al. (2023). formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kalgutkar, A. S., et al. (2016). Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents. PubMed. Available at: [Link]
-
Arizona Legislature. (2022). SB1630 - 552R - Senate Fact Sheet. Available at: [Link]
-
Arizona Legislature. (2022). SB1630 - 552R - Senate Fact Sheet. Available at: [Link]
-
Patilea-Vrana, G., & Unadkat, J. D. (2016). Transport vs. Metabolism: What Determines the Pharmacokinetics and Pharmacodynamics of Drugs? Insights From the Extended Clearan. SciSpace. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. scispace.com [scispace.com]
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Technical Support Center: Troubleshooting Western Blots for ARS-1630 Treated Samples
Welcome to the technical support center for researchers utilizing the KRAS G12C inhibitor, ARS-1630. This guide is designed to provide in-depth troubleshooting for common issues encountered during Western blot analysis of this compound treated samples. As scientists, we understand that a successful Western blot is not just about following steps, but about understanding the underlying principles to make informed decisions when things don't go as planned. This guide is structured to empower you with that understanding.
The Science Behind this compound Inhibition and Western Blotting
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This mutation is a key driver in several cancers, including a subset of non-small cell lung cancers.[1][2] The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation. This, in turn, drives downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and differentiation.[3][4]
This compound specifically and irreversibly binds to the mutant cysteine at position 12, locking the KRAS G12C protein in its inactive GDP-bound state. The primary and most direct way to assess the efficacy of this compound in a cellular context is to perform a Western blot to measure the phosphorylation status of downstream effectors like ERK and AKT. A successful experiment will show a dose- and time-dependent decrease in the phosphorylated forms of these proteins (p-ERK and p-AKT) without a significant change in their total protein levels.
Caption: A logical workflow for troubleshooting Western blots.
References
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Western blot analysis showing the effect of KRAS mutant knockdown. ResearchGate. [Link]
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A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. PNAS. [Link]
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HC-A-23May12-EN01 Western Blot Handbook & Troubleshooting Guide. Abbkine. [Link]
-
PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models. MDPI. [Link]
-
KRAS G12C mutation-induced TOPK overexpression contributes to tumour progression in non-small cell lung cancer. PubMed Central. [Link]
-
Western blotting analysis of KRAS downstream signal pathways. ResearchGate. [Link]
-
Literature review of advances and challenges in KRAS G12C mutant non-small cell lung cancer. PubMed Central. [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
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Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRAS. AACR Journals. [Link]
-
Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. PMC. [Link]
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Technical Support Center: Optimizing ARS-1630 Treatment Duration In Vitro
Welcome to the technical support guide for ARS-1630, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the duration of this compound treatment in your in-vitro experiments. We will move beyond simple protocols to explain the underlying principles, helping you design robust experiments and troubleshoot common challenges effectively.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its mechanism of action, which are crucial for designing effective treatment strategies.
Q1: What is the precise mechanism of action for this compound?
This compound is an allele-specific inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1] A critical aspect of its mechanism is that it preferentially targets KRAS G12C when it is in its inactive, GDP-bound state.[2] This traps the protein in an "off" conformation, preventing it from engaging with downstream effector proteins and thereby inhibiting the constitutively active signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK), that drive proliferation in KRAS G12C-mutant cells.[3]
Q2: Why is treatment duration a critical parameter to optimize?
Optimizing treatment duration is essential for several reasons:
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Observing Maximal Phenotypic Effect: While target engagement and initial signaling inhibition can be rapid, downstream consequences like apoptosis or significant cell cycle arrest may require prolonged exposure.
-
Understanding Cellular Adaptation: Cancer cells can adapt to targeted therapies. Short-term treatment may show profound inhibition, but longer exposure can reveal feedback mechanisms or the emergence of resistance.[2]
-
Distinguishing Cytostatic vs. Cytotoxic Effects: A short duration might only reveal a cytostatic (growth-inhibiting) effect, whereas a longer duration is necessary to determine if the compound is truly cytotoxic (cell-killing).
-
Modeling Clinical Dosing Strategies: In-vitro experiments can inform in-vivo studies. Exploring different durations, such as continuous versus intermittent or pulsatile dosing, can provide insights into strategies that might delay the onset of resistance.[4][5]
Section 2: Designing Your Time-Course Experiment
A well-designed experiment is the cornerstone of reliable data. Here we outline the logic and practical steps for determining the optimal treatment window for your specific cell model and endpoint.
Q3: Where do I start? How do I determine the initial concentration and a suitable range of time points for my experiment?
The first step is always to determine the potency of this compound in your specific cell line by performing a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) value. This is typically done using a 72-hour cell viability assay.
Once you have an IC50 value, you can design your time-course experiment. A logical workflow is to assess both early signaling events and later phenotypic outcomes.
Caption: Experimental workflow for optimizing this compound treatment duration.
Recommended Starting Parameters:
The table below provides evidence-based starting points for various common assays. Note that these should be optimized for your specific cell line and experimental conditions.
| Assay Type | Purpose | This compound Concentration | Recommended Durations |
| Western Blot | Assess target engagement & pathway inhibition | 10x IC50 (e.g., 1 µM) | 2, 4, 8, 24 hours |
| Cell Viability | Determine cytostatic/cytotoxic effects | IC50, 10x IC50, 100x IC50 | 24, 48, 72, 96, 120 hours |
| Apoptosis Assay | Quantify programmed cell death | 10x IC50 | 24, 48, 72 hours |
| Cell Cycle Analysis | Investigate cell cycle arrest | 10x IC50 | 24, 48 hours |
Data synthesized from common practices reported in literature such as treating for 24 hours for lysate analysis and up to 5 days for viability assays.[6]
Q4: How do I confirm that this compound is engaging its target in my time-course experiment?
The most direct and reliable method is to measure the phosphorylation status of downstream effectors in the MAPK pathway. A rapid and sustained decrease in phosphorylated ERK (p-ERK) is the hallmark of effective KRAS G12C inhibition.
Causality: this compound locks KRAS G12C in an inactive state, preventing it from activating BRAF, which in turn prevents the phosphorylation cascade through MEK to ERK. Therefore, a loss of p-ERK signal is a direct proxy for target inhibition. We recommend performing a western blot for p-ERK and total ERK at your early time points (e.g., 2, 4, 8, 24 hours). You should observe a significant reduction in the p-ERK/total ERK ratio.
Section 3: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section provides solutions to common problems encountered during this compound treatment.
Q5: I am not observing a significant decrease in cell viability even after 72 hours at what should be an effective concentration. What's wrong?
This is a common issue that can stem from several sources. Let's break down the possibilities.
Caption: Troubleshooting logic for lack of this compound efficacy.
Troubleshooting Checklist:
| Problem | Potential Cause | Recommended Action |
| No p-ERK inhibition | 1. Compound Inactivity: Degradation of this compound stock, incorrect concentration. | Use a fresh aliquot of the compound. Confirm stock concentration. Run a parallel experiment on a validated KRAS G12C positive control cell line (e.g., NCI-H358). |
| 2. Incorrect Cell Line: The cell line may not harbor the KRAS G12C mutation or may have been misidentified. | Confirm the KRAS G12C mutation status of your cell line via sequencing. Perform STR profiling to authenticate the cell line. | |
| p-ERK is inhibited, but viability is unchanged | 1. Signaling Redundancy: Cells may rely on parallel pathways (e.g., PI3K/AKT) for survival, which can be independent of KRAS in some contexts.[1] | Perform western blots for key nodes in other survival pathways, such as p-AKT. |
| 2. Adaptive Resistance: Rapid feedback loops can reactivate RTKs (like EGFR or MET), which then re-stimulate the MAPK or other pathways, bypassing the KRAS G12C block.[2][7] | Analyze p-EGFR, p-MET, etc., at 24-48h post-treatment. Combination with an RTK inhibitor may be necessary.[2] | |
| 3. Cytostatic Effect Only: The primary effect of the drug in your cell line may be to halt proliferation rather than induce cell death within the observed timeframe. | Extend the treatment duration to 120 hours or longer. Perform a clonogenic survival assay, which is a more stringent, long-term measure of cell viability. |
Q6: My p-ERK signal rebounds after an initial decrease at 24 hours. What does this mean?
This is a classic sign of adaptive feedback. When you inhibit a key node like KRAS, the cell's homeostatic mechanisms can be triggered. Often, this involves the upregulation of growth factor receptors (RTKs) on the cell surface.[2] This leads to the activation of wild-type RAS proteins or other signaling arms that can eventually restore downstream signaling, including p-ERK. This is a crucial finding, suggesting that a single-agent treatment may be insufficient and that combination therapies could be required for a durable response.
Caption: Feedback loop causing signaling rebound after this compound treatment.
Section 4: Detailed Experimental Protocols
These protocols provide a self-validating framework for your experiments, including necessary controls.
Protocol 1: Time-Dependent Cell Viability Assay
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Cell Seeding: Seed your KRAS G12C mutant and a KRAS wild-type (negative control) cell line into separate 96-well clear-bottom plates at a pre-determined optimal density. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in full growth medium. Also prepare a vehicle control (e.g., 0.1% DMSO). Remove old media from cells and add the drug-containing media.
-
Incubation: Place plates in the incubator. You will have a separate plate for each time point (e.g., 24h, 48h, 72h, 96h, 120h).
-
Viability Measurement: At each time point, remove the designated plate from the incubator. Allow it to equilibrate to room temperature for 30 minutes. Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control at each respective time point. Plot the normalized viability against time for each concentration to visualize the time-dependent effect of this compound.
Protocol 2: Western Blot Analysis of p-ERK Inhibition
-
Cell Seeding & Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound (e.g., 10x IC50) and a vehicle control for your desired short-term time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: At each time point, place the plate on ice, wash cells twice with ice-cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each time point and normalize to the t=0 control.
References
-
Anonymous. (n.d.). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PubMed Central. PubMed Central. Retrieved January 28, 2026, from [Link]
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Lito, P., & Rosen, N. (2022). More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C. American Society of Clinical Oncology Educational Book. Retrieved January 28, 2026, from [Link]
-
Estrada Navarro, V., Panneton, V., Dong, L., Choi, H., Venkatesh, D., Maniyar, R., Schulze, I., Wolchok, J. D., & Merghoub, T. (2024). Abstract 7274: Optimization of intermittent dosing strategies of KRAS G12C inhibitors in preclinical lung cancer model. Cancer Research. Retrieved January 28, 2026, from [Link]
-
Anonymous. (n.d.). Fatal Disease Progression Driven by MET Amplification in EGFR and RBM1. CMAR. Retrieved January 28, 2026, from [Link]
-
Voisset, E., & Ricordel, C. (2024). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. Frontiers in Oncology. Retrieved January 28, 2026, from [Link]
-
Anonymous. (n.d.). The KRAS-G12C inhibitor: activity and resistance. SciSpace. Retrieved January 28, 2026, from [Link]
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Ricciuti, B. (2022). Mechanisms of resistance to KRAS G12C inhibitors. YouTube. Retrieved January 28, 2026, from [Link]
-
Molina-Arcas, M., et al. (2019). Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer. Science Translational Medicine. Retrieved January 28, 2026, from [Link]
-
Voisset, E., & Ricordel, C. (2024). Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. NIH. Retrieved January 28, 2026, from [Link]
-
Estrada Navarro, V., et al. (2024). Optimization of intermittent dosing strategies of KRAS G12C inhibitors in preclinical lung cancer model. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Burgess, M., & Gill, T. (2021). Mechanisms of Resistance to KRASG12C Inhibitors. ResearchGate. Retrieved January 28, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Potency and Efficacy of ARS-1620 and its Enantiomer, ARS-1630
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of specific inhibitors for previously "undruggable" oncogenes represents a significant leap forward. The KRAS G12C mutation, a prevalent driver in various solid tumors, has been a focal point of such efforts. This guide provides an in-depth comparison of two closely related molecules, ARS-1620 and ARS-1630, focusing on their potency and efficacy as KRAS G12C inhibitors. As we will explore, the profound differences in their biological activity underscore the critical importance of stereochemistry in drug design.
The Decisive Role of Atropisomerism in KRAS G12C Inhibition
ARS-1620 and this compound are atropisomers, a class of stereoisomers that are non-superimposable mirror images due to hindered rotation around a single bond. In the case of these molecules, this rotational restriction leads to two distinct, stable enantiomers. ARS-1620 is the active (S)-atropisomer, while this compound is the significantly less active (R)-atropisomer.[1] This structural nuance is the fundamental determinant of their differential interaction with the KRAS G12C protein.
ARS-1620 is a potent, selective, and orally bioavailable covalent inhibitor that specifically targets the cysteine residue at position 12 of the KRAS G12C mutant protein.[1][2][3] It binds to the inactive, GDP-bound state of KRAS G12C, trapping it in this conformation and thereby preventing its activation and downstream signaling.[1][4] This covalent modification is highly specific to the G12C mutant, sparing the wild-type KRAS protein. The atropisomeric selectivity of ARS-1620 is crucial for its high potency.[1][5] In stark contrast, its enantiomer, this compound, exhibits dramatically reduced activity, being reported as nearly 1000-fold less potent.[1]
Comparative Analysis of Potency and Efficacy
The following tables summarize the available quantitative data for ARS-1620, highlighting its superior performance. Due to its significantly lower activity, specific potency and efficacy data for this compound are not widely reported in peer-reviewed literature; its primary role in research is as a negative control to demonstrate the stereospecificity of ARS-1620.
Table 1: Comparative Potency of ARS-1620 and this compound
| Compound | Target | Assay Type | IC50 | Relative Potency | Reference |
| ARS-1620 | KRAS G12C | RAS signaling in H358 cells | 120 nM | Highly Potent | [1] |
| This compound | KRAS G12C | Biochemical/Cellular Assays | Not widely reported | ~1000-fold less potent than ARS-1620 | [1] |
Table 2: In Vivo Efficacy of ARS-1620
| Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Mouse Xenograft | NSCLC cell lines | 200 mg/kg, once daily | Significant tumor regression | Broadly efficacious as a single agent | [3][6] |
| Patient-Derived Xenograft (PDX) | KRAS G12C+ tumors | Dose-dependent | Selective tumor regression | Demonstrates in vivo target dependency | [1] |
Mechanistic Insights: The KRAS G12C Signaling Pathway and Inhibitor Action
The KRAS protein is a central node in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent engagement of downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.
ARS-1620's mechanism of action involves covalently binding to the mutant cysteine-12 residue, which is only accessible in the inactive GDP-bound state. This irreversible modification locks KRAS G12C in its "off" state, effectively shutting down the oncogenic signaling cascade.
Experimental Methodologies for Evaluating KRAS G12C Inhibitors
The determination of potency and efficacy for KRAS G12C inhibitors like ARS-1620 relies on a suite of well-established biochemical and cellular assays. The trustworthiness of these findings is ensured by employing appropriate controls, including the use of the less active enantiomer, this compound, to confirm stereospecific activity.
Cell Viability Assay
This assay is fundamental to determining the cytotoxic or cytostatic effects of the inhibitor on cancer cells harboring the KRAS G12C mutation.
Protocol:
-
Cell Seeding: Plate KRAS G12C mutant cell lines (e.g., NCI-H358) and KRAS wild-type cell lines (as a negative control) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ARS-1620 or this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Western Blot for Phospho-ERK (pERK) Inhibition
This assay provides a direct measure of the inhibitor's ability to block downstream signaling from KRAS. A reduction in the phosphorylation of ERK is a key indicator of target engagement and pathway inhibition.
Protocol:
-
Cell Treatment: Treat KRAS G12C mutant cells with varying concentrations of ARS-1620 or this compound for a defined period (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of pERK inhibition.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and tolerability of a drug candidate.
Protocol:
-
Tumor Implantation: Subcutaneously implant KRAS G12C mutant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle control, ARS-1620 at various doses). Administer the compounds orally, once daily.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion
The comparative analysis of ARS-1620 and this compound provides a compelling illustration of the principle of stereospecificity in pharmacology. ARS-1620 has demonstrated significant potential as a potent and selective covalent inhibitor of KRAS G12C, with robust preclinical data supporting its efficacy.[1][2][3][6] Its less active enantiomer, this compound, serves as an invaluable tool for validating the on-target and stereospecific mechanism of action of ARS-1620. For researchers in the field of drug discovery and development, the story of ARS-1620 and this compound is a powerful reminder that subtle differences in three-dimensional structure can lead to profound differences in biological activity, a fundamental concept that continues to guide the design of next-generation targeted therapies.
References
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Chemietek. ARS-1620. Available at: [Link].
-
Frontiers. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells. Available at: [Link].
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Caerulum. ARS-1620: A promising new inhibitor for KRAS-mutant cancers. Available at: [Link].
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Janes, M. R., Zhang, J., Li, L. S., Hansen, R., Peters, U., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578–589.e17. Available at: [Link].
-
ResearchGate. X-ray co-crystal structure of ARS-1620,compound 14 and KRAS G12C. Available at: [Link].
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Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. RSC Medicinal Chemistry, 11(7), 764-773. Available at: [Link].
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Frontiers. Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer. Available at: [Link].
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YouTube. KRAS G12C Inhibition in Advanced NSCLC: AMG 510. Available at: [Link].
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Wiley Online Library. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer. Available at: [Link].
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Chen, J., et al. (2022). Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. Bioorganic Chemistry, 121, 105652. Available at: [Link].
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Ferma, I. (2019). ARS-1620, a G12C-Specific Inhibitor, is a Promising Candidate for KRAS-mutant Cancer. Oncology News, (July 20). Available at: [Link].
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Hayes, T. K., et al. (2016). Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression. Cancer Cell, 29(1), 75-89. Available at: [Link].
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Hallin, J., et al. (2020). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. Available at: [Link].
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ACS Publications. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. Available at: [Link].
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ResearchGate. Defining and Targeting Adaptations to Oncogenic KRASG12C Inhibition Using Quantitative Temporal Proteomics. Available at: [Link].
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ResearchGate. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Available at: [Link].
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bioRxiv. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. Available at: [Link].
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AACR Journals. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. Available at: [Link].
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PERK or GCN2 IP Western. Available at: [Link].
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PubMed Central. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner. Available at: [Link].
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Semantic Scholar. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Available at: [Link].
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ResearchGate. Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Available at: [Link].
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AACR Journals. Abstract 1056: Potent in vivo anti-tumor activity of D-1553 as a single agent and in combination with targeted therapeutics in a broad spectrum of patient-derived xenograft tumor models with KRas G12C mutation. Available at: [Link].
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PubMed Central. Activation of the Protein Kinase R–Like Endoplasmic Reticulum Kinase (PERK) Pathway of the Unfolded Protein Response after Experimental Traumatic Brain Injury and Treatment with a PERK Inhibitor. Available at: [Link].
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Rathod, L. S., Dabhade, P. S., & Mokale, S. N. (2023). Recent progress in targeting KRAS mutant cancers with covalent G12C-specific inhibitors. Drug Discovery Today, 28(5), 103557. Available at: [Link].
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The Evolving Landscape of KRAS G12C Inhibition: A Comparative Analysis of ARS-1630, Sotorasib, and Adagrasib
A Technical Guide for Researchers and Drug Development Professionals
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. However, the recent development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a paradigm shift in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC). This guide provides a detailed comparative analysis of three key players in this field: the clinical forerunner ARS-1630 (and its more potent enantiomer, ARS-1620), and the FDA-approved therapies sotorasib (AMG 510) and adagrasib (MRTX849). We will delve into their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their performance.
The KRAS G12C Mutation: A Long-Sought-After Target
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in NSCLC, colorectal cancer, and pancreatic cancer. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like the MAPK and PI3K-AKT cascades.
The presence of the cysteine residue in the KRAS G12C mutant protein provides a unique opportunity for targeted therapy. Covalent inhibitors are designed to form an irreversible bond with this specific cysteine, trapping the KRAS protein in its inactive, GDP-bound state and thereby blocking its oncogenic signaling.
Mechanism of Action: Covalent Inhibition of the "Undruggable"
All three inhibitors—ARS-1620, sotorasib, and adagrasib—are small molecules that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] They achieve this by targeting a cryptic pocket, known as the switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound conformation of KRAS G12C.[3] This covalent modification locks the protein in its inactive state, preventing the exchange of GDP for GTP and subsequently inhibiting downstream signaling pathways, such as the MAPK pathway, leading to the suppression of tumor cell growth and proliferation.[1][4]
Signaling Pathway of KRAS G12C and Inhibition
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A Senior Scientist's Comparative Guide to Validating ARS-1630 Target Engagement In Vivo
Authored For: Drug Development Professionals & Translational Scientists Pillar I: The Imperative of In Vivo Target Engagement
In the landscape of precision oncology, the development of covalent inhibitors targeting KRAS G12C, such as ARS-1630, represents a landmark achievement against a previously "undruggable" target.[1] However, the journey from a potent molecule in vitro to an effective therapeutic in vivo is fraught with challenges. Demonstrating that a drug reaches and binds to its intended target in a complex physiological system is the bedrock of its mechanism of action (MoA).[2] This guide provides a comparative analysis of state-of-the-art methodologies for validating the in vivo target engagement of this compound, offering field-proven insights into experimental design and data interpretation.
The central principle for assessing the target engagement of a covalent inhibitor is to quantify the remaining "free" or unmodified target protein after treatment. A decrease in the unbound target population directly correlates with the degree of drug occupancy. This guide will dissect and compare the premier techniques used to measure this critical parameter.
Pillar II: The KRAS G12C Signaling Axis
Understanding the target's context is paramount. KRAS is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages downstream effector proteins, primarily in the MAPK pathway (RAF-MEK-ERK), to drive cell proliferation and survival. The G12C mutation introduces a cysteine residue that can be covalently and selectively targeted by inhibitors like this compound. These inhibitors preferentially bind to KRAS G12C in its inactive, GDP-bound state, trapping it and preventing its activation.[3]
Step-by-Step Methodology:
-
Tissue Collection & Lysis:
-
Harvest tumor tissues from vehicle- and this compound-treated animals at defined time points post-dose. Immediately snap-freeze in liquid nitrogen. Causality: Rapid freezing is critical to halt all enzymatic activity and preserve the in-vivo modification state of the proteome.
-
Lyse tissues using a robust method, such as buffer-based homogenization followed by sonication, to ensure complete cell disruption and protein solubilization. [4] * Centrifuge to pellet debris and collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA assay. Causality: Accurate quantification is essential for ensuring equal protein input into the immunoaffinity enrichment step, which is a prerequisite for reliable comparative analysis.
-
-
Immunoaffinity (IA) Enrichment:
-
Incubate a defined amount of total protein lysate (e.g., 5-20 µg) with magnetic beads pre-conjugated with a pan-RAS or specific KRAS antibody. [3][4] * Wash the beads extensively to remove non-specifically bound proteins. Causality: This enrichment step is the key to achieving the sub-fmol sensitivity required to detect low-abundance proteins like KRAS from a complex tissue lysate.[3]
-
-
Proteolytic Digestion:
-
Perform on-bead digestion with trypsin. This cleaves the captured KRAS protein into a predictable set of peptides. Causality: Digestion is necessary to generate the specific peptides containing the Cys12 residue that will be analyzed by the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Q-Exactive or similar) coupled with liquid chromatography.
-
Employ a targeted method like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) to specifically look for the mass-to-charge (m/z) ratios of two parent ions: the native peptide containing Cys12 and the this compound-adducted peptide. [5]The instrument will then fragment these parent ions and monitor for specific daughter ions. Causality: A targeted approach dramatically increases sensitivity and specificity compared to untargeted discovery proteomics, allowing for precise quantification of the peptides of interest.[6]
-
-
Data Analysis & Occupancy Calculation:
-
Integrate the peak areas for the specific transitions of both the unmodified and adducted peptides.
-
Calculate Target Engagement (%) using the formula: % Engagement = [Adducted Peptide Area / (Adducted Peptide Area + Unmodified Peptide Area)] * 100
-
Alternatively, calculate the reduction in free target relative to the vehicle control. [7]
-
Protocol 2: Pharmacodynamic Validation via p-ERK Immunohistochemistry (IHC)
This method provides semi-quantitative, spatially-resolved validation of the functional consequence of this compound target engagement within the tumor microenvironment.
Step-by-Step Methodology:
-
Tissue Processing:
-
Harvest tumors from treated and control animals and immediately fix in 10% neutral buffered formalin for 24-48 hours.
-
Process tissues and embed in paraffin (FFPE). Section into 5 µm slices. Causality: Formalin fixation cross-links proteins, preserving tissue architecture and antigenicity for subsequent antibody-based detection.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0). Causality: Fixation can mask protein epitopes. HIER uses heat and pH to reverse some cross-links, unmasking the target epitope for the primary antibody.
-
-
Staining Procedure:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific antibody binding using a serum-based blocking solution.
-
Incubate sections with a validated primary antibody against phosphorylated ERK1/2 (p-ERK). Causality: p-ERK is a direct downstream node of KRAS signaling. A reduction in its levels is a reliable pharmacodynamic biomarker of upstream pathway inhibition.[8]
-
Incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Apply a chromogen substrate (e.g., DAB), which is converted by HRP into a visible brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Scan the slides using a digital slide scanner.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software (e.g., HALO, Visiopharm) or a pathologist-driven scoring system (e.g., H-score).
-
Compare the p-ERK signal in this compound-treated tumors to vehicle-treated controls. A significant reduction in p-ERK staining validates the functional engagement of the KRAS target in situ.
-
Pillar V: Comparative Landscape of KRAS G12C Inhibitors
While this compound was a pioneering tool compound, the clinical landscape is now defined by FDA-approved agents like Sotorasib (AMG-510) and Adagrasib (MRTX849), with others in development. [9][10]These molecules share the same covalent mechanism but differ in their pharmacokinetic and pharmacodynamic properties.
| Inhibitor | Key Differentiator / Reported Feature | Relevance to Target Engagement | Reference |
| ARS-1620 (Active enantiomer of this compound) | First-in-class compound demonstrating rapid and sustained in vivo target occupancy, leading to tumor regression. | Established the principle that high target occupancy is achievable and efficacious. Showed that monolayer cell culture can underestimate in vivo KRAS dependency. | [11] |
| Sotorasib (AMG-510) | First FDA-approved KRAS G12C inhibitor. | Clinical data demonstrates a rapid molecular response, with the KRAS G12C mutation becoming undetectable in plasma in 60% of patients by 3 weeks, implying high target engagement. | [9][12] |
| Adagrasib (MRTX849) | Longer half-life (~24h vs. ~6h for Sotorasib) and potential for CNS penetration. | The longer half-life is designed to provide more sustained target inhibition over the dosing interval, potentially overcoming resistance from KRAS nucleotide cycling. | [12] |
| GDC-6036 | Investigational inhibitor used to develop ultra-sensitive IA-LC-MS/MS assays for clinical biopsies. | The methods developed with this compound demonstrate that dose-dependent target engagement can be robustly measured in small tumor biopsies. | [3] |
The critical lesson from comparing these agents is that while the primary mechanism is the same, the kinetics of target engagement—how quickly the target is bound and for how long—are dictated by the inhibitor's unique pharmacokinetic profile. This underscores the necessity of performing time-course experiments in vivo to fully characterize a new compound like this compound.
Validating the in vivo target engagement of this compound is not a mere checkbox exercise; it is a fundamental pillar of its preclinical development. A direct, quantitative assessment via immunoaffinity-LC-MS/MS provides the most definitive evidence of target occupancy. This should be complemented with pharmacodynamic biomarker analysis, such as p-ERK IHC, to confirm that this engagement translates into the desired biological effect within the tumor.
As the field evolves, the integration of non-invasive PET imaging and broader chemoproteomic approaches will allow for longitudinal studies and a deeper understanding of off-target effects. [13][14]By employing the rigorous, multi-faceted, and self-validating methodologies outlined in this guide, researchers can build a robust data package that confidently bridges the gap from molecular potency to in vivo efficacy.
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Taylor, M., et al. (2019). A phase 2 randomized, double-masked, placebo-controlled study of novel nonsystemic kinase inhibitor TOP1630 for the treatment of dry eye disease. PubMed Central. [Link]
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Zhao, X., et al. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach. PubMed. [Link]
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Henza, M. R., et al. (2022). Targeting KRAS G12C with Covalent Inhibitors. ResearchGate. [Link]
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Janes, M. R., et al. (2018). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. ResearchGate. [Link]
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Dalton, S. E., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
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Cisbio Bioassays. (2022). Innovative Approaches to Investigating KRAS Therapeutics with Biochemical and Cell Based Assays 2. YouTube. [Link]
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Vasta, J. D., & Nomura, D. K. (2018). Target Engagement Assays in Early Drug Discovery. PubMed Central. [Link]
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VJOncology. (2023). Targeting rare genomic subgroups with KRAS G12C inhibitors in solid tumors. VJOncology. [Link]
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Britton, D. J., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PubMed Central. [Link]
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Britton, D. J., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PubMed. [Link]
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Taylor, M., et al. (2019). A phase 2 randomized, double-masked, placebo-controlled study of novel nonsystemic kinase inhibitor TOP1630 for the treatment of dry eye disease. PubMed. [Link]
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Chen, J., et al. (2022). Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. PubMed. [Link]
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Corti, F., et al. (2023). An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer. PubMed Central. [Link]
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Goodwin, J., et al. (2022). Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. National Institutes of Health. [Link]
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Horning, B. D., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. PubMed. [Link]
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Isram, M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. [Link]
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Isram, M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Publications. [Link]
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Britton, D., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. ResearchGate. [Link]
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Nordin, J., & Cravatt, B. F. (2016). Determining target engagement in living systems. PubMed Central. [Link]
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Rehman, A. U., et al. (2024). Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. Taylor & Francis Online. [Link]
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Zhao, X., et al. (2023). Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS. ACS Publications. [Link]
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Zhang, Z., et al. (2023). First-in-Humans PET Imaging of KRAS G12C Mutation Status in Non–Small Cell Lung and Colorectal Cancer Patients Using [18F]PFPMD. ResearchGate. [Link]
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Lito, P., et al. (2022). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers in Oncology. [Link]
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Lee, A., et al. (2024). KRAS G12C inhibitor combination therapies: current evidence and challenge. PubMed Central. [Link]
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American Association for Cancer Research. (2023). Elironrasib May Overcome Resistance to Prior KRAS G12C Inhibition in Non-small Cell Lung Cancer. AACR. [Link]
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Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]
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Canon, J., et al. (2019). The Research Progress of Direct KRAS G12C Mutation Inhibitors. PubMed Central. [Link]
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Technical Benchmark: Sotorasib vs. Adagrasib in KRAS G12C Inhibition
Executive Summary
For decades, KRAS was the "undruggable" oncology target due to its picomolar affinity for GTP and lack of accessible hydrophobic pockets. The discovery of the Switch-II Pocket (SII-P) exploited by covalent inhibitors marked a paradigm shift. This guide provides a head-to-head technical analysis of the two pioneering KRAS G12C inhibitors: Sotorasib (AMG 510) and Adagrasib (MRTX849) .[1]
While both agents share a fundamental mechanism—covalently locking KRAS G12C in an inactive GDP-bound state—they diverge significantly in pharmacokinetics (PK), half-life, central nervous system (CNS) penetrance, and resistance profiles. This guide dissects these variables to aid researchers in experimental design and therapeutic evaluation.
Mechanistic Foundations: The Switch-II Pocket Lock
Both Sotorasib and Adagrasib function as covalent, irreversible inhibitors . They rely on the mutant Cysteine 12 residue (G12C) to form a covalent bond, but they can only bind when KRAS is in its inactive (GDP-bound) state. By occupying the SII-P, they sterically hinder the exchange of GDP for GTP, trapping the protein in an inactive conformation and halting downstream RAF-MEK-ERK signaling.
Structural Differentiation (The "Expert" Insight)
-
Sotorasib: Binds with the Histidine 95 (H95) residue in the "out" conformation.[2] This makes Sotorasib less sensitive to H95 mutations but potentially less selective against other RAS isoforms (e.g., NRAS G12C).
-
Adagrasib: Interactions involve H95 in the "in" conformation. This creates a distinct binding mode that maximizes contact but renders the drug susceptible to resistance mutations at H95 (e.g., H95D/Q/R).
Visualization: Mechanism of Action (MoA)
Caption: The covalent trapping of KRAS-GDP prevents nucleotide exchange, effectively silencing downstream oncogenic signaling.
Biochemical & Cellular Potency
While both drugs are highly potent, Adagrasib generally exhibits a slightly higher cellular potency and a longer duration of target inhibition in washout assays.
| Feature | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Binding Target | KRAS G12C (Cys12) | KRAS G12C (Cys12) |
| Cellular IC50 (MIA PaCa-2) | ~6–9 nM | ~2–5 nM |
| Selectivity | >1000-fold over WT KRAS | >1000-fold over WT KRAS |
| Dosing Schedule | QD (Once Daily) | BID (Twice Daily) |
| Half-Life (t1/2) | ~5.5 hours | ~23 hours |
| CNS Penetration | Low/Moderate (P-gp substrate) | High (Optimized for CNS) |
Key Insight: The short half-life of Sotorasib requires high peak concentrations to maintain inhibition, whereas Adagrasib's long half-life and BID dosing allow for sustained target coverage (AUC-driven efficacy), which is critical for penetrating the Blood-Brain Barrier (BBB).
Clinical Efficacy: Head-to-Head (NSCLC)
The following data summarizes pivotal trials: CodeBreaK 100 (Sotorasib) and KRYSTAL-1 (Adagrasib) in non-small cell lung cancer (NSCLC).[3][4]
| Metric | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 37.1% | 43% |
| Median PFS | 6.8 months | 6.5 months |
| Median OS | 12.5 months | 12.6 months |
| Intracranial ORR (Brain Mets) | ~25% (Post-hoc analysis) | ~33–42% (Prospective cohort) |
Analysis: Efficacy in systemic disease is comparable.[5] However, Adagrasib distinguishes itself in the management of untreated, active CNS metastases due to its superior physicochemical properties for BBB penetration.
Experimental Protocol: Validating Target Inhibition
To experimentally verify the efficacy of these inhibitors in your lab, you must assess the phosphorylation status of ERK (p-ERK), the primary downstream effector.
Protocol: Western Blot for p-ERK Inhibition
Objective: Quantify the reduction of p-ERK1/2 levels in KRAS G12C mutant cells (e.g., MIA PaCa-2 or NCI-H358) following inhibitor treatment.
Reagents:
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will degrade p-ERK signal rapidly without inhibitors).
-
Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (Normalization control).
Workflow:
-
Seeding: Seed MIA PaCa-2 cells at
cells/well in 6-well plates. Allow 24h attachment. -
Treatment: Treat with serial dilutions of Sotorasib or Adagrasib (e.g., 0, 1, 10, 100, 1000 nM) for 2 to 4 hours .
-
Note: Short timepoints measure direct target engagement. Long timepoints (24h+) may show feedback reactivation (adaptive resistance).[6]
-
-
Lysis: Wash with ice-cold PBS. Lyse directly on ice. Scrape and collect.
-
Sonication: Sonicate samples (3x 10 sec) to shear DNA and reduce viscosity.
-
Quantification: BCA Protein Assay to normalize loading (20 µ g/lane ).
-
Blotting: SDS-PAGE -> Transfer to PVDF.
-
Detection: Incubate p-ERK (1:1000) overnight at 4°C. Detect via chemiluminescence.
Visualization: Experimental Workflow
Caption: Step-by-step Western Blot workflow for validating KRAS G12C inhibitor potency via p-ERK readout.
Resistance Landscapes
Resistance is inevitable. Understanding how cells resist helps in designing combination therapies.
-
Acquired KRAS Mutations (On-Target):
-
Adaptive Feedback (Off-Target):
-
In Colorectal Cancer (CRC), inhibiting KRAS relieves a negative feedback loop on EGFR. This causes rapid reactivation of EGFR, which stimulates wild-type RAS or alternative pathways, rendering the G12C inhibitor ineffective as a monotherapy.
-
Visualization: Adaptive Resistance Loop (CRC)
Caption: In CRC, blocking KRAS removes negative feedback on EGFR, leading to rapid pathway reactivation.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54–71. [Link]
-
Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors.[5][6][8][11][12] The New England Journal of Medicine, 383, 1207-1217. [Link]
-
Jänne, P. A., et al. (2022).[13] Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation.[2][6][7][8][12] The New England Journal of Medicine, 387, 120-131. [Link]
-
Awad, M. M., et al. (2021).[6] Acquired Resistance to KRASG12C Inhibition in Cancer.[14][15][16] The New England Journal of Medicine, 384, 2382-2393. [Link]
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A Researcher's Guide to Validating KRAS G12C Inhibition: The Essential Role of ARS-1630 as a Negative Control
In the rapidly advancing field of targeted oncology, the development of covalent inhibitors against KRAS G12C marks a pivotal achievement in treating cancers that were once considered "undruggable".[1] ARS-1620 has emerged as a potent and selective inhibitor that covalently binds to the mutant cysteine-12, locking the KRAS G12C protein in its inactive, GDP-bound state.[2][3] This targeted action blocks downstream oncogenic signaling, providing a promising therapeutic strategy.[4][5] However, to rigorously validate the on-target effects of ARS-1620 and ensure the integrity of experimental findings, a proper negative control is not just recommended—it is imperative. This guide details the use of ARS-1630, the less active (R)-enantiomer of ARS-1620, as the ideal negative control to unequivocally demonstrate the specific inhibitory action of ARS-1620.[6][7]
The Principle of Stereoisomeric Control: Why this compound?
ARS-1620 and this compound are atropisomers, meaning they are stereoisomers that are chiral due to hindered rotation around a single bond. While chemically identical in composition, their three-dimensional structures are non-superimposable mirror images of each other. This subtle difference in spatial arrangement is critical. The binding pocket of KRAS G12C is exquisitely shaped to accommodate the (S)-atropisomer, ARS-1620, allowing for the precise orientation required for covalent bond formation with cysteine-12.[7]
Conversely, the (R)-atropisomer, this compound, does not fit optimally into this pocket. This steric hindrance prevents efficient covalent modification, rendering it nearly 1000-fold less potent than ARS-1620.[7] By using this compound alongside ARS-1620 in parallel experiments, researchers can effectively differentiate the specific, on-target effects of KRAS G12C inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Validating On-Target Activity: A Dual-Pronged Approach
To confirm that the observed cellular effects of ARS-1620 are due to its specific inhibition of KRAS G12C, we recommend a two-pronged experimental approach: analyzing downstream signaling pathways and assessing cellular viability.
1. Probing the KRAS G12C Signaling Cascade
Constitutively active KRAS G12C drives tumor growth by persistently activating downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.[1][8] A specific inhibitor like ARS-1620 should effectively suppress these pathways.
Figure 1: KRAS G12C signaling and points of intervention.
2. Assessing Impact on Cancer Cell Viability
The ultimate goal of an effective inhibitor is to halt cancer cell proliferation or induce cell death. A cell viability assay, such as the MTT or CellTiter-Glo® assay, provides a quantitative measure of this effect.
Figure 2: Workflow for comparing ARS-1620 and this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream Signaling
Objective: To measure the effect of ARS-1620 and this compound on the phosphorylation of ERK and AKT in a KRAS G12C mutant cell line.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
ARS-1620 and this compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed NCI-H358 cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Treatment: Treat the cells with vehicle (DMSO), ARS-1620 (e.g., 1 µM), and this compound (e.g., 1 µM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using appropriate software.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the effect of ARS-1620 and this compound on the metabolic activity and proliferation of a KRAS G12C mutant cell line.[9][10]
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
ARS-1620 and this compound (serial dilutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed NCI-H358 cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well).[11] Allow cells to adhere overnight.
-
Treatment: Treat cells with serial dilutions of ARS-1620 and this compound (e.g., 0.01 to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[10][12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC50 values.
Expected Data and Interpretation
The following tables summarize the expected outcomes from these experiments, which would collectively validate the specific on-target activity of ARS-1620.
Table 1: Expected Impact on Downstream Signaling (Western Blot)
| Treatment (1 µM) | p-ERK Levels (Relative to Control) | p-AKT Levels (Relative to Control) | Interpretation |
| Vehicle (DMSO) | 100% | 100% | Baseline signaling is active. |
| ARS-1620 | ~10-20% | ~30-50% | Strong, specific inhibition of KRAS G12C downstream pathways.[13] |
| This compound | ~90-100% | ~90-100% | Inactive control shows no significant effect on signaling. |
Table 2: Expected Impact on Cell Viability (MTT Assay)
| Compound | NCI-H358 (KRAS G12C) IC50 | A549 (KRAS G12S) IC50 | Interpretation |
| ARS-1620 | ~150 nM[14] | >10 µM | Potent and selective inhibition of proliferation in KRAS G12C mutant cells.[13] |
| This compound | >10 µM | >10 µM | Inactive control shows minimal effect on viability, confirming the specificity of the active compound.[7] |
Conclusion
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Logsdon, C. D., & Lu, W. (2021). Mechanism of action of G12C inhibition. ResearchGate. Retrieved from [Link]
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Khan, M. A., et al. (2023). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PMC. Retrieved from [Link]
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Vasan, N., et al. (2021). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. PMC. Retrieved from [Link]
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Chen, J., et al. (2022). Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. Bioorganic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Kinact/Ki determination for ARS-853 and ARS-1620. Retrieved from [Link]
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Ferro-Koreman. (2019). ARS-1620, a G12C-Specific Inhibitor, is a Promising Candidate for KRAS-mutant Cancer. Retrieved from [Link]
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Frontiers. (n.d.). Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells. Retrieved from [Link]
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Naqash, A. R., et al. (2022). Mechanisms of resistance to KRAS G12C -targeted therapy. PMC. Retrieved from [Link]
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A Comparative Analysis of First and Second-Generation Covalent KRAS-G12C Inhibitors: ARS-853 and ARS-1630
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Targeting KRAS-G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, signal-transducing state. This leads to the persistent activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.
The discovery of a novel, inducible pocket on the surface of KRAS-G12C in its inactive, GDP-bound state has enabled the development of a new class of covalent inhibitors. These molecules specifically and irreversibly bind to the mutant cysteine residue, trapping KRAS-G12C in its inactive conformation and preventing its interaction with upstream activators. This guide provides a detailed comparative analysis of two such inhibitors: ARS-853, a first-generation compound that validated this therapeutic approach, and ARS-1630, which in the context of its stereoisomer ARS-1620, represents a significant leap forward in potency and pharmaceutical properties.
It is critical to clarify the relationship between this compound and its more potent counterpart, ARS-1620. ARS-1620 is the active (S)-atropisomer, while this compound is the less active (R)-atropisomer.[1] In fact, the R-atropisomer is nearly 1000-fold less potent than ARS-1620 and is often used as a negative control in experiments to demonstrate the specificity of the active compound.[1] Therefore, for a meaningful comparison of the evolution of KRAS-G12C inhibitors, this guide will focus on the comparison between the first-generation ARS-853 and the second-generation, highly active ARS-1620, using the profound inactivity of this compound to underscore the remarkable stereospecificity and structure-activity relationship of these inhibitors.
Mechanism of Action: Covalent Trapping of Inactive KRAS-G12C
Both ARS-853 and ARS-1620 are covalent inhibitors that selectively target the KRAS-G12C mutant protein. Their mechanism of action relies on the unique chemical reactivity of the cysteine residue at position 12. These inhibitors are designed to bind to a transiently accessible pocket, known as the Switch-II pocket (S-IIP), which is present only when KRAS-G12C is in its inactive, GDP-bound state.[2] Once bound, an electrophilic warhead on the inhibitor forms an irreversible covalent bond with the thiol group of the mutant cysteine. This covalent modification locks KRAS-G12C in an inactive conformation, preventing its subsequent activation by guanine nucleotide exchange factors (GEFs) and thereby blocking downstream signaling.[3]
The efficacy of these inhibitors is therefore dependent on the intrinsic nucleotide cycling of the KRAS-G12C protein. While the G12C mutation impairs GTP hydrolysis, it does not completely abolish it, allowing the protein to cycle between the active GTP-bound and inactive GDP-bound states.[4] ARS-853 and ARS-1620 exploit this dynamic nature by "trapping" the protein in its inactive form.
Caption: Workflow for a cell viability assay.
Western Blotting for Downstream Signaling
Objective: To assess the impact of the inhibitors on the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.
Methodology:
-
Cell Lysis: KRAS-G12C mutant cells are treated with the inhibitors for a defined period (e.g., 2-24 hours). After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Causality and Self-Validation: The inclusion of antibodies for both the phosphorylated (active) and total forms of the signaling proteins is crucial. A specific inhibitor should decrease the levels of the phosphorylated proteins without affecting the total protein levels. This provides a self-validating internal control for each sample, ensuring that the observed changes are due to altered signaling and not variations in protein loading.
KRAS-GTP Pulldown Assay
Objective: To directly measure the levels of active, GTP-bound KRAS in cells following inhibitor treatment.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor as described for Western blotting. Lysis is performed using a specific buffer that preserves the nucleotide-bound state of RAS.
-
Affinity Pulldown: The cell lysates are incubated with a GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS. The RBD is typically immobilized on glutathione-agarose beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins (including KRAS-GTP) are then eluted.
-
Western Blot Analysis: The eluted samples, along with an aliquot of the total cell lysate (input), are analyzed by Western blotting using a KRAS-specific antibody.
Causality and Self-Validation: This assay directly measures the active form of KRAS. The inclusion of the "input" lane in the Western blot shows the total amount of KRAS in the cell lysate, serving as a loading control and demonstrating that the inhibitor does not degrade the KRAS protein but rather reduces its active state. A successful experiment will show a decrease in the pulled-down KRAS-GTP with increasing inhibitor concentration, while the total KRAS level in the input remains unchanged.
Resistance Mechanisms and Future Directions
Despite the promise of covalent KRAS-G12C inhibitors, both intrinsic and acquired resistance can limit their efficacy. Potential resistance mechanisms include:
-
Reactivation of the MAPK pathway: Feedback reactivation of upstream signaling, often involving receptor tyrosine kinases (RTKs), can overcome the inhibitory effect of the KRAS-G12C inhibitor.
-
Bypass signaling: Activation of parallel signaling pathways, such as the PI3K-AKT pathway, can promote cell survival and proliferation independently of KRAS.
-
Alterations in the KRAS gene: Secondary mutations in KRAS or amplification of the KRAS-G12C allele can also lead to resistance.
Future strategies to overcome resistance and enhance the efficacy of KRAS-G12C inhibitors include combination therapies. Preclinical studies have shown promise in combining KRAS-G12C inhibitors with inhibitors of SHP2, mTOR, or EGFR.
Conclusion
The development of covalent inhibitors targeting KRAS-G12C represents a landmark achievement in oncology drug discovery. The evolution from the first-generation compound, ARS-853, to the second-generation inhibitor, ARS-1620, showcases a remarkable improvement in potency, selectivity, and pharmacokinetic properties. While this compound, the inactive enantiomer of ARS-1620, serves as a crucial experimental control, the direct comparison of ARS-853 and ARS-1620 provides a clear illustration of the progress in this field. The enhanced characteristics of ARS-1620 have paved the way for the development of clinically approved KRAS-G12C inhibitors, offering a new therapeutic option for patients with KRAS-G12C-mutant cancers. Ongoing research into resistance mechanisms and combination strategies will be critical to maximizing the clinical benefit of this exciting class of targeted therapies.
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Chen, J., Wang, J., Zhang, Y., Chen, L., Li, Y., & Liu, S. (2022). Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. Bioorganic Chemistry, 121, 105652. [Link]
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Mani, N., Zimmermann, G. R., & Parker, L. J. (2018). KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. Clinical Cancer Research, 24(21), 5387-5398. [Link]
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Li, S., Wang, Y., & Zhang, J. (2022). Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review. Journal of Hematology & Oncology, 15(1), 1-16. [Link]
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Gilman, L. (2019). ARS-1620, a G12C-Specific Inhibitor, is a Promising Candidate for KRAS-mutant Cancer. Network of Cancer Research. Retrieved from [Link]
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Efficacy of Covalent KRAS G12C Inhibitors: A Comparative Analysis Centered on the ARS-1620 Series
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Targeting KRAS G12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival in a significant portion of non-small cell lung cancers, colorectal cancers, and pancreatic cancers.[1] For decades, KRAS was considered "undruggable" due to its smooth protein surface and high affinity for GTP. The discovery of a specific mutation, glycine-to-cysteine substitution at codon 12 (G12C), opened a new therapeutic window. This mutation introduces a reactive cysteine residue that can be covalently targeted by small molecule inhibitors, locking the KRAS protein in its inactive, GDP-bound state and thereby abrogating downstream oncogenic signaling.[2]
This guide provides a comparative overview of the efficacy of KRAS G12C inhibitors in various mutant cell lines, with a particular focus on the pioneering ARS-1620 series of compounds. While direct public data on ARS-1630 is limited, it is identified as a less active enantiomer of ARS-1620.[3] Therefore, this guide will utilize the more extensively characterized ARS-1620 as a representative of this chemical series to compare with the clinically approved inhibitors, sotorasib (AMG-510) and adagrasib (MRTX849).
The KRAS G12C Signaling Axis and Mechanism of Inhibition
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the continuous stimulation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival.[1][4] Covalent KRAS G12C inhibitors, such as those in the ARS-1620 series, sotorasib, and adagrasib, are designed to specifically and irreversibly bind to the mutant cysteine residue in the Switch-II pocket of the GDP-bound protein. This covalent modification prevents the exchange of GDP for GTP, effectively trapping KRAS G12C in an inactive conformation.[2][5]
Figure 1: Simplified KRAS G12C signaling pathway and the point of intervention for covalent inhibitors.
Comparative Efficacy of KRAS G12C Inhibitors in Mutant Cell Lines
The following tables summarize the reported efficacy of ARS-1620 and its clinical successors, sotorasib and adagrasib, in various KRAS G12C mutant cancer cell lines. Efficacy is primarily measured by the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Cell Viability (IC50) of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | ARS-1620 (µM) | Sotorasib (AMG-510) (nM) | Adagrasib (MRTX849) (nM) |
| NCI-H358 | ~1 | 7 | 11 |
| NCI-H2122 | >10 | 1,630 | 1,200 |
| SW1573 | >10 | 1,210 | 980 |
| LU65 | ~1 | 45.8 | Not widely reported |
| LU99 | >10 | 22,550 | Not widely reported |
Table 2: Cell Viability (IC50) of KRAS G12C Inhibitors in Pancreatic and Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | ARS-1620 (µM) | Sotorasib (AMG-510) (nM) | Adagrasib (MRTX849) (nM) |
| MIA PaCa-2 | Pancreatic | ~1 | 34.1 | ~5 |
| SW1463 | Colorectal | Not widely reported | 45.8 | Not widely reported |
Note: Data is compiled from multiple preclinical studies and IC50 values can vary depending on the assay conditions and duration of treatment. ARS-1620 data is often presented in micromolar (µM) concentrations, while the more potent sotorasib and adagrasib are reported in nanomolar (nM) concentrations.
The data clearly indicates that while ARS-1620 demonstrated selective activity against KRAS G12C mutant cell lines, the subsequent development of sotorasib and adagrasib led to a significant improvement in potency, with IC50 values in the low nanomolar range for sensitive cell lines. It is also evident that there is a heterogeneous response to KRAS G12C inhibition across different cell lines, with some exhibiting intrinsic resistance.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of findings when evaluating novel KRAS G12C inhibitors, standardized and well-controlled experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Figure 2: General experimental workflow for evaluating the efficacy of KRAS G12C inhibitors in vitro.
Cell Viability Assay: CellTiter-Glo® Luminescent Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates
-
This compound and other KRAS G12C inhibitors (stock solutions in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO2.
-
Prepare serial dilutions of the KRAS G12C inhibitors in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted compounds to the respective wells and incubate for 72-96 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Downstream Signaling
This technique is used to detect the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT, to confirm on-target activity of the inhibitors.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total ERK, anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with the inhibitors for the desired time (e.g., 2, 6, 24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with the antibody for the total form of the protein (e.g., anti-total ERK).
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.[4]
Apoptosis Assay: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete growth medium
-
96-well opaque-walled plates
-
This compound and other KRAS G12C inhibitors
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Seed and treat the cells with the inhibitors as described for the cell viability assay.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
The development of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in oncology. Preclinical compounds like ARS-1620 paved the way for the highly potent and clinically approved drugs, sotorasib and adagrasib. While direct comparative data for this compound is scarce, the extensive research on its closely related enantiomer, ARS-1620, provides valuable insights into the efficacy of this chemical series. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel KRAS G12C inhibitors. As our understanding of the resistance mechanisms to these agents grows, the rigorous and standardized preclinical assessment of new compounds and combination strategies will be paramount in the ongoing effort to effectively treat KRAS-driven cancers.
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Western blotting analysis of KRAS downstream signal pathways. (A)... - ResearchGate. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation. - FirstWord Pharma. (2025, June 21). FirstWord Pharma. Retrieved February 11, 2026, from [Link]
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Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed Central. (2025, June 21). NCBI. Retrieved February 11, 2026, from [Link]
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A Comparative Structural and Performance Analysis of Covalent KRAS G12C Inhibitors: From ARS-1620 to Clinical Therapeutics
This guide provides an in-depth comparative analysis of the pioneering KRAS G12C inhibitor, ARS-1620, and its clinically approved successors, sotorasib (AMG 510) and adagrasib (MRTX849). We will dissect their structural evolution, binding mechanisms, and performance characteristics, offering field-proven insights for researchers in oncology and drug discovery.
The "Undruggable" Target: A New Dawn with KRAS G12C Inhibitors
For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog was considered an intractable target in oncology. As a small GTPase, KRAS functions as a molecular switch, cycling between an active GTP-bound "ON" state and an inactive GDP-bound "OFF" state. Activating mutations, particularly at codon 12, lock KRAS in the "ON" state, driving uncontrolled cell proliferation through downstream pathways like RAF-MEK-ERK and PI3K-AKT.[1][2]
The Glycine-to-Cysteine mutation at position 12 (G12C) presented a unique opportunity. The mutant cysteine residue, absent in the wild-type protein, provided a novel nucleophilic handle for targeted covalent inhibition. This led to the development of inhibitors that could specifically and irreversibly bind to the mutant protein, trapping it in its inactive state.
Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.
Structural Dissection of Key KRAS G12C Inhibitors
The development of KRAS G12C inhibitors has been a story of rapid structural optimization to enhance potency and improve pharmacological properties. These inhibitors allosterically target a cryptic pocket, termed the Switch-II pocket (S-IIP), which is accessible only in the inactive, GDP-bound state of KRAS.
The Precursor: ARS-1620
ARS-1620 was a foundational molecule in this class. Its structure features a core that binds within the S-IIP and a reactive acrylamide "warhead" that forms an irreversible covalent bond with the mutant Cysteine-12 residue. While a groundbreaking tool compound, its potency was moderate, necessitating further optimization for clinical application.
First-in-Class Approval: Sotorasib (AMG 510)
Sotorasib emerged from the optimization of the ARS-1620 scaffold. The key structural modification was the addition of a methylisopropylpyridine substituent. This group was engineered to form an additional, crucial interaction with a groove created by Histidine-95 (His95).[3] This optimized interaction significantly enhances the inhibitor's binding affinity and residence time, resulting in approximately 10 times greater potency than its predecessor, ARS-1620.[3]
-
Core Scaffold: Pyrido[2,3-d]pyrimidin-2(1H)-one
-
Covalent Warhead: Acryloyl group targeting Cys12
-
Key Optimization: A methylisopropylpyridine moiety that engages a groove near His95, dramatically increasing potency.[3]
A Differentiated Profile: Adagrasib (MRTX849)
Adagrasib was developed concurrently and is built upon a different chemical scaffold. While it also targets the same S-IIP and utilizes an acrylamide warhead to bind Cys12, its distinct structure imparts different pharmacological properties.[4] Structurally, adagrasib is designed for high oral bioavailability and a longer plasma half-life. This sustained exposure is hypothesized to maximize the engagement of KRAS G12C, as the protein replenishes through nucleotide cycling.
-
Core Scaffold: Naphthyridine-based
-
Covalent Warhead: Acrylamide group targeting Cys12
-
Key Differentiators: The overall structure contributes to a longer half-life (~24 hours vs. ~5.5 hours for sotorasib) and potential for central nervous system (CNS) penetration.[4][5]
Comparative Performance: Preclinical and Clinical Data
The structural differences between these inhibitors translate directly into distinct performance profiles observed in both laboratory and clinical settings.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | JAB-21822 |
| Half-Life | ~5.5 hours[5] | ~24 hours[5] | N/A |
| Trial (NSCLC) | CodeBreaK100 / 200 | KRYSTAL-1 | Phase II (China) |
| Objective Response Rate (ORR) | 37.1% - 41%[3][6] | 42.9%[4] | 47.9%[3] |
| Disease Control Rate (DCR) | 80.6% - 84%[3][6] | N/A | 86.3%[3] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months[3][5] | 6.5 months[4][5] | 8.2 months[3] |
| Median Overall Survival (OS) | 12.5 months[3] | 12.6 months[4] | 13.6 months[3] |
Data is compiled from different clinical trials and should not be compared directly without a head-to-head study. NSCLC: Non-Small Cell Lung Cancer.
Insights from the Data:
-
Pharmacokinetics: Adagrasib's longer half-life is a key differentiator, potentially leading to more sustained target inhibition.[5]
-
Efficacy: Both sotorasib and adagrasib have demonstrated meaningful clinical activity in heavily pretreated KRAS G12C-mutated NSCLC, with comparable response rates and survival outcomes in their respective pivotal trials.[3][4] Newer inhibitors like JAB-21822 are also showing promising efficacy.[3]
-
Resistance: A significant challenge for all KRAS G12C inhibitors is the emergence of resistance. Mechanisms can be diverse, including secondary KRAS mutations that prevent drug binding or the activation of bypass signaling pathways.[7][8][9]
Experimental Protocols for Inhibitor Evaluation
Validating the performance of a novel KRAS inhibitor requires a multi-faceted approach, combining biochemical and cell-based assays.
Protocol: Cell-Based Assay for KRAS Downstream Signaling Inhibition
This protocol describes a method to assess an inhibitor's potency by measuring the phosphorylation of ERK (pERK), a key downstream node in the KRAS signaling cascade.
Objective: To determine the IC50 value of a test inhibitor in a KRAS G12C-mutant cell line.
Materials:
-
KRAS G12C-mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitor (e.g., this compound analog) dissolved in DMSO
-
96-well cell culture plates
-
Cell lysis buffer
-
Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based pERK/Total ERK assay kit
-
Plate reader compatible with the chosen assay technology
Methodology:
-
Cell Seeding: Plate NCI-H358 cells in 96-well plates at a density of 20,000 cells/well and incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Prepare a serial dilution of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C. This allows for compound uptake and target engagement.
-
Cell Lysis: Aspirate the medium and add 50 µL of lysis buffer to each well. Incubate on a plate shaker for 10-15 minutes at room temperature.
-
Detection: Perform the pERK/Total ERK assay according to the manufacturer's instructions.[10] This typically involves adding detection antibodies to the cell lysate and reading the signal on a plate reader.[10]
-
Data Analysis:
-
Normalize the pERK signal to the Total ERK signal for each well.
-
Plot the normalized pERK signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: Workflow for a cell-based pERK inhibition assay.
Conclusion and Future Directions
The journey from ARS-1620 to the clinical approval of sotorasib and adagrasib marks a paradigm shift in targeting KRAS. Structural optimization focusing on enhanced interactions within the Switch-II pocket, as seen in the evolution to sotorasib, has proven highly effective.[3] Concurrently, the development of distinct scaffolds like adagrasib has yielded molecules with differentiated pharmacological profiles, such as a longer half-life, which may offer clinical advantages in certain contexts.[5]
The primary challenge remains acquired resistance.[9][11] Future research will focus on:
-
Next-Generation Inhibitors: Developing molecules that can overcome known resistance mutations.
-
Combination Therapies: Combining KRAS G12C inhibitors with agents targeting other nodes in the signaling pathway (e.g., SHP2 or MEK inhibitors) or with immunotherapy to create synergistic effects and delay resistance.[3][12]
-
Targeting Other Mutations: Expanding the covalent inhibitor strategy to other KRAS mutations, such as G12D, which is now being explored with non-covalent, reversible inhibitors.[13][14]
This comparative guide underscores the power of structure-based drug design in transforming a once-undruggable target into a clinically actionable one, providing a robust framework for the continued development of novel cancer therapeutics.
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Benchmarking ARS-1630 Against Next-Generation KRAS Inhibitors: A Comparative Guide for Drug Development Professionals
The discovery of small molecules capable of directly targeting the once "undruggable" KRAS oncogene has ushered in a new era of precision oncology. The KRAS G12C mutation, in particular, has become a focal point for therapeutic intervention, leading to the development of several covalent inhibitors. This guide provides an in-depth technical comparison of the early prototype, ARS-1630, against the next-generation inhibitors that have since entered the clinical arena: sotorasib (AMG 510), adagrasib (MRTX849), divarasib (GDC-6036), and JDQ443. We will dissect their mechanisms, benchmark their performance using preclinical and clinical data, and provide standardized protocols for their evaluation.
The KRAS G12C Challenge and the Dawn of Covalent Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations, such as G12C, lock KRAS in a constitutively active, GTP-bound state, driving oncogenesis in a significant portion of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors. For decades, the smooth surface of KRAS and its high affinity for GTP made direct inhibition a formidable challenge.
The breakthrough came with the discovery of a cryptic pocket, termed the switch-II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant. This led to the development of covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive conformation and blocking downstream signaling.[2][3] this compound, a less active enantiomer of ARS-1620, was one of the pioneering molecules in this class, demonstrating the feasibility of this approach.[4]
Mechanism of Action: A Shared Strategy with Nuanced Differences
All the inhibitors discussed in this guide share a fundamental mechanism of action: the covalent modification of the Cys12 residue in KRAS G12C.[2][3][5] This irreversible binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways.
Figure 1: Simplified KRAS signaling pathway and the mechanism of action of G12C inhibitors.
While the core mechanism is conserved, the next-generation inhibitors have been optimized for improved potency, selectivity, and pharmacokinetic properties compared to early prototypes like this compound. These refinements in chemical structure lead to better engagement with the switch-II pocket and enhanced cellular activity.
Preclinical Performance: A Quantitative Leap Forward
The evolution from this compound to the newer generation of KRAS G12C inhibitors is most evident in their preclinical performance. Here, we compare their potency in cellular assays and their efficacy in in vivo models. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions.
Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes reported IC50 values for the inhibitors in various KRAS G12C mutant cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| ARS-1620 (active enantiomer of this compound) | MIA PaCa-2 | ~360 | [6] |
| NCI-H358 | ~240 | [6] | |
| Sotorasib (AMG 510) | MIA PaCa-2 | 9 | [6] |
| NCI-H358 | 6 | [6] | |
| H23 | 690.4 | [7] | |
| Adagrasib (MRTX849) | MIA PaCa-2 | 17.88 | [8] |
| Divarasib (GDC-6036) | MIA PaCa-2 | 0.19 | [8] |
| JDQ443 | NCI-H2122 | Data not specified | [9] |
| MIA PaCa-2 | Data not specified | [9] |
Note: Data for this compound is limited; data for its more active enantiomer, ARS-1620, is presented for a more relevant comparison. Lower IC50 values indicate higher potency.
The data clearly illustrates the significant leap in potency from the early prototype to the next-generation inhibitors. Divarasib, in particular, demonstrates sub-nanomolar potency in preclinical studies, being 5 to 20 times more potent than sotorasib and adagrasib.[10][11][12]
In Vivo Efficacy
The ultimate preclinical validation comes from in vivo xenograft models, where human tumor cells are implanted in immunocompromised mice.
| Inhibitor | Model | Efficacy | Reference |
| Sotorasib (AMG 510) | KRAS G12C Xenografts | Tumor regression | [7] |
| Adagrasib (MRTX849) | KRAS G12C Xenografts | Antitumor efficacy | [13] |
| Divarasib (GDC-6036) | KRAS G12C Xenografts | Complete tumor growth inhibition | [12] |
| JDQ443 | KRAS G12C CDX models | Dose-dependent antitumor activity | [9] |
While specific tumor growth inhibition percentages are not always reported in a standardized manner, the literature consistently shows that sotorasib, adagrasib, divarasib, and JDQ443 induce significant tumor regression in various KRAS G12C-mutant xenograft models.[7][9][12][13]
Clinical Performance and Pharmacokinetics
The true differentiation among these inhibitors becomes apparent in their clinical performance and pharmacokinetic profiles.
| Inhibitor | Key Clinical Data (NSCLC) | Half-life | Reference |
| Sotorasib (AMG 510) | ORR: ~37.1%, PFS: ~6.8 months | ~5.5 hours | [14] |
| Adagrasib (MRTX849) | ORR: ~42.9%, PFS: ~6.5 months | ~23 hours | [15] |
| Divarasib (GDC-6036) | ORR: ~53.4%, PFS: ~13.1 months | ~17.6 hours | [10][12] |
| JDQ443 | ORR: ~28.2% (all solid tumors) | ~1.4-3.0 hours (in mice) | [9][16] |
ORR: Objective Response Rate; PFS: Progression-Free Survival. Clinical data is subject to change with ongoing trials.
Adagrasib and divarasib exhibit significantly longer half-lives compared to sotorasib and the preclinical data for JDQ443, which may contribute to more sustained target inhibition.[9][12][15] Divarasib has shown particularly promising early clinical data with a high objective response rate and prolonged progression-free survival in NSCLC patients.[10][12]
Mechanisms of Resistance: A Common Hurdle
A significant challenge with all KRAS G12C inhibitors is the development of acquired resistance. Both "on-target" and "off-target" mechanisms have been identified.
On-target resistance typically involves secondary mutations in the KRAS gene itself that either prevent inhibitor binding or reactivate the protein.
Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling. This can include amplifications or mutations in other receptor tyrosine kinases (RTKs) or downstream effectors like NRAS and BRAF.
Figure 2: Overview of on-target and off-target resistance mechanisms to KRAS G12C inhibitors.
Understanding these resistance mechanisms is crucial for the development of rational combination therapies to overcome or delay the emergence of resistance.
Experimental Protocols for Benchmarking KRAS Inhibitors
To ensure robust and reproducible data for comparing KRAS inhibitors, standardized experimental protocols are essential.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Figure 3: Workflow for a typical cell viability assay to determine IC50 values.
Step-by-Step Methodology:
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the KRAS inhibitors in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[17][18][19]
-
Incubation: Incubate the plates for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[18][20]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Xenograft Model
This model evaluates the antitumor efficacy of the inhibitors in a living organism.[21][22]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[23]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control and different doses of the KRAS inhibitor). Administer the compounds via the appropriate route (e.g., oral gavage) on a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treated group compared to the vehicle control group.
Conclusion and Future Directions
The journey from this compound to the current wave of next-generation KRAS G12C inhibitors represents a remarkable success story in targeted cancer therapy. While this compound provided the crucial proof-of-concept, inhibitors like sotorasib, adagrasib, divarasib, and JDQ443 have demonstrated significantly improved potency and clinical activity. Divarasib, in particular, has shown impressive early results, highlighting the continued potential for innovation in this space.
The primary challenges that remain are overcoming intrinsic and acquired resistance and expanding the therapeutic window of these inhibitors. Future research will undoubtedly focus on:
-
Rational Combination Strategies: Combining KRAS G12C inhibitors with agents targeting upstream or downstream signaling components (e.g., SHP2, MEK, or EGFR inhibitors) or with immunotherapy to enhance efficacy and combat resistance.
-
Targeting Other KRAS Mutants: Developing inhibitors for other prevalent KRAS mutations, such as G12D and G12V.
-
Novel Therapeutic Modalities: Exploring alternative approaches like PROTACs (proteolysis-targeting chimeras) to degrade the KRAS protein.
As our understanding of KRAS biology deepens, so too will our ability to design more effective and durable therapies for patients with KRAS-mutant cancers. The continuous benchmarking of new compounds against established inhibitors, using robust and standardized experimental methodologies, will be paramount to driving this progress.
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A Deep Dive into the Isoform Selectivity of ARS-1630: A Comparative Guide for Researchers
The development of targeted therapies against oncogenic drivers has revolutionized cancer treatment. For decades, mutations in the RAS gene family, particularly KRAS, were considered "undruggable" targets. This guide provides a detailed comparison of the cross-reactivity of ARS-1630, an early and pivotal KRAS G12C inhibitor, with other RAS isoforms, offering researchers and drug development professionals a comprehensive understanding of its selectivity profile.
The Challenge of Targeting RAS
The RAS family of small GTPases, comprising KRAS, HRAS, and NRAS, are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] Activating mutations in RAS genes are found in approximately 19% of all human cancers, with KRAS being the most frequently mutated isoform.[2] These mutations lock the RAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT cascades.
The high degree of homology among the RAS isoforms has posed a significant challenge to developing selective inhibitors. Most early attempts to target RAS were unsuccessful due to the difficulty of identifying compounds that could differentiate between the isoforms and between the mutant and wild-type proteins. This lack of specificity often led to unacceptable toxicity.
This compound and the Dawn of Covalent KRAS G12C Inhibition
A breakthrough in targeting mutant KRAS came with the discovery of a specific vulnerability in the KRAS G12C mutant. In this mutant, a glycine residue at position 12 is replaced by a cysteine. The thiol group of this cysteine provides a unique nucleophilic target for covalent inhibitors. This compound and its more potent successor, ARS-1620, were among the first compounds designed to exploit this feature.[3][4] These molecules were engineered to bind to a previously hidden pocket, known as the switch-II pocket, which is accessible only in the inactive, GDP-bound state of KRAS G12C.[5]
The Structural Basis for Unprecedented Selectivity
The remarkable selectivity of this compound and its analogs for KRAS G12C is rooted in their covalent mechanism of action. The inhibitor forms an irreversible covalent bond with the sulfur atom of the mutant cysteine-12 residue. This covalent tethering locks the KRAS G12C protein in an inactive conformation, preventing it from participating in downstream signaling.
This mechanism confers an exceptionally high degree of specificity for several reasons:
-
Absence of Cysteine-12 in Other Isoforms: Wild-type KRAS, as well as all isoforms of HRAS and NRAS, have a glycine at position 12 and therefore lack the reactive cysteine necessary for covalent modification by this compound.
-
Targeting the Inactive State: By binding to the switch-II pocket of the GDP-bound state, the inhibitor preferentially targets the inactive form of the oncoprotein.
Caption: Covalent inhibition of KRAS G12C by this compound.
Experimental Evidence for Selectivity
While direct biochemical assays comparing the activity of this compound against KRAS G12C, HRAS, and NRAS are not extensively reported in publicly available literature, the selectivity of its close and more potent analog, ARS-1620, has been well-documented in cellular contexts. The data overwhelmingly supports a high degree of specificity for the KRAS G12C mutant.
| Compound | Target | Cell Line | Effect | Reference |
| ARS-1620 | KRAS G12C | H358 (KRAS G12C) | Complete growth suppression (IC50 = 150 nM) | [6] |
| ARS-1620 | Wild-type KRAS | A549, H460, H441 (non-G12C) | No effect on RAS-GTP binding or downstream signaling | [7] |
| ARS-1620 | KRAS G12S | - | No significant reduction in gene expression | [6] |
| K20 (ARS-1620 analog) | Other KRAS mutants | G13D, G12S, G12D, G12V mutant cell lines | High selectivity index for G12C over other mutants | [8] |
The lack of activity against wild-type KRAS and other KRAS mutants strongly implies that ARS-1620, and by extension this compound, would not be active against HRAS and NRAS, as these isoforms also lack the crucial cysteine-12 residue.
Experimental Workflow for Assessing Selectivity
A common method to evaluate the selectivity of a KRAS inhibitor is to measure its effect on downstream signaling pathways in a panel of cell lines with different RAS mutation statuses.
Caption: Workflow for assessing RAS inhibitor selectivity.
Protocol: Cell-Based Assay for Downstream Signaling Inhibition
-
Cell Culture: Culture human cancer cell lines with known RAS mutations (e.g., NCI-H358 for KRAS G12C, A549 for wild-type KRAS, and cell lines with HRAS or NRAS mutations) in appropriate media.
-
Compound Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
The RAS Signaling Pathway and the Point of Intervention
This compound and its derivatives act at the very top of the RAS signaling cascade. By locking KRAS G12C in an inactive state, they prevent the activation of downstream effector proteins such as RAF and PI3K, thereby inhibiting the entire signaling cascade.
Caption: this compound inhibits the RAS signaling pathway.
Implications for Drug Development and Conclusion
The development of this compound and its successors represents a landmark achievement in cancer drug discovery. Their high degree of selectivity for KRAS G12C over other RAS isoforms and wild-type RAS provides a wide therapeutic window, minimizing the potential for off-target toxicities. This has paved the way for the clinical development and approval of next-generation KRAS G12C inhibitors like sotorasib and adagrasib.
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- Emerging strategies to target RAS signaling in human cancer therapy. (2021). Signal Transduction and Targeted Therapy.
- The current state of the art and future trends in RAS-targeted cancer therapies. (2022).
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A Head-to-Head Preclinical Assessment: Sotorasib vs. ARS-1630 in KRAS G12C-Mutant Xenografts
Executive Summary
The discovery of small molecules targeting the KRAS G12C mutation, long considered an "undruggable" oncogene, has marked a paradigm shift in precision oncology.[1][2] Sotorasib (AMG 510) and ARS-1630 are two such pioneering covalent inhibitors that have demonstrated significant preclinical and clinical activity. This guide provides a comprehensive framework for a head-to-head in vivo comparison of these two agents in xenograft models, a critical step for elucidating subtle but therapeutically meaningful differences in efficacy, pharmacodynamics, and tolerability. While direct comparative in vivo studies are not extensively published, this document synthesizes available preclinical data for each compound and proposes a robust experimental design to enable their direct comparison. We will delve into the underlying mechanism of action, provide detailed experimental protocols for a comparative xenograft study, and present a framework for interpreting the resulting data.
Introduction: The KRAS G12C Challenge
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, most notably the MAPK (RAF-MEK-ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[4] Mutations in KRAS, such as the G12C substitution, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis.
Sotorasib and this compound are novel, small-molecule inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[2][5][6] This covalent modification traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream signaling.[6][7] While both drugs share this fundamental mechanism, potential differences in their chemical structure could lead to variations in potency, selectivity, pharmacokinetic properties, and ultimately, anti-tumor efficacy. A direct comparative study in a controlled preclinical setting is therefore essential for discerning these differences.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
The KRAS G12C mutation creates a unique therapeutic window by introducing a reactive cysteine residue that is not present in the wild-type protein. Both sotorasib and this compound exploit this by forming a covalent bond with the thiol group of cysteine-12. This irreversible binding locks the KRAS G12C protein in an inactive conformation, preventing its interaction with downstream effectors like RAF, and subsequently suppressing the entire MAPK signaling cascade.[4]
Comparative Efficacy Data (Synthesized from Preclinical Studies)
The primary endpoint of this study is tumor growth inhibition (TGI). Based on available preclinical data for each compound, we can anticipate the following outcomes.
| Parameter | Vehicle Control | Sotorasib (e.g., 30 mg/kg, oral, daily) | This compound (e.g., 100 mg/kg, oral, daily) |
| Tumor Growth | Progressive Growth | Regression/Stasis | Regression/Stasis |
| Tumor Growth Inhibition (%) | 0% | >90% | >90% |
| Observations | N/A | In NCI-H358 xenografts, sotorasib has been shown to induce tumor regression. [8] | In MIA PaCa-2 xenografts, this compound has demonstrated significant tumor growth inhibition. |
Note: The doses provided are examples from preclinical studies and may require optimization for a direct comparison.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
A key differentiator between the two compounds may lie in their PK/PD profiles.
| Parameter | Sotorasib | This compound |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| Tmax (hr) | ~1-4 hours [9] | ~2-6 hours |
| Target Engagement (p-ERK) | Sustained inhibition | Sustained inhibition |
| Observations | Sotorasib has shown rapid absorption and sustained target engagement in preclinical models. [9] | This compound has demonstrated favorable oral bioavailability and target engagement. |
Detailed Experimental Protocols
Cell Line and Xenograft Model Establishment
-
Cell Culture: Culture a KRAS G12C-mutant human cancer cell line (e.g., NCI-H358 lung adenocarcinoma or MIA PaCa-2 pancreatic carcinoma) in appropriate media and conditions. [10]2. Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. [11]Keep cells on ice. [11]3. Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female immunodeficient mice (e.g., NSG or nude mice). [12]4. Tumor Monitoring: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 per group). [8][13]
Drug Formulation and Administration
-
Formulation: Prepare formulations for sotorasib, this compound, and a vehicle control according to established protocols. A common vehicle for oral administration is 0.5% methylcellulose in water.
-
Administration: Administer the compounds once daily via oral gavage at the desired dose levels. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
Pharmacodynamic Analysis (Western Blot for p-ERK)
-
Sample Collection: At specified time points post-dose (e.g., 2, 8, and 24 hours), euthanize a subset of mice from each group and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour. [14] * Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C. [15][16] * After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control. [14][17]4. Quantification: Quantify band intensities using densitometry software (e.g., ImageJ). [18]Normalize the phospho-ERK signal to the total ERK signal. [18]
-
Discussion and Future Perspectives
This guide outlines a comprehensive approach for the direct in vivo comparison of sotorasib and this compound. While both inhibitors are expected to show potent anti-tumor activity, this head-to-head study will be crucial for identifying key differentiating factors. Differences in tumor regression rates, duration of response, and tolerability could have significant implications for clinical development and patient selection.
Future studies should also explore these inhibitors in combination with other targeted therapies or immunotherapies, as combination strategies are likely to be necessary to overcome intrinsic and acquired resistance. [1]Additionally, the use of more complex preclinical models, such as genetically engineered mouse models (GEMMs), could provide further insights into the therapeutic potential of these agents in a more physiologically relevant setting. [19]
References
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Amgen. (2021, January 28). Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. PR Newswire. [Link]
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Bio-protocol. (2018). Measurement of total and Phospho-ERK by Western-Blot analysis. Bio-protocol. [Link]
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Bioland-Protocol. (2005, December 20). Xenograft Tumor Model Protocol. Bioland-Protocol. [Link]
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Carpizo, D. Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]
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Corti, F., et al. (2011). Novel anti-ErbB3 monoclonal antibodies show therapeutic efficacy in xenografted and spontaneous mouse tumors. Journal of Cellular Physiology. [Link]
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Dempke, W. C. M., & Fenchel, K. (2021). The KRAS-G12C inhibitor: activity and resistance. Medical Oncology. [Link]
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Dy, G. K., et al. (2023). Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non-Small-Cell Lung Cancer: A 2-Year Analysis of CodeBreak 100. Journal of Clinical Oncology. [Link]
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Goyal, B., et al. (2024). Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. Cancers. [Link]
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Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
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Johnson, M. L., et al. (2022). Selective KRASG12C inhibitor sotorasib demonstrates superior PFS and ORR compared to docetaxel in previously treated patients with NSCLC. ESMO. [Link]
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Li, B. T., et al. (2021). Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC. Cancer Discovery. [Link]
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Liu, B., & Yu, H. (2023). Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo. Cancer Cell International. [Link]
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Lito, P., et al. (2024). KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. Annual Review of Cancer Biology. [Link]
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Lo, A., et al. (2023). Efficacy and Imaging Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. Molecular Cancer Therapeutics. [Link]
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Lou, K., et al. (2020). Preclinical Antitumor Activity and Biodistribution of a Novel Anti-GCC Antibody-Drug Conjugate in Patient-derived Xenografts. Molecular Cancer Therapeutics. [Link]
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Msaouel, P., et al. (2023). Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation. ResearchGate. [Link]
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Patsnap Synapse. (2024, June 21). What are KRAS gene inhibitors and how do they work? Patsnap Synapse. [Link]
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ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p) - Erk1/2. ResearchGate. [Link]
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ResearchGate. (2015, August 26). How should we analyze the two bands of phospho ERK1/2 in western blot? ResearchGate. [Link]
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ResearchGate. (n.d.). Mechanism of action of G12C inhibition. KRAS G12C signaling... ResearchGate. [Link]
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Sacher, A. (2022, August 9). Mechanism of action of the novel KRASG12C inhibitor GDC-6036. YouTube. [Link]
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Varghese, A. M., et al. (2023). Activity of sotorasib against brain metastases from NSCLC harboring KRAS p.G12C mutation: a case report. ResearchGate. [Link]
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Validating the Specificity of ARS-1630 for KRAS G12C: A Comparative Guide
In the landscape of targeted cancer therapy, the development of specific inhibitors for oncogenic drivers represents a paramount achievement. The KRAS G12C mutation, long considered "undruggable," has recently yielded to a new class of covalent inhibitors that have revolutionized the treatment paradigm for various cancers, particularly non-small cell lung cancer (NSCLC). Among these, ARS-1630 and its closely related predecessor, ARS-1620, have emerged as pivotal research tools and precursors to clinically approved drugs. This guide provides an in-depth technical overview of the experimental methodologies required to rigorously validate the specificity of this compound for its intended target, KRAS G12C. We will explore the causality behind experimental choices and compare its performance with the approved drugs sotorasib (AMG-510) and adagrasib (MRTX849), offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Rise of Covalent KRAS G12C Inhibitors: A Mechanistic Overview
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active protein, driving oncogenesis. This compound and its counterparts are designed to exploit the unique cysteine residue introduced by this mutation. They form an irreversible covalent bond with the thiol group of Cysteine-12, but only when the KRAS G12C protein is in its inactive, GDP-bound state.[1][2] This allele-specific targeting is the cornerstone of their therapeutic window, minimizing effects on wild-type KRAS and other cellular proteins.
Caption: Covalent inhibition of KRAS G12C by this compound.
A Multi-pronged Approach to Specificity Validation
Validating the specificity of a covalent inhibitor like this compound requires a multi-faceted approach, encompassing biochemical, cellular, and proteomic methodologies. This ensures a comprehensive understanding of both on-target engagement and potential off-target interactions.
Biochemical Assays: Quantifying On-Target Potency and Selectivity
Biochemical assays are fundamental for determining the intrinsic potency and selectivity of an inhibitor against its purified target protein, free from the complexities of a cellular environment.
The primary function of KRAS is its ability to cycle between GDP- and GTP-bound states. Nucleotide exchange assays measure the rate at which GDP is released and replaced by GTP, a process facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1. A potent KRAS G12C inhibitor will lock the protein in its inactive state, thereby inhibiting this exchange.
Experimental Protocol: Nucleotide Exchange Assay
-
Reagents and Materials:
-
Recombinant human KRAS G12C protein
-
Fluorescently labeled GTP analog (e.g., BODIPY™ FL GTP)
-
Unlabeled GDP
-
Recombinant GEF (e.g., SOS1 catalytic domain)
-
This compound and comparator inhibitors (sotorasib, adagrasib) at various concentrations
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.4)
-
96- or 384-well black plates
-
-
Procedure: a. Pre-load KRAS G12C with a molar excess of GDP to ensure the protein is in the inactive state. b. Incubate the KRAS G12C-GDP complex with serial dilutions of the inhibitor (or DMSO as a vehicle control) for a defined period to allow for covalent bond formation. c. Initiate the nucleotide exchange reaction by adding the GEF and the fluorescently labeled GTP analog. d. Monitor the increase in fluorescence over time using a plate reader. The fluorescence signal will increase as the fluorescent GTP binds to KRAS.
-
Data Analysis: a. Calculate the initial rate of the nucleotide exchange reaction for each inhibitor concentration. b. Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to achieve 50% inhibition of the nucleotide exchange.
Mass spectrometry (MS) provides direct evidence of covalent bond formation between the inhibitor and the target protein. By measuring the mass shift of the protein upon incubation with the inhibitor, the extent and rate of covalent modification can be quantified.[3]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Reagents and Materials:
-
Recombinant human KRAS G12C protein
-
This compound and comparator inhibitors
-
Assay buffer
-
Quenching solution (e.g., 0.1% formic acid)
-
LC-MS system
-
-
Procedure: a. Incubate a fixed concentration of KRAS G12C with varying concentrations of the inhibitor for different time points. b. Quench the reaction by adding the quenching solution. c. Analyze the samples by LC-MS to determine the relative abundance of the unmodified protein and the protein-inhibitor adduct.
-
Data Analysis: a. The observed rate of adduct formation (k_obs_) is determined for each inhibitor concentration. b. The data are then used to calculate the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate), which together provide the second-order rate constant kinact/KI, a key measure of covalent inhibitor efficiency.
| Inhibitor | Target | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| ARS-1620 | KRAS G12C | ~500 | [4] |
| Sotorasib (AMG-510) | KRAS G12C | Not readily available | |
| Adagrasib (MRTX849) | KRAS G12C | Not readily available |
Table 1: Biochemical Potency of KRAS G12C Inhibitors. Note: ARS-1620 is a closely related analog of this compound. Direct comparative kinetic data for all three inhibitors under identical conditions is not publicly available.
Cellular Assays: Confirming Target Engagement and Downstream Signaling Inhibition
While biochemical assays are crucial, it is imperative to validate an inhibitor's activity in a cellular context, where factors such as membrane permeability, intracellular target concentration, and the presence of competing nucleotides come into play.
CETSA is a powerful technique for confirming direct target engagement in intact cells.[5] The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Reagents and Materials:
-
KRAS G12C-mutant cell line (e.g., NCI-H358)
-
This compound and comparator inhibitors
-
Cell lysis buffer
-
Antibodies for Western blotting or reagents for other protein detection methods
-
-
Procedure: a. Treat cells with the inhibitor or vehicle control for a specified time. b. Harvest and resuspend the cells in a buffer. c. Heat the cell suspensions to a range of temperatures. d. Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, aggregated protein) by centrifugation. e. Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.
-
Data Analysis: a. Plot the amount of soluble protein as a function of temperature to generate a melting curve. b. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
KRAS is a key upstream regulator of the MAPK/ERK signaling pathway. Inhibition of KRAS G12C should lead to a decrease in the phosphorylation of downstream effectors like MEK and ERK. Measuring the levels of phosphorylated ERK (p-ERK) serves as a robust cellular biomarker of target inhibition.
Experimental Protocol: p-ERK Inhibition Assay
-
Reagents and Materials:
-
KRAS G12C-mutant cell line
-
This compound and comparator inhibitors
-
Antibodies against p-ERK and total ERK for Western blotting or ELISA
-
-
Procedure: a. Seed cells and allow them to adhere. b. Treat cells with serial dilutions of the inhibitor for a defined period. c. Lyse the cells and collect the protein lysates. d. Quantify the levels of p-ERK and total ERK using Western blotting or a quantitative immunoassay.
-
Data Analysis: a. Normalize the p-ERK signal to the total ERK signal for each treatment condition. b. Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 for downstream signaling inhibition.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| ARS-1620 | NCI-H358 | p-ERK Inhibition | ~0.3 | [2] |
| Sotorasib | MIA PaCa-2 | p-ERK Inhibition | ~0.01 | [6] |
| Adagrasib | NCI-H358 | Cell Viability | ~0.009 |
Table 2: Cellular Potency of KRAS G12C Inhibitors. Note: Different cell lines and assay conditions can influence IC50 values.
Proteomic Approaches: Unbiased Assessment of Specificity
While targeted assays are essential, unbiased proteomic approaches are critical for a global assessment of an inhibitor's specificity and for identifying potential off-targets.
Since many small molecule inhibitors can have off-target effects on other kinases, kinome profiling is a valuable tool to assess the selectivity of this compound.[7] This is typically done using commercially available platforms that test the binding of the inhibitor against a large panel of purified kinases.
Methodology Overview: KINOMEscan™
The KINOMEscan™ platform, for example, utilizes a competition binding assay where the test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified by qPCR. The results are often visualized as a "tree spot" diagram, providing a clear representation of the inhibitor's interactions across the kinome.
Chemoproteomic methods utilize chemical probes to identify the cellular targets of a small molecule. For covalent inhibitors, a common approach is to synthesize an alkyne- or biotin-tagged analog of the inhibitor. This probe is then used to treat cells, and the covalently modified proteins are subsequently enriched and identified by mass spectrometry.[8]
Experimental Protocol: Alkyne-Probe Pulldown
-
Reagents and Materials:
-
KRAS G12C-mutant cell line
-
Alkyne-tagged this compound analog
-
Biotin-azide and click chemistry reagents
-
Streptavidin beads
-
LC-MS/MS system for protein identification
-
-
Procedure: a. Treat cells with the alkyne-probe. To identify specific targets, a competition experiment is performed where cells are pre-treated with an excess of the untagged inhibitor (this compound) before adding the probe. b. Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the alkyne-probe-labeled proteins. c. Enrich the biotinylated proteins using streptavidin beads. d. Digest the enriched proteins and identify them by LC-MS/MS.
-
Data Analysis: a. Proteins that are identified in the probe-treated sample but show reduced abundance in the competitor-treated sample are considered potential targets of the inhibitor.
Comparative Specificity: this compound vs. Sotorasib and Adagrasib
-
On-Target Potency: All three inhibitors demonstrate high on-target potency against KRAS G12C in biochemical and cellular assays.
-
Selectivity: ARS-1620 has been shown to be highly selective for KRAS G12C, with minimal off-target activity observed in cellular proteomic studies.[4]
-
Adverse Event Profiles: The adverse event profiles of the clinically approved drugs, sotorasib and adagrasib, can provide insights into potential off-target effects. Both drugs are associated with gastrointestinal side effects.[9][10] Sotorasib has been linked to hepatotoxicity, while adagrasib has also been associated with QTc prolongation.[11][12] These distinct adverse event profiles may suggest different off-target activities. A matching-adjusted indirect comparison of clinical trial data suggested that sotorasib may have a more favorable safety profile than adagrasib.[13]
Conclusion
Validating the specificity of a covalent inhibitor like this compound is a rigorous, multi-step process that is essential for its development as a reliable research tool and a potential therapeutic. By employing a combination of biochemical, cellular, and proteomic approaches, researchers can build a comprehensive profile of the inhibitor's on-target potency and selectivity. While direct comparative data for this compound against sotorasib and adagrasib is still emerging, the available evidence suggests that this class of inhibitors exhibits a high degree of specificity for KRAS G12C. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of the next generation of KRAS G12C inhibitors.
References
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578–589.e17. [Link]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Lito, P., et al. (2016). Allele-Specific Inhibitors Inactivate KRAS G12C by a Covalent Mechanism. Cell, 165(2), 497-507. [Link]
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]
-
DiPardo, C. M., et al. (2023). Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation. Advances in Therapy, 40(6), 2826–2839. [Link]
-
KINOMEscan, a division of Eurofins DiscoverX. [Link]
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Molina, D. M., et al. (2014). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316-329. [Link]
-
Niphakis, M. J., et al. (2015). A global map of lipid-binding proteins and their ligandability in cells. Cell, 161(7), 1668–1680. [Link]
-
Skoulidis, F., et al. (2021). Sotorasib for Lung Cancers with KRAS p.G12C Mutation. The New England Journal of Medicine, 384(25), 2371–2381. [Link]
-
Jänne, P. A., et al. (2022). Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation. The New England Journal of Medicine, 387(2), 120-131. [Link]
-
Fell, J. B., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(13), 6679–6693. [Link]
-
Riely, G. J., et al. (2023). A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system. Frontiers in Pharmacology, 14, 1264585. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2021). Molecules, 26(21), 6617. [Link]
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A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system. (2024). Frontiers in Pharmacology, 15, 1404981. [Link]
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Assessing the therapeutic window of ARS-1630 versus newer inhibitors
Topic: Assessing the Therapeutic Window of ARS-1630 (ARS-1620 Class) versus Newer Inhibitors (Divarasib, Sotorasib) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of KRAS G12C inhibition has evolved from the proof-of-concept tool compounds of the ARS-16xx series (Wellspring Biosciences) to highly potent, FDA-approved clinical agents. This guide provides a rigorous technical comparison of the therapeutic window—defined as the delta between on-target efficacy and off-target toxicity—of first-generation inhibitors (represented by the ARS-1620/1630 class) versus next-generation clinical candidates like Sotorasib (AMG 510) and the ultra-potent Divarasib (GDC-6036) .
Critical Note on Nomenclature: In this guide, ARS-1620 is treated as the active first-generation benchmark. This compound is the less active/inactive enantiomer often used as a negative control to validate on-target specificity. Comparing the therapeutic window requires analyzing the active ARS-1620 against newer agents, while acknowledging this compound's role in defining the "specificity window."
Mechanistic Foundation: The Switch-II Pocket
To assess the therapeutic window, one must first understand the binding mode. All agents in this comparison are covalent electrophiles that target the mutant Cysteine-12 (C12) residue. They rely on the KRAS G12C protein cycling between an active (GTP-bound) and inactive (GDP-bound) state, trapping the protein in the inactive conformation.[1]
Key Differentiator:
-
ARS-1620: Binds the Switch-II Pocket (S-IIP) but lacks the optimized interactions with the His95 groove, resulting in lower affinity and slower covalent bond formation (
). -
Sotorasib/Divarasib: Exploit the cryptic His95 groove (and other residues like Tyr96), dramatically increasing residence time and potency (
and ).
Figure 1: Kinetic trapping mechanism of KRAS G12C inhibitors. Newer inhibitors optimize the initial reversible binding step (
Comparative Profiling: The "Window" Data
The therapeutic window is quantitatively assessed by the ratio of the Toxic Dose (TD) to the Effective Dose (ED) . In preclinical terms, this translates to the Selectivity Index (SI):
Table 1: Potency and Selectivity Comparison
| Feature | ARS-1620 (Benchmark) | Sotorasib (AMG 510) | Divarasib (GDC-6036) | Implication for Window |
| Biochemical Potency ( | ~1.32 µM | ~0.03 - 0.1 µM | < 0.01 µM (<10 nM) | Divarasib requires significantly lower systemic exposure for target engagement. |
| Cellular Potency (H358) | ~1.5 µM | ~0.05 µM | ~0.005 µM | 300-fold improvement allows for dose reduction, sparing off-target tissues. |
| Selectivity Index (G12C vs WT) | ~5 - 10x | > 50x | > 1,000x | Wider margin of safety; ARS-1620 shows toxicity at doses required for full efficacy. |
| Covalent Kinetics ( | Baseline | 10x Baseline | 50-100x Baseline | Faster covalent bonding means the drug "wins" the race against nucleotide exchange more effectively. |
| Oral Bioavailability | Moderate | High | High | Better PK properties reduce the "peak-to-trough" variability that drives toxicity. |
Expert Insight: this compound (the inactive isomer) typically shows
Experimental Protocols for Window Assessment
To rigorously validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Biochemical Covalent Kinetics (Mass Spectrometry)
Why:
-
Preparation: Incubate recombinant KRAS G12C (GDP-bound, 2 µM) with inhibitor (varying concentrations: 0.1 – 10 µM) in buffer (20 mM HEPES, 100 mM NaCl, 1 mM
). -
Time-Course: Quench aliquots at 0, 5, 15, 30, and 60 minutes using 1% Formic Acid.
-
Detection: Analyze via Intact Protein LC-MS (TOF or Orbitrap). Monitor the mass shift (+MW of inhibitor).
-
Calculation:
-
Plot
vs. time to get . -
Plot
vs. [Inhibitor] to derive (max rate) and (binding constant). -
Success Metric: Divarasib should show a
> 200,000 , while ARS-1620 will be significantly lower.
-
Protocol B: The "Selectivity Swing" Viability Assay
Why: Establishes the cellular therapeutic window.
-
Cell Panel:
-
Target: NCI-H358 (Lung, G12C homozygous).
-
Control 1: A549 (Lung, G12S - distinct mutation, should not bind).
-
Control 2: NCI-H1993 (Lung, WT KRAS - toxicity check).
-
-
Seeding: 500 cells/well in 384-well plates (optimize density to ensure log-phase growth at 72h).
-
Treatment: 10-point dose-response (0.1 nM to 10 µM).
-
Crucial Step: Include This compound as a negative control compound.[2] If this compound shows toxicity at 5 µM, any efficacy of ARS-1620 at that dose is suspect.
-
-
Readout: CellTiter-Glo (ATP) at 72 hours or 120 hours (covalent inhibitors often require longer incubation for max effect).
-
Analysis: Calculate the ratio:
.
Protocol C: In Vivo Therapeutic Index (Xenograft)
Why: Correlates PK/PD with toxicity (weight loss).
-
Model: NCI-H358 xenograft in BALB/c nude mice.
-
Dosing Arms:
-
Vehicle.[3]
-
ARS-1620: 200 mg/kg QD (High dose often needed).
-
Sotorasib: 30 mg/kg QD.
-
Divarasib: 10 mg/kg QD.
-
-
Endpoints:
-
Efficacy: Tumor Volume (TV).
-
Toxicity: Body Weight Loss (BWL) > 15% requires euthanasia.
-
-
Window Calculation:
-
Determine the Minimum Effective Dose (MED) for tumor stasis.
-
Determine the Maximum Tolerated Dose (MTD) .
-
Therapeutic Window = MTD / MED.
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical flow for determining the therapeutic window, highlighting where the older ARS-16xx class fails compared to newer agents.
Figure 2: Integrated workflow for calculating the therapeutic window. Newer inhibitors excel at the "Calculate SI" and "PK Profiling" stages, leading to a wider final window.
Conclusion
While ARS-1620 (and its inactive control This compound ) paved the way by proving the druggability of the Switch-II pocket, they suffer from a narrow therapeutic window due to low intrinsic potency (
Newer inhibitors like Divarasib have widened this window by orders of magnitude through:
-
Potency: Sub-nanomolar affinity allows for low-dose efficacy.
-
Selectivity: The ability to spare WT KRAS cells at therapeutic doses (SI > 1000x).
-
PK Properties: Improved oral bioavailability ensures sustained target coverage without peak-dose toxicity.
For current drug development, ARS-1620 remains a useful tool for mechanism checks, but Divarasib represents the new gold standard for potency and therapeutic index.
References
-
Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell. Link(The foundational paper describing ARS-1620).
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link(Description of Sotorasib/AMG 510).
-
Purkey, H. (2022). Discovery of GDC-6036 (Divarasib), a Clinical Stage Treatment for KRAS G12C-Positive Cancers. Journal of Medicinal Chemistry. Link(Detailed medicinal chemistry and potency data for Divarasib).
-
Hansen, R., et al. (2018). A quantitative chemical proteomic strategy for profiling covalent inhibitors. Analytical Chemistry. Link(Protocol for Mass Spec kinetic analysis).
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of ARS-1630
As researchers and scientists dedicated to advancing the frontiers of drug development, our responsibilities extend beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory stewardship. This guide provides essential, in-depth procedural information for the proper disposal of ARS-1630, a potent and selective covalent inhibitor of KRAS G12C. By understanding the principles behind these procedures, we can ensure the safety of ourselves, our colleagues, and the environment, fostering a culture of trust and excellence in our scientific endeavors.
Understanding the Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound may not be readily available for all research-grade materials, its classification as a covalent inhibitor necessitates a cautious approach. Covalent inhibitors, by their nature, form a stable, irreversible bond with their target protein.[1][2] This high reactivity underscores the need for stringent handling and disposal protocols to prevent unintended biological effects.
Inferred Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity | Potentially high | As a potent biological modulator, systemic exposure could lead to adverse health effects. |
| Skin Corrosion/Irritation | Possible irritant | Many reactive small molecules can cause skin irritation upon direct contact.[3] |
| Serious Eye Damage/Irritation | High risk of irritation | The eyes are particularly sensitive to chemical exposure.[3][4][5] |
| Sensitization | Potential for skin sensitization | Repeated exposure to reactive compounds can lead to allergic reactions.[3] |
| Carcinogenicity/Mutagenicity | Data not available | Assume potential for long-term effects and handle with appropriate caution. |
| Aquatic Toxicity | Data not available | Avoid environmental release as the ecological impact is unknown. |
Given these potential hazards, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound or its associated waste, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles are essential.
-
Hand Protection: Nitrile gloves are recommended. For prolonged contact or when handling concentrated solutions, consider double-gloving.
-
Body Protection: A laboratory coat must be worn and kept buttoned.
-
Respiratory Protection: While general handling in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities.[4]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is crucial to ensure safe and compliant disposal.[6] Never mix incompatible waste streams.
Experimental Workflow for Waste Management
Caption: Workflow for this compound Waste Segregation and Disposal.
Step 1: Identify the Waste Stream
-
Solid Waste:
-
Contaminated consumables: gloves, bench paper, pipette tips, vials, and any other disposable labware that has come into contact with this compound.
-
Unused or expired pure this compound powder.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from cell culture media, enzymatic assays, or stock solutions).
-
Solvents used to rinse glassware contaminated with this compound.
-
-
Sharps Waste:
-
Needles, syringes, and razor blades contaminated with this compound.
-
Step 2: Use Designated, Labeled Waste Containers
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6][7]
-
For liquid waste, also list the solvent composition (e.g., "this compound in DMSO/Water").
-
Use containers made of a material compatible with the waste. Plastic is often preferred for its durability.[8]
-
Keep waste containers securely capped when not in use.[8][9][10]
Step 3: Store Waste in a Satellite Accumulation Area (SAA)
-
Store your labeled, sealed waste containers in a designated Satellite Accumulation Area within your laboratory.[8][9]
-
The SAA should be under the control of the laboratory personnel and located at or near the point of waste generation.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arrange for Disposal
-
Once a waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7][8][10]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[6][10]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For a small spill (a few milligrams or milliliters):
-
Alert colleagues in the immediate area.
-
Ensure proper PPE is worn.
-
Contain the spill with absorbent pads or granules.
-
Gently wipe up the spill, working from the outside in to avoid spreading the contamination.
-
Clean the affected area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all cleanup materials in a designated hazardous waste container.
For a large spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Prevent others from entering the area.
Decontamination of Non-Disposable Equipment
For glassware and other reusable equipment, a thorough decontamination procedure is required.
Protocol for Decontamination:
-
Initial Rinse: Rinse the equipment with a suitable solvent (one that readily dissolves this compound, such as DMSO or ethanol) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.
-
Soaking: Immerse the equipment in a high-pH solution (e.g., a solution of sodium hydroxide or a commercial base bath) for several hours. The high pH will facilitate the hydrolysis and degradation of the reactive components of this compound.[11]
-
Final Wash: After soaking, thoroughly wash the equipment with laboratory detergent and water, followed by a final rinse with deionized water.
By adhering to these procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority on waste disposal in your facility.
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- MDPI. Molecular Landscape of Advanced Endometrial Cancer: Exploratory Analyses at Modena Cancer Center (MEMO).
- Domainex. Covalent inhibitor drug discovery.
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A Researcher's Guide to Safe Handling of ARS-1630: A Covalent KRAS G12C Inhibitor
As the landscape of targeted cancer therapy evolves, so too does the need for rigorous safety protocols in the laboratory. ARS-1630, a potent and selective covalent inhibitor of KRAS G12C, represents a significant step forward in oncological research. However, the very chemical reactivity that makes it an effective therapeutic candidate also necessitates a comprehensive understanding of its handling requirements to ensure the safety of research personnel. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices.
The development of covalent inhibitors like this compound has been a landmark in medicinal chemistry, offering sustained target engagement.[1] However, this covalent mechanism implies inherent reactivity, which must be managed carefully in a laboratory setting.[2]
Hazard Assessment and Risk Mitigation
This compound, like many potent small-molecule inhibitors, should be handled with the assumption of potential toxicity. While specific toxicological data for this compound may be limited, the general principles for handling potent compounds and hazardous drugs provide a strong foundation for safety.[3][4] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.[5]
Key Chemical Characteristics and Handling Implications:
| Property | Implication for Safe Handling |
| Physical State | Typically a solid powder, posing an inhalation risk if aerosolized. |
| Potency | High potency requires stringent containment to prevent exposure to even small quantities.[6] |
| Reactivity | As a covalent inhibitor, it is designed to react with its target protein. This reactivity could extend to off-target interactions if handled improperly.[7] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. A multi-layered approach to PPE is recommended, providing comprehensive protection.[3][5]
Core PPE Requirements:
-
Gloves: Double gloving with powder-free nitrile gloves is mandatory.[4] The outer glove should be changed immediately upon known or suspected contact with this compound. Gloves should be changed regularly, at a minimum every 30 minutes during extended procedures.[4]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields that meet ANSI Z87.1 standards are required at all times.[8] A face shield should be worn over safety glasses when there is a significant risk of splashes, such as during the preparation of concentrated stock solutions.[8]
-
Body Protection: A disposable, long-sleeved gown with tight-fitting cuffs is essential to prevent skin contact.[4] The gown should close in the back and be made of a low-lint material.[4] Gowns should be changed immediately after a spill or at the end of a work session.[4]
-
Respiratory Protection: When handling powdered this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary.[9] For weighing and reconstituting the solid compound, a powered air-purifying respirator (PAPR) offers a higher level of protection.[3]
Step-by-Step Experimental Workflow for Safe Handling
The following protocols are designed to guide the user through the common laboratory procedures involving this compound, from initial reconstitution to final disposal.
Reconstitution of Powdered this compound
This procedure carries the highest risk of aerosol generation and requires strict adherence to containment protocols.
Protocol:
-
Preparation: Don all required PPE, including double gloves, a disposable gown, and appropriate eye and respiratory protection.
-
Containment: Perform all manipulations within a certified chemical fume hood or a Class II Biosafety Cabinet.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weigh paper or a weighing boat to minimize dispersal.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial containing the powder. Cap the vial securely and vortex until the compound is fully dissolved.
-
Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles and reduce the frequency of handling the concentrated stock solution.
-
Labeling: Clearly label all stock and working solution containers with the compound name, concentration, solvent, and date of preparation.
-
Waste Disposal: Dispose of all contaminated materials, including weigh paper, pipette tips, and gloves, in a designated hazardous chemical waste container.
Caption: Workflow for the safe reconstitution of powdered this compound.
Cell Culture and In Vitro Assays
When introducing this compound into cell culture, the primary goals are to protect the user from splashes and to prevent contamination of the cell cultures.
Protocol:
-
Preparation: Don appropriate PPE (double gloves, gown, eye protection). All procedures should be conducted in a Class II Biosafety Cabinet.
-
Dilution: Prepare the final working concentration of this compound from the stock solution.
-
Cell Treatment: Add the diluted this compound to the cell culture medium.
-
Incubation: Incubate the treated cells under standard conditions.
-
Post-Treatment Handling: When handling treated cells or culture medium, continue to wear appropriate PPE.
-
Waste Disposal: All liquid waste containing this compound should be collected and disposed of as hazardous chemical waste. Solid waste, such as culture plates and flasks, should also be disposed of in the designated hazardous waste stream.
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to prevent exposure and contamination.
Emergency Spill Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills or if you are uncertain, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean a small, manageable spill, don appropriate PPE, including respiratory protection if the spill involves powder.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels to avoid generating dust.
-
Cleanup: Carefully clean the affected area, working from the outside in.
-
Decontamination: Decontaminate the area with an appropriate cleaning solution (e.g., 70% ethanol followed by a detergent-based cleaner).
-
Waste Disposal: All cleanup materials must be disposed of as hazardous chemical waste.
Caption: Decision and action workflow for this compound spill management.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and other disposable labware should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions, working solutions, and contaminated cell culture medium, should be collected in a designated, sealed hazardous waste container.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's EHS guidelines for specific procedures on hazardous waste pickup and disposal.
Conclusion
The responsible use of potent chemical probes like this compound is paramount to both advancing scientific discovery and ensuring a safe research environment. By understanding the inherent reactivity of this covalent inhibitor and adhering to the comprehensive safety and disposal protocols outlined in this guide, researchers can confidently and safely unlock its potential in the study of KRAS G12C-mutant cancers.
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Stoody Industrial and Welding Supply. (2015, September 17). 1630 Safe-T-Spat Anti-Spatter & Nozzle Shield Safety Data Sheet. Retrieved from [Link]
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Castle Products. (2020, September 4). SAFETY DATA SHEET C1630. Retrieved from [Link]
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MG Chemicals. (2025, November 9). Safety Data Sheet 8342. Retrieved from [Link]
-
Farnell. (2010, July 29). MATERIAL SAFETY DATA SHEET G3 Maintenance Cleaner. Retrieved from [Link]
-
Micro-Measurements. (2015, December 4). SAFETY DATA SHEET M-Flux AR & M-Flux AR-2. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
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University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
